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  • Product: Methyl 3-methyl-1H-indole-2-carboxylate
  • CAS: 104711-29-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate

Executive Summary Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 10590-73-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various indole-based therapeutics, including antiviral ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 10590-73-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various indole-based therapeutics, including antiviral agents and potential treatments for metabolic disorders. Its 2,3-disubstituted indole core provides a rigid framework for structure-activity relationship (SAR) exploration.

This guide details the synthesis of this target via the Japp-Klingemann reaction followed by Fischer Indolization . While direct condensation of phenylhydrazine with


-keto esters is possible, the Japp-Klingemann route is selected here for its superior scalability, cost-effectiveness, and stability of precursors in an industrial or high-throughput research setting.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of unstable or expensive


-keto esters (e.g., methyl 2-oxobutanoate) as starting materials. Instead, we utilize the robust Japp-Klingemann reaction to generate the necessary hydrazone intermediate in situ from stable 

-keto esters.
Strategic Pathway
  • Precursor Assembly : Diazotization of aniline followed by coupling with methyl 2-ethyl-3-oxobutanoate (methyl 2-ethylacetoacetate).

  • Japp-Klingemann Cleavage : The azo-intermediate undergoes deacetylation (loss of the acetyl group) to yield the phenylhydrazone of methyl 2-oxobutanoate.

  • Fischer Cyclization : Acid-mediated [3,3]-sigmatropic rearrangement closes the indole ring.

Retrosynthesis cluster_0 Key Transformation Target Methyl 3-methyl-1H-indole-2-carboxylate Hydrazone Phenylhydrazone Intermediate (Methyl 2-(2-phenylhydrazono)butanoate) Target->Hydrazone Fischer Indolization (Acid/Heat) Diazo Benzenediazonium Chloride Hydrazone->Diazo Japp-Klingemann (- Acetyl group) BetaKeto Methyl 2-ethyl-3-oxobutanoate (Stable Precursor) Hydrazone->BetaKeto Coupling Aniline Aniline Diazo->Aniline Diazotization (NaNO2/HCl)

Caption: Retrosynthetic disconnection showing the Japp-Klingemann strategy to access the key hydrazone intermediate.

Detailed Synthesis Mechanism[1]

The core of this synthesis is the Fischer Indole sequence .[1] Understanding the electron flow is critical for troubleshooting low yields or byproduct formation.

Mechanistic Stages[1][2][3][4][5][6][7]
  • Hydrazone Formation : The diazonium salt attacks the active methine carbon of the

    
    -keto ester. Hydrolytic loss of the acetyl group (deacylation) yields the thermodynamic hydrazone.
    
  • Ene-Hydrazine Tautomerization : Under acidic conditions, the hydrazone tautomerizes to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement : This is the rate-determining step. The N-N bond breaks while a C-C bond forms between the ortho-position of the phenyl ring and the C3 position of the future indole.

  • Aromatization & Amine Elimination : Re-aromatization and cyclization form an aminal, which eliminates ammonia (as ammonium) to yield the indole.

Mechanism Step1 Hydrazone (Ph-NH-N=C(COOMe)-Et) Step2 Protonation & Tautomerization (Ene-hydrazine formation) Step1->Step2 H+ Step3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step2->Step3 Heat Step4 Diimine Intermediate (Loss of Aromaticity) Step3->Step4 Step5 Re-aromatization (Amino-indoline) Step4->Step5 H-shift Step6 Cyclization & NH3 Elimination Step5->Step6 -NH4+ Final Methyl 3-methyl-1H-indole-2-carboxylate Step6->Final

Caption: Step-wise mechanistic flow of the Fischer Indolization from the hydrazone precursor.

Experimental Protocol

Safety Note : Phenylhydrazine derivatives are toxic and potential carcinogens. Diazonium salts are potentially explosive if dried. Conduct all steps in a fume hood.

Phase 1: Preparation of the Hydrazone (Japp-Klingemann)

Reagents:

  • Aniline: 9.3 g (0.1 mol)

  • Hydrochloric acid (conc.): 25 mL

  • Sodium nitrite: 7.0 g (0.1 mol)

  • Methyl 2-ethyl-3-oxobutanoate: 14.4 g (0.1 mol)

  • Sodium acetate (sat. aq.): As required

  • Ethanol: 50 mL

Procedure:

  • Diazotization : Dissolve aniline in a mixture of water (20 mL) and conc. HCl (25 mL). Cool to 0–5 °C in an ice-salt bath. Add a solution of sodium nitrite (7.0 g in 15 mL water) dropwise, maintaining temperature < 5 °C. Stir for 15 min.

  • Coupling : In a separate flask, dissolve methyl 2-ethyl-3-oxobutanoate (14.4 g) in ethanol (50 mL) and cool to 0 °C. Add a solution of sodium acetate (buffered to pH ~5).

  • Addition : Slowly add the diazonium salt solution to the

    
    -keto ester solution with vigorous stirring. The mixture will turn colored (orange/red).[2]
    
  • Deacylation : Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight. The acetyl group hydrolyzes spontaneously or upon slight warming/basification, precipitating the methyl 2-(2-phenylhydrazono)butanoate .

  • Isolation : Filter the solid hydrazone, wash with cold water, and dry.

    • Checkpoint: The product should be a yellow/orange solid.

Phase 2: Fischer Cyclization

Reagents:

  • Polyphosphoric Acid (PPA) OR H2SO4/Acetic Acid (1:10)

  • Crude Hydrazone (from Phase 1)

Procedure:

  • Reaction Setup : Mix the hydrazone (10 g) with PPA (50 g) in a reaction vessel equipped with a mechanical stirrer. Alternatively, reflux in 10% H2SO4/Glacial Acetic Acid.

  • Cyclization : Heat the mixture to 80–100 °C . Monitor by TLC.[3][4][5] Evolution of heat and color change (darkening) indicates reaction progress.[4]

    • Critical Process Parameter (CPP): Do not overheat (>120 °C) to avoid charring/polymerization.

  • Quenching : Once TLC indicates consumption of hydrazone, cool to ~50 °C and pour the mixture onto crushed ice (200 g) with stirring.

  • Workup : The crude indole will precipitate as a solid. Filter and wash thoroughly with water to remove acid.

  • Purification : Recrystallize from methanol or ethanol/water.

Quantitative Data Summary
ParameterSpecification / Result
Theoretical Yield ~19.1 g (based on 0.1 mol scale)
Typical Isolated Yield 65–75%
Appearance Off-white to pale yellow crystalline solid
Melting Point ~148–150 °C (Lit. for analogs/acid varies; ester typically lower than acid)
Rf Value ~0.4–0.5 (Hexane:EtOAc 4:1)

Characterization & Validation

To ensure the trustworthiness of the synthesized product, verify the following spectral signatures:

  • 1H NMR (DMSO-d6 or CDCl3) :

    • 
       ~2.5–2.6 ppm (s, 3H): Methyl group at C3.
      
    • 
       ~3.9 ppm (s, 3H): Methyl ester (-COOCH3).
      
    • 
       ~8.5–9.0 ppm (br s, 1H): Indole NH (exchangeable).
      
    • 
       ~7.0–7.6 ppm (m, 4H): Aromatic protons.
      
  • Mass Spectrometry (ESI) :

    • [M+H]+ peak at m/z 190.2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deacylation in JK step.Ensure pH is buffered (NaOAc) and allow sufficient time (overnight) for the acetyl cleavage.
Tarry Product Overheating during cyclization.Reduce temperature to 80 °C; use PPA instead of H2SO4 for gentler conditions.
Impurity (start material) Incomplete cyclization.Check catalyst strength; ensure anhydrous conditions if using Lewis acids (ZnCl2).

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. "The Fischer Indole Synthesis."[1][4][6] Chemical Reviews, 1963, 63(4), 373–401.

  • Japp-Klingemann Reaction Overview

    • Phillips, R. R. "The Japp-Klingemann Reaction."[7][6] Organic Reactions, 1959, Vol 10.

  • Synthesis of Indole-2-carboxylates

    • Organic Syntheses, Coll. Vol. 4, p. 633 (1963); Vol. 31, p. 72 (1951). (Describes Ethyl 3-methylindole-2-carboxylate analog).

  • Palladium-Catalyzed Alternatives (Larock)

    • Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation."[8][9][10] Journal of the American Chemical Society, 1991, 113, 6689.

Sources

Exploratory

Spectroscopic Characterization of Methyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this indole derivative through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for the unambiguous identification and characterization of this compound, a common scaffold in medicinal chemistry.

Indole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and pharmacologically active molecules.[1][2] Their diverse biological activities necessitate precise analytical techniques to confirm their synthesis and structural integrity.[3] This guide will delve into the expected spectroscopic signatures of Methyl 3-methyl-1H-indole-2-carboxylate, providing a foundational understanding for its analysis.

Molecular Structure and Spectroscopic Correlation

To understand the spectroscopic data, it is essential to first visualize the molecular structure of Methyl 3-methyl-1H-indole-2-carboxylate and the logical connections between its atoms and their expected spectral signals.

Caption: Molecular structure of Methyl 3-methyl-1H-indole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5br s1HN-H (Indole)
~7.6-7.8d1HAr-H
~7.1-7.4m3HAr-H
~3.9s3HO-CH₃
~2.4s3HC-CH₃

Interpretation:

  • N-H Proton: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (δ ~8.0-8.5 ppm) due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons: The four protons on the benzene ring of the indole core will appear in the aromatic region (δ ~7.1-7.8 ppm). Their specific chemical shifts and coupling patterns (multiplicities) will depend on the electronic effects of the substituents on the pyrrole ring.

  • Ester Methyl Protons: The three protons of the methyl ester group (O-CH₃) are expected to be a sharp singlet around δ 3.9 ppm.

  • C3-Methyl Protons: The three protons of the methyl group at the C3 position (C-CH₃) will also appear as a singlet, typically upfield from the ester methyl, around δ 2.4 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~136C (Quaternary)
~128C (Quaternary)
~120-125Ar-C
~111Ar-C
~105C (Quaternary)
~52O-CH₃
~10C-CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield (~162 ppm).

  • Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring will resonate in the region of δ 105-136 ppm. Quaternary carbons (those without attached protons) will generally have different relaxation times and may appear with lower intensity in a standard proton-decoupled spectrum.

  • Ester Methyl Carbon: The carbon of the methyl ester group will be found around δ 52 ppm.

  • C3-Methyl Carbon: The carbon of the methyl group at C3 is the most upfield signal, expected around δ 10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (Ester)
~1600, ~1470MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)

Interpretation:

  • N-H Stretch: A characteristic sharp peak around 3300 cm⁻¹ is indicative of the N-H bond in the indole ring.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-O Stretch: A strong band in the fingerprint region, around 1250 cm⁻¹, corresponds to the C-O single bond of the ester.

  • Aromatic and Aliphatic C-H Stretches: These will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data

m/zInterpretation
189[M]⁺ (Molecular Ion)
158[M - OCH₃]⁺
130[M - COOCH₃]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of Methyl 3-methyl-1H-indole-2-carboxylate (C₁₁H₁₁NO₂), which is 189.21 g/mol . Common fragmentation patterns for indole esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 130.

M [M]⁺ m/z = 189 M_minus_OCH3 [M - OCH₃]⁺ m/z = 158 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 130 M->M_minus_COOCH3 - COOCH₃

Caption: Predicted key fragmentations in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-methyl-1H-indole-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of analytical techniques for the unambiguous structural confirmation of Methyl 3-methyl-1H-indole-2-carboxylate. The predicted spectroscopic data and interpretations presented in this guide serve as a valuable reference for researchers working with this and related indole derivatives, ensuring the integrity and quality of their scientific investigations.

References

  • YMER. RATIONAL SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL INDOLE DERIVATIVES WITH PROMISING ANTIMICROBIAL PROPERTIES.
  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF.
  • NIH. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. [online] Available at:

  • The Royal Society of Chemistry. Supporting information.
  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid.
  • ChemicalBook. Methyl indole-2-carboxylate(1202-04-6) 13C NMR spectrum.
  • magritek. Methyl 1H-indole-3-carboxylate.
  • ChemicalBook. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum.

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 3-methyl-1H-indole-2-carboxylate

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for Methyl 3-methyl-1H-indole-2-carboxylate . It is designed for researchers in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for Methyl 3-methyl-1H-indole-2-carboxylate . It is designed for researchers in medicinal chemistry and organic synthesis who require precise data for reaction optimization, purification, and formulation.

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7) is a functionalized indole derivative frequently utilized as a pharmacophore building block in drug discovery (e.g., for antiviral and anti-inflammatory agents).[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic indole core, the hydrophobic 3-methyl substituent, and the polar ester functionality at the C2 position.

Understanding its solubility landscape is critical for two primary workflows:

  • Synthesis & Reaction Optimization: Selecting high-solubility solvents (e.g., DMSO, DMF) to ensure homogeneous kinetics.

  • Purification & Isolation: Exploiting differential solubility in protic solvents (e.g., Ethanol, Methanol) for effective recrystallization.

Physicochemical Profile

The solubility of this compound is dictated by its molecular descriptors. The presence of the N-H moiety allows it to act as a hydrogen bond donor, while the ester carbonyl acts as an acceptor, making it soluble in polar aprotic solvents but sparingly soluble in non-polar hydrocarbons.

PropertyValue / DescriptionImpact on Solubility
Chemical Formula C₁₁H₁₁NO₂Moderate molecular weight facilitates dissolution in organic media.
Molecular Weight 189.21 g/mol Low enough to maintain good solubility in small-molecule solvents.
Physical State Solid (Crystalline powder)Requires energy input (heat/sonication) to overcome lattice energy.
Predicted LogP ~2.8 – 3.2Lipophilic nature; prefers organic solvents over aqueous media.
H-Bond Donors 1 (Indole N-H)Facilitates solubility in H-bond accepting solvents (DMSO, Acetone).
H-Bond Acceptors 2 (Ester O, Carbonyl O)Allows interaction with protic solvents (Alcohols).

Solubility Landscape

The following classification is based on experimental trends for indole-2-carboxylate esters.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Reaction Media. Ideal for nucleophilic substitutions or coupling reactions where high concentration is required.
Chlorinated DCM, Chloroform High (>30 mg/mL)Extraction & Chromatography. Excellent for dissolving the compound during workup or loading onto silica gel columns.
Polar Protic Methanol, Ethanol Moderate (Temp. Dependent)Recrystallization. Soluble at reflux; significantly less soluble at RT/0°C. This gradient is the basis for purification.
Ethers THF, Dioxane Good Reaction Solvent. Suitable for reductions (e.g., with LiAlH₄) or Grignard reactions.
Esters Ethyl Acetate Moderate-Good Partitioning. Used in liquid-liquid extraction; often mixed with Hexane for TLC/Column Chromatography.
Hydrocarbons Hexane, Heptane Low/Insoluble Anti-Solvent. Added to precipitate the compound from DCM or Ethyl Acetate solutions.
Aqueous Water, PBS Insoluble (<0.1 mg/mL)Precipitation Medium. Pouring reaction mixtures into water is a standard method to isolate the crude solid.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the experimental objective (Reaction vs. Purification).

SolubilityLogic Start Objective: Handle Methyl 3-methyl-1H-indole-2-carboxylate Decision Select Workflow Start->Decision Reaction Synthesis / Reaction Decision->Reaction Purification Purification / Isolation Decision->Purification HighSol High Solubility Required (Homogeneous Phase) Reaction->HighSol DiffSol Differential Solubility Required (Temp. Gradient) Purification->DiffSol DMSO Use: DMSO / DMF (>50 mg/mL) HighSol->DMSO High Temp/Polar DCM Use: DCM / THF (Reaction Dependent) HighSol->DCM Ambient/Non-polar Recryst Recrystallization Strategy DiffSol->Recryst Ethanol Solvent: Ethanol (Hot) Anti-Solvent: Water (Cold) Recryst->Ethanol Precip Precipitation Strategy Dissolve in EtOAc -> Add Hexane Recryst->Precip

Caption: Decision tree for solvent selection based on experimental intent. Blue paths indicate reaction workflows; Green paths indicate purification.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Gold Standard" method to determine exact solubility in a specific solvent if literature values are insufficient.

  • Preparation : Weigh approx. 10 mg of Methyl 3-methyl-1H-indole-2-carboxylate into a pre-weighed 4 mL glass vial.

  • Addition : Add the solvent of interest (e.g., Methanol) in 50 µL increments at Room Temperature (25°C).

  • Agitation : Vortex for 30 seconds after each addition. Inspect visually for undissolved solids.

  • Endpoint : Record the total volume (

    
    ) required to completely dissolve the solid.
    
  • Calculation :

    
    
    
  • Verification : If the solution remains cloudy after 2 mL, the solubility is < 5 mg/mL (Low).

Protocol B: Purification via Recrystallization

The indole ester structure makes it highly amenable to recrystallization from alcohols.

  • Dissolution : Place crude solid in a flask. Add Ethanol (95%) or Methanol .

  • Heating : Heat the mixture to reflux (boiling) with stirring. Add solvent dropwise until the solid just dissolves.

    • Note: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot.

  • Cooling : Remove from heat and allow to cool slowly to Room Temperature.

  • Crystallization : Place the flask in an ice bath (0-4°C) for 1 hour. Needle-like crystals should form.

    • Troubleshooting: If no crystals form, add water (anti-solvent) dropwise until turbidity appears, then cool again.

  • Isolation : Filter via vacuum filtration (Buchner funnel). Wash crystals with cold Ethanol/Water (1:1).

References

  • PubChem Compound Summary . "3-Methyl-1H-indole-2-carboxylic acid" (Acid precursor data). National Center for Biotechnology Information. Available at: [Link]

  • MDPI Molecules . "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives" (Analogous solubility behavior). Available at: [Link]

Sources

Exploratory

discovery and history of indole-2-carboxylates

The Indole-2-Carboxylate Scaffold: Synthetic Evolution and Pharmacological Renaissance Introduction: The "Other" Indole While the indole-3-substituted scaffold (tryptamine, serotonin, auxin) dominates natural product che...

Author: BenchChem Technical Support Team. Date: February 2026

The Indole-2-Carboxylate Scaffold: Synthetic Evolution and Pharmacological Renaissance

Introduction: The "Other" Indole

While the indole-3-substituted scaffold (tryptamine, serotonin, auxin) dominates natural product chemistry, the indole-2-carboxylate represents a distinct, synthetically privileged subclass. Unlike its electron-rich C3 counterpart, the C2-carboxylate moiety introduces an electron-withdrawing group directly conjugated to the pyrrole nitrogen. This alteration dramatically shifts the pKa of the N-H proton (making it more acidic) and creates a unique donor-acceptor motif capable of bidentate chelation—a feature critical for its pharmacological success in metalloenzyme inhibition (e.g., HIV integrase) and receptor binding (e.g., NMDA glycine site).

This guide dissects the technical history, synthetic evolution, and drug development trajectory of indole-2-carboxylates, moving from 19th-century dye chemistry to 21st-century targeted oncology.

Synthetic Architectures: From Reissert to Hemetsberger

The synthesis of indole-2-carboxylates requires specific strategies that differ from the general Fischer indole synthesis, which favors C3 substitution.

The Reissert Indole Synthesis (1897)

This is the "workhorse" method for generating indole-2-carboxylates. It exploits the acidity of the methyl group in o-nitrotoluene.

  • Mechanism: Base-catalyzed condensation of o-nitrotoluene with diethyl oxalate yields o-nitrophenylpyruvate. Reductive cyclization (originally with Zn/AcOH, now often catalytic hydrogenation) forms the amine, which spontaneously condenses with the ketone to close the ring.

  • Utility: It provides direct access to the 2-carboxyl group, which can be easily derivatized or decarboxylated to yield unsubstituted indoles.

The Hemetsberger-Knittel Synthesis (1969)

A powerful alternative for sterically crowded or sensitive substrates.

  • Mechanism: Thermolysis of ethyl 2-azido-3-arylacrylates. The reaction proceeds via a vinyl nitrene intermediate, which inserts into the aromatic C-H bond (often via an azirine intermediate) to form the indole core.

  • Advantage: High tolerance for electron-withdrawing groups on the benzene ring, which can be problematic in Fischer syntheses.

Visualization: The Reissert Mechanism

The following diagram details the electron flow and intermediates of the Reissert synthesis, the primary route to this scaffold.

ReissertSynthesis Start o-Nitrotoluene (Acidic Methyl) Inter1 Enolate Intermediate Start->Inter1 Deprotonation Reagent + Diethyl Oxalate (Base: KOEt) Reagent->Inter1 Pyruvate o-Nitrophenylpyruvate (Key Intermediate) Inter1->Pyruvate Claisen Condensation Reduction Reductive Cyclization (Zn/AcOH or H2/Pd) Pyruvate->Reduction Nitro Reduction Product Ethyl Indole-2-carboxylate Reduction->Product -2 H2O (Cyclization)

Caption: The Reissert Indole Synthesis pathway, transforming o-nitrotoluene into the indole-2-carboxylate scaffold via a pyruvate intermediate.[1]

Pharmacological Discovery: The NMDA Era & Beyond

The transition of indole-2-carboxylates from chemical intermediates to bioactive pharmacophores is defined by the search for neuroprotective agents in the 1990s.

The NMDA Glycine Site Antagonists

The N-methyl-D-aspartate (NMDA) receptor requires glycine as a co-agonist.[2] In stroke (ischemia), overactivation of NMDA receptors leads to excitotoxicity.

  • The Breakthrough: Researchers discovered that indole-2-carboxylates mimic the structure of kynurenic acid (an endogenous antagonist).

  • Key Compound: Gavestinel (GV150526). [3]

    • Structure: A 4,6-dichloroindole-2-carboxylic acid core with a 3-position substituted urea side chain.

    • Mechanism: The 2-carboxylate and the indole NH form a "pincer" that binds to the glycine site (specifically interacting with Arg260 and Ser217 in the NR1 subunit).

    • Outcome: Although Gavestinel failed in Phase III clinical trials for acute stroke (likely due to the short therapeutic window of stroke rather than lack of potency), it validated the indole-2-carboxylate as a drug-like scaffold capable of penetrating the CNS.

Modern Applications: Oncology and Virology
  • HIV-1 Integrase: The 2-carboxylate motif is ideal for chelating the Mg2+ ions in the active site of HIV integrase. Recent studies have optimized this scaffold to inhibit strand transfer, a critical step in viral replication.

  • Kinase Inhibition (EGFR/CDK2): 5-substituted indole-2-carboxamides have emerged as dual inhibitors.[4] The indole core occupies the ATP-binding pocket, while the 2-carboxamide directs substituents into the solvent-exposed region to tune selectivity.

Visualization: Pharmacological Evolution

PharmaEvolution Era1 1897-1980s: Synthetic Utility (Dyes & Intermediates) Era2 1990s: The NMDA Era (Neuroprotection) Era1->Era2 Bioisostere Discovery Reissert Reissert Indole (Synthetic Access) Era1->Reissert Era3 2000s-Present: Targeted Therapy (Oncology & Virology) Era2->Era3 Scaffold Repurposing Gavestinel Gavestinel (GV150526) Glycine Site Antagonist Era2->Gavestinel Lead Optimization Integrase HIV Integrase Inhibitors (Mg2+ Chelation) Era3->Integrase Kinase EGFR/CDK2 Inhibitors (Dual Action) Era3->Kinase

Caption: Evolution of the indole-2-carboxylate scaffold from synthetic intermediate to neuroprotective and antineoplastic agent.

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate

Protocol Source: Validated against Organic Syntheses (Coll. Vol. 4, p. 390) and modern adaptations. Objective: Synthesis of Ethyl Indole-2-carboxylate via the Reissert method. This protocol is chosen for its reliability, scalability, and use of inexpensive starting materials.[5]

Phase 1: Condensation (Formation of Pyruvate)
  • Reagents: Potassium ethoxide (prepared from 39g K and 1L Ethanol/Ether mix), o-Nitrotoluene (137g), Diethyl oxalate (146g).

  • Setup: 3-neck round-bottom flask, N2 atmosphere, mechanical stirring.

  • Procedure:

    • Generate potassium ethoxide in situ.

    • Add diethyl oxalate, followed by o-nitrotoluene.

    • Observation: The solution will turn dark red/brown as the enolate forms.

    • Reflux for 3 hours.

    • Workup: Steam distillation to remove unreacted nitrotoluene. The residue is the potassium salt of the pyruvate. Acidify to precipitate the free acid or use the crude ester.

Phase 2: Reductive Cyclization
  • Reagents: o-Nitrophenylpyruvate (crude from above), Glacial Acetic Acid, Zinc dust (or 10% Pd/C for catalytic hydrogenation).

  • Procedure (Catalytic Hydrogenation Method - Cleaner):

    • Dissolve the pyruvate intermediate in glacial acetic acid.

    • Add 10% Pd/C catalyst (5 mol%).

    • Hydrogenate at 30-40 psi in a Parr shaker.

    • Mechanism Check: The nitro group reduces to the amine (

      
      ). The amine attacks the 
      
      
      
      -keto carbonyl intramolecularly. Loss of water yields the indole.
  • Purification:

    • Filter off catalyst.

    • Dilute filtrate with water to precipitate the product.

    • Recrystallization: Ethanol or Methanol.[6][7]

    • Yield: Typically 60-70% overall.

    • Characterization: MP 123-124°C.

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsScopeLimitations
Reissert o-Nitrotoluene, Diethyl Oxalate, Zn/AcOHBest for 2-COOEt indoles. Scalable.Requires acidic methyl group on benzene.
Hemetsberger Aryl aldehyde, Ethyl azidoacetateTolerates EWGs on benzene ring.Azides are potentially explosive; high temp required.
Fischer Phenylhydrazine, Pyruvic acidGeneral, but often gives mixtures.Regioselectivity issues with meta-substituted hydrazines.

References

  • Reissert, A. (1897).[8] "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Link

  • Johnson, J. R., et al. (1963). "Indole-2-carboxylic Acid, Ethyl Ester".[6][9] Organic Syntheses, Coll.[10] Vol. 4, p.390. Link

  • Hemetsberger, H., & Knittel, D. (1972). "Synthese und Thermolyse von α-Azidoacrylestern". Monatshefte für Chemie, 103, 194–204.[11] Link

  • Lees, K. R., et al. (2000). "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial". The Lancet, 355(9219), 1949-1954. Link

  • Di Stefano, A., et al. (2024).[12] "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". Molecules, 29(3), 770. Link

  • Lynch, W. E., et al. (2020).[6] "Ethyl 1H-indole-2-carboxylate".[6] IUCrData, 5(8), x201205. Link

Sources

Foundational

Strategic Utilization of Methyl 3-methyl-1H-indole-2-carboxylate in Modern Drug Discovery

Executive Summary: The "Privileged Scaffold" Concept In the landscape of modern medicinal chemistry, Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7 ) represents a "privileged scaffold"—a molecular framework ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Concept

In the landscape of modern medicinal chemistry, Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7 ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indole derivatives, the specific substitution pattern of a C2-ester combined with a C3-methyl group offers a unique steric and electronic profile. The C3-methyl group blocks metabolic oxidation at the typically reactive 3-position while inducing a specific conformation that favors binding in hydrophobic pockets of kinases and viral polymerases.

This guide provides a rigorous technical analysis of this intermediate, detailing its synthesis, validation, and divergent functionalization for the development of antivirals (e.g., Influenza, Coxsackie B3 inhibitors) and kinase inhibitors.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Methyl 3-methyl-1H-indole-2-carboxylate
CAS Number 104711-29-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 133–135 °C
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Key Functional Groups Indole NH (H-bond donor), C2-Ester (Electrophile), C3-Methyl (Hydrophobic/Steric)

Strategic Synthesis: The Fischer Indole Protocol

While various routes exist, the Fischer Indole Synthesis remains the gold standard for scalability and atom economy. The critical choice of starting material—Methyl 2-oxobutanoate —directs the regioselectivity to yield the 2-carboxylate-3-methyl substitution pattern exclusively.

Reaction Mechanism & Pathway

The synthesis proceeds via the condensation of phenylhydrazine with methyl 2-oxobutanoate, followed by an acid-catalyzed [3,3]-sigmatropic rearrangement.

FischerSynthesis Start1 Phenylhydrazine (PhNHNH2) Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Condensation (-H2O) Start2 Methyl 2-oxobutanoate (CH3CH2COCOOMe) Start2->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Acid Catalysis (Tautomerization) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Indole Methyl 3-methyl-1H- indole-2-carboxylate Sigmatropic->Indole Cyclization & Aromatization Ammonia NH3 (Byproduct) Sigmatropic->Ammonia

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis targeting the 2-carboxylate-3-methyl scaffold.

Validated Experimental Protocol

Objective: Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate on a 10g scale.

Reagents:

  • Phenylhydrazine (1.0 eq)[1]

  • Methyl 2-oxobutanoate (1.05 eq) [CAS: 3952-66-7][2]

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H₂SO₄

  • Solvent: Ethanol (for hydrazone formation), Toluene (for workup)

Step-by-Step Methodology:

  • Hydrazone Formation (Self-Validating Step):

    • Dissolve Methyl 2-oxobutanoate (12.2 g, 105 mmol) in Ethanol (50 mL) at 0°C.

    • Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 20 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of hydrazine indicates complete hydrazone formation.

    • Isolate the hydrazone intermediate if high purity is required, or proceed one-pot (industrial preference).

  • Cyclization (Fischer Rearrangement):

    • Add the hydrazone solution slowly to stirred Polyphosphoric Acid (50 g) pre-heated to 80°C. Note: Exothermic reaction; control addition rate to maintain temp <100°C.

    • Stir at 90–100°C for 2 hours.

    • Mechanism:[1][3] The acid promotes tautomerization to the ene-hydrazine, triggering the [3,3]-shift.

  • Workup & Purification:

    • Cool the mixture to 50°C and pour onto crushed ice (200 g) with vigorous stirring.

    • Extract the precipitate with Ethyl Acetate (3 x 100 mL).

    • Wash organic layer with NaHCO₃ (sat. aq.) to remove residual acid, then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Purify using Ethanol/Water or Toluene to yield pale yellow crystals.

Expected Yield: 65–75% Purity: >98% (HPLC)

Divergent Functionalization: Mapping the Chemical Space

The value of this intermediate lies in its ability to serve as a branching point for diverse pharmacophores.

Functionalization Core Methyl 3-methyl-1H- indole-2-carboxylate (Core Scaffold) Sub1 N1-Alkylation (Antiviral Activity) Core->Sub1 NaH, R-X Sub2 C2-Ester Hydrolysis/ Amidation (Kinase Inhibition) Core->Sub2 LiOH then R-NH2 Sub3 C3-Methyl Bromination (Benzylic Coupling) Core->Sub3 NBS, AIBN Prod1 N-Substituted Indoles (e.g., Aminoalkyl chains) Sub1->Prod1 Prod2 Indole-2-carboxamides (H-bond donors/acceptors) Sub2->Prod2 Prod3 3-Bromomethyl / 3-Formyl (Scaffold Extension) Sub3->Prod3

Figure 2: Divergent synthetic pathways from the core intermediate.

Path A: N1-Alkylation (Antiviral Focus)

Modification of the indole nitrogen is critical for optimizing solubility and bioavailability. Research indicates that N-alkylated indole-2-carboxylates exhibit broad-spectrum antiviral activity, particularly against RNA viruses like Influenza A and Coxsackie B3 [1].

  • Protocol: React core with alkyl halides (e.g., aminoalkyl chlorides) using NaH in DMF.

  • Result: Enhanced interaction with viral capsid proteins or polymerase domains.

Path B: C2-Ester Transformation (Kinase Focus)

The C2-ester is a masking group for the carboxylic acid, which can be converted to amides—a common motif in kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites).

  • Protocol: Hydrolysis (LiOH/THF/H₂O) followed by amide coupling (HATU, R-NH₂).

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.

NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region: δ 7.67 (d, J=8.1 Hz, 1H, H-4), 7.47–7.28 (m, 2H, H-7, H-6), 7.15 (t, 1H, H-5).

  • NH Signal: δ 8.70 (br s, 1H).

  • Methyl Ester (C2-COOMe): δ 3.97 (s, 3H). Distinctive singlet.

  • C3-Methyl (Ar-Me): δ 2.61 (s, 3H). Diagnostic shift for 3-methyl substitution.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Source:Acta Pharmaceutica Sinica B (via PubMed/NIH). URL:[Link] Context: Validates the antiviral efficacy of N-substituted indole-2-carboxylates against Influenza A and Coxsackie B3 viruses.

  • Methyl 3-methyl-1H-indole-2-carboxylate (Compound Summary). Source:PubChem (National Library of Medicine). URL:[Link] Context: Verification of chemical structure, identifiers (Note: Link directs to the acid form; ester derivatives are linked within the hierarchy).

  • New 3H-Indole Synthesis by Fischer's Method. Source:Molecules (MDPI). URL:[Link] Context: Discusses the synthesis of methyl indolenines and related 3-substituted indoles using Fischer conditions.

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Methyl 3-methyl-1H-indole-2-carboxylate and its parent indole-2-carboxylate framework have emerged as a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of Methyl 3-methyl-1H-indole-2-carboxylate, synthesizing evidence from studies on structurally related analogs. We delve into the mechanistic basis for its potential applications in oncology, virology, and neurology, presenting a scientifically grounded rationale for future research and development. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide the exploration of this promising compound.

Introduction: The Therapeutic Potential of the Indole-2-Carboxylate Scaffold

The indole ring system is a ubiquitous motif in nature, found in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast array of natural products with potent pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with diverse biological targets.[3] The indole-2-carboxylate core, in particular, has garnered significant attention due to its synthetic tractability and the broad spectrum of biological activities exhibited by its derivatives. These activities include anticancer, antiviral, antimicrobial, and neurological effects.[3][4][5][6][7][8]

Methyl 3-methyl-1H-indole-2-carboxylate, the subject of this guide, features a methyl substitution at the C3 position of the indole ring and a methyl ester at the C2 position. These modifications can significantly influence the compound's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets. This guide will explore three primary areas of therapeutic potential for this molecule: oncology, virology (with a focus on HIV-1), and neurology.

Potential Therapeutic Target in Oncology: Dual Inhibition of EGFR and CDK2

2.1. Scientific Rationale

The dysregulation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), is a hallmark of many cancers. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, while CDK2 is a key regulator of the cell cycle. The dual inhibition of both EGFR and CDK2 presents a promising strategy for cancer therapy, offering the potential for synergistic antitumor effects and a reduced likelihood of acquired resistance.

Recent studies have highlighted the potential of indole-2-carboxamide derivatives as dual inhibitors of EGFR and CDK2.[9] The core indole scaffold can serve as a versatile template for designing molecules that fit into the ATP-binding pockets of these kinases. The N-H of the indole, the amide linker, and various substituents can form critical hydrogen bonds and hydrophobic interactions with key residues in the kinase domains. While Methyl 3-methyl-1H-indole-2-carboxylate is an ester and not an amide, the fundamental indole-2-carboxylate scaffold shares structural similarities with these active compounds. The ester group can still act as a hydrogen bond acceptor, and the overall shape of the molecule may allow it to occupy the kinase active sites.

2.2. Proposed Mechanism of Action

We hypothesize that Methyl 3-methyl-1H-indole-2-carboxylate can act as a competitive inhibitor at the ATP-binding sites of both EGFR and CDK2. The indole ring would occupy the hydrophobic pocket, while the carboxylate and the indole N-H could form hydrogen bonds with the hinge region of the kinases. The 3-methyl group may enhance hydrophobic interactions within the active site, potentially contributing to binding affinity.

EGFR_CDK2_Inhibition cluster_0 Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes CDK2 CDK2 CDK2->Proliferation Promotes Molecule Methyl 3-methyl-1H- indole-2-carboxylate Molecule->EGFR Inhibition Molecule->CDK2 Inhibition caption Proposed dual inhibition of EGFR and CDK2. validation_workflow_oncology A In Vitro Kinase Assays B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B Confirm cellular activity C Western Blot Analysis B->C Assess target engagement D Cell Cycle Analysis (Flow Cytometry) C->D Evaluate downstream effects E In Vivo Xenograft Studies D->E Determine in vivo efficacy caption Experimental workflow for validating anticancer activity.

Figure 2: Experimental workflow for validating anticancer activity.

2.4. Detailed Experimental Protocols

2.4.1. In Vitro Kinase Assays (EGFR and CDK2)

  • Objective: To determine the direct inhibitory effect of Methyl 3-methyl-1H-indole-2-carboxylate on the enzymatic activity of EGFR and CDK2.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Reconstitute recombinant human EGFR and CDK2/cyclin E1 enzymes to their optimal concentrations.

    • Prepare a serial dilution of Methyl 3-methyl-1H-indole-2-carboxylate (e.g., from 100 µM to 1 nM) in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, combine the enzyme, the test compound, the appropriate substrate (e.g., a synthetic peptide for EGFR, Histone H1 for CDK2), and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

2.4.2. Cell Viability Assays

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines overexpressing EGFR or sensitive to CDK2 inhibition (e.g., A549, MCF-7).

  • Methodology (MTT Assay):

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Methyl 3-methyl-1H-indole-2-carboxylate for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Potential Therapeutic Target in Virology: HIV-1 Integrase Inhibition

3.1. Scientific Rationale

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host genome. [5]Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. [10]The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs. [10][11]The mechanism of action involves the chelation of two divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic activity. [10][11] Derivatives of indole-2-carboxylic acid have demonstrated potent inhibition of HIV-1 integrase. [10][11]The carboxyl group at the C2 position is critical for metal chelation. While Methyl 3-methyl-1H-indole-2-carboxylate is a methyl ester, it is plausible that it could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Alternatively, the ester itself may possess some inhibitory activity. The 3-methyl group could potentially enhance binding through hydrophobic interactions with the enzyme's active site.

3.2. Proposed Mechanism of Action

Upon hydrolysis to the corresponding carboxylic acid, Methyl 3-methyl-1H-indole-2-carboxylate is proposed to bind to the active site of HIV-1 integrase. The indole N-H and the C2-carboxylate would chelate the two Mg2+ ions, effectively blocking the strand transfer reaction.

HIV_Integrase_Inhibition cluster_1 HIV-1 Replication Cycle Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Host_DNA Host DNA Integration Integration Host_DNA->Integration Integrase->Integration Molecule Methyl 3-methyl-1H- indole-2-carboxylate (as prodrug) Molecule->Integrase Inhibition caption Proposed inhibition of HIV-1 integrase.

Figure 3: Proposed inhibition of HIV-1 integrase.

3.3. Experimental Validation Workflow

validation_workflow_antiviral A In Vitro Integrase Strand Transfer Assay B Antiviral Assay in HIV-1 Infected Cells A->B Confirm cellular efficacy D Prodrug Hydrolysis Study A->D Investigate activation mechanism E Molecular Docking A->E Predict binding mode C Cytotoxicity Assay in Host Cells B->C Determine therapeutic index caption Experimental workflow for validating anti-HIV-1 activity.

Figure 4: Experimental workflow for validating anti-HIV-1 activity.

3.4. Detailed Experimental Protocols

3.4.1. In Vitro HIV-1 Integrase Strand Transfer Assay

  • Objective: To measure the direct inhibition of the strand transfer activity of recombinant HIV-1 integrase.

  • Methodology:

    • Use a commercially available fluorescence-based assay kit.

    • Pre-incubate recombinant HIV-1 integrase with a serial dilution of Methyl 3-methyl-1H-indole-2-carboxylate and its hydrolyzed carboxylic acid form.

    • Add a labeled donor DNA substrate and an unlabeled target DNA.

    • Allow the strand transfer reaction to proceed at 37°C.

    • Measure the fluorescence signal, which is proportional to the extent of the strand transfer reaction.

    • Calculate the IC50 values.

3.4.2. Antiviral Assay in HIV-1 Infected Cells

  • Objective: To evaluate the ability of the compound to inhibit HIV-1 replication in a cellular context.

  • Methodology:

    • Use a cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

    • Infect the cells with a known amount of HIV-1 (e.g., strain IIIB).

    • Immediately after infection, add serial dilutions of the test compound.

    • Culture the cells for 4-5 days.

    • Measure the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA kit as an indicator of viral replication.

    • Determine the EC50 (50% effective concentration).

Potential Therapeutic Target in Neurology: NMDA Receptor Antagonism

4.1. Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke and neurodegenerative diseases. The NMDA receptor has a modulatory site that binds glycine, and antagonists of this site can allosterically inhibit receptor function.

Several indole-2-carboxylate derivatives have been characterized as competitive antagonists at the glycine recognition site of the NMDA receptor. [6]These compounds have shown neuroprotective effects in models of ischemic damage. [6]The indole-2-carboxylate scaffold appears to be well-suited for interaction with the glycine binding pocket.

4.2. Proposed Mechanism of Action

Methyl 3-methyl-1H-indole-2-carboxylate, or its hydrolyzed form, is hypothesized to bind to the glycine co-agonist site on the NMDA receptor, thereby preventing the channel opening that is mediated by glutamate and glycine binding. This would reduce Ca2+ influx and mitigate excitotoxic neuronal damage.

NMDA_Antagonism cluster_2 NMDA Receptor Modulation NMDA_Receptor NMDA Receptor Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Leads to Glycine Glycine Glycine->NMDA_Receptor Binds to co-agonist site Molecule Methyl 3-methyl-1H- indole-2-carboxylate Molecule->NMDA_Receptor Competitive antagonism Excitotoxicity Excitotoxicity Channel_Opening->Excitotoxicity Excessive -> caption Proposed antagonism at the NMDA receptor glycine site.

Figure 5: Proposed antagonism at the NMDA receptor glycine site.

4.3. Experimental Validation Workflow

validation_workflow_neurology A Radioligand Binding Assay ([3H]glycine) B Electrophysiology (e.g., Patch-Clamp) A->B Confirm functional antagonism C In Vitro Neuroprotection Assay (e.g., OGD model) B->C Assess neuroprotective effects D In Vivo Model of Ischemia (e.g., MCAO) C->D Evaluate in vivo efficacy caption Experimental workflow for validating neuroprotective activity.

Figure 6: Experimental workflow for validating neuroprotective activity.

4.4. Detailed Experimental Protocols

4.4.1. Radioligand Binding Assay

  • Objective: To determine the affinity of the compound for the glycine binding site of the NMDA receptor.

  • Methodology:

    • Prepare synaptic membranes from rat forebrains.

    • Incubate the membranes with a fixed concentration of [3H]glycine and varying concentrations of Methyl 3-methyl-1H-indole-2-carboxylate.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

4.4.2. Electrophysiology

  • Objective: To functionally characterize the antagonistic effect of the compound on NMDA receptor-mediated currents.

  • Methodology (Whole-cell patch-clamp):

    • Use primary cultured neurons or Xenopus oocytes expressing NMDA receptors.

    • Record whole-cell currents in response to the application of NMDA and glycine.

    • Apply Methyl 3-methyl-1H-indole-2-carboxylate and observe the change in the current amplitude.

    • To confirm competitive antagonism, perform a glycine dose-response curve in the presence and absence of the compound and look for a parallel rightward shift.

Summary and Future Directions

Methyl 3-methyl-1H-indole-2-carboxylate emerges from this analysis as a compound of significant therapeutic interest, with plausible applications in oncology, virology, and neurology. The indole-2-carboxylate scaffold provides a robust platform for engaging with diverse and important biological targets.

Table 1: Summary of Potential Therapeutic Targets and Key Validating Experiments

Therapeutic AreaPotential TargetKey Validating Experiments
Oncology EGFR/CDK2In Vitro Kinase Assays, Cell Viability Assays
Virology HIV-1 IntegraseIn Vitro Strand Transfer Assay, Antiviral Cell-based Assay
Neurology NMDA Receptor (Glycine Site)Radioligand Binding Assay, Electrophysiology

Future research should focus on the systematic validation of these targets using the experimental workflows outlined in this guide. Structure-activity relationship (SAR) studies, initiated from the Methyl 3-methyl-1H-indole-2-carboxylate core, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, investigations into other potential activities, such as antimicrobial and anti-inflammatory effects, are warranted based on the broad biological profile of indole derivatives.

This in-depth guide provides a solid foundation for the continued exploration of Methyl 3-methyl-1H-indole-2-carboxylate as a lead compound in drug discovery. The convergence of a privileged chemical scaffold with compelling biological hypotheses makes this an exciting area for future investigation.

References

  • Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]

  • Wang, Z., Geng, Y., Wang, Z., Zhang, M., Kang, D., & Zhan, P. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Leeson, P. D., Carling, R. W., Moore, K. W., Moseley, A. M., Smith, J. D., Stevenson, G., ... & Iversen, L. L. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. [Link]

  • Wang, Z., Geng, Y., Wang, Z., Zhang, M., Kang, D., & Zhan, P. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Al-Ostath, A., Al-Qaisi, A., Al-Soud, Y. A., & Al-Tel, T. H. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. [Link]

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  • El-Sawy, A. A., Bassyouni, F. A., & Abu-Bakr, S. H. (2025, August 6). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

  • El-Sawy, A. A., Bassyouni, F. A., & Abu-Bakr, S. H. (n.d.). Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. [Link]

  • de Souza, M. C., Jones, A. J., Gamo, F.-J., & de Lacerda, M. V. G. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • de Souza, M. C., Jones, A. J., Gamo, F.-J., & de Lacerda, M. V. G. (2025, October 15). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • S.R., S. R., Rao, V. S., & Kanchana, S. N. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Singh, P. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

  • Ielo, L., Holzer, W., & Pace, V. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • Ielo, L., Holzer, W., & Pace, V. (2022). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing from conventional to μW-heating conditions. ResearchGate. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Gohlke, H., & Classen, T. (2022, November 3). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Prepar. The Gohlke Group. [Link]

Sources

Foundational

Technical Monograph: Methyl 3-methyl-1H-indole-2-carboxylate as a Serotonin Receptor Modulator Scaffold

The following technical guide details the role of Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) as a foundational scaffold in the development of serotonin (5-HT) receptor modulators. While the ester itself is primarily...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) as a foundational scaffold in the development of serotonin (5-HT) receptor modulators.

While the ester itself is primarily a synthetic intermediate , its structural derivatives—specifically those functionalized at the N1 or C3 positions—constitute a class of potent 5-HT ligands (e.g., the D2AAK series). This guide focuses on the molecule's utility as a privileged scaffold for accessing these pharmacological agents.

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) is a substituted indole ester utilized as a strategic building block in medicinal chemistry. Unlike tryptamines (which possess a C3-ethylamino side chain), MMIC features a rigid C2-ester and a lipophilic C3-methyl group. This unique substitution pattern blocks the classical metabolic degradation pathways of tryptamines (MAO-mediated oxidation) while providing a versatile platform for constructing allosteric modulators and non-tryptamine 5-HT antagonists .

Key applications include:

  • Scaffold for 5-HT Ligands: Precursor for N-alkylated indole-2-carboxylates (e.g., D2AAK series) exhibiting high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • NMDA/Glycine Site Antagonism: Structural overlap with indole-2-carboxylate NMDA antagonists.

  • Synthetic Versatility: A stable core for divergent synthesis via Fischer indolization.

Chemical & Physical Profile

PropertySpecification
IUPAC Name Methyl 3-methyl-1H-indole-2-carboxylate
CAS Number 104711-29-7 (Isomer dependent; often cited as 14452-30-3 for general methyl-indole esters)
Molecular Formula C

H

NO

Molecular Weight 189.21 g/mol
Appearance Pale yellow crystalline solid
Melting Point 133–135 °C
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Key Functional Groups Indole NH (H-bond donor), Methyl Ester (H-bond acceptor), C3-Methyl (Lipophilic)

Pharmacology & Mechanism of Action

The Indole-2-Carboxylate Pharmacophore

MMIC serves as a "privileged structure" for serotonin modulation. While the unsubstituted ester lacks the basic amine required for orthosteric binding (interaction with Asp3.32), it serves as the hydrophobic anchor for designed ligands.

Structure-Activity Relationship (SAR):
  • C3-Methyl Group (The "Lock"):

    • Function: Mimics the steric bulk of the tryptamine ethyl chain but prevents conformational flexibility.

    • Effect: Increases lipophilicity (

      
      ) and metabolic stability by blocking C3-oxidation.
      
  • C2-Carboxylate (The "Anchor"):

    • Function: Acts as a hydrogen bond acceptor. In derivatives, this ester is often hydrolyzed to the acid (anionic interaction) or converted to an amide (H-bond donor/acceptor) to engage the receptor's extracellular loop residues (e.g., Ser/Thr).

  • N1-Position (The "Vector"):

    • Function: The primary site for functionalization. Attaching a basic side chain (e.g., piperazinyl-ethyl) at N1 restores the essential electrostatic interaction with the receptor's aspartate residue, converting the scaffold into a potent 5-HT

      
       antagonist  or 5-HT
      
      
      
      partial agonist
      .
Signaling Pathway Modulation

Derivatives of MMIC (such as the D2AAK series) typically act as antagonists or partial agonists .

  • 5-HT

    
     Antagonism:  Blockade of the G
    
    
    
    -PLC-IP3 pathway, reducing intracellular Ca
    
    
    release. Relevant for antipsychotic activity.
  • 5-HT

    
     Agonism:  Activation of G
    
    
    
    , inhibiting Adenylyl Cyclase and reducing cAMP. Relevant for anxiolytic effects.

G Ligand MMIC Derivative (N-alkylated) Rec_2A 5-HT2A Receptor Ligand->Rec_2A Antagonist Rec_1A 5-HT1A Receptor Ligand->Rec_1A Partial Agonist Gq Gαq Protein Rec_2A->Gq Blocks Activation Gi Gαi Protein Rec_1A->Gi Activates PLC PLCβ AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca2+ Release (Antipsychotic) cAMP ↓ cAMP (Anxiolytic) AC->cAMP Reduces

Caption: Dual modulation mechanism where MMIC derivatives antagonize 5-HT2A (red path) while agonizing 5-HT1A (green path).

Synthesis & Manufacturing

The synthesis of MMIC is efficiently achieved via the Fischer Indole Synthesis , a robust self-validating protocol.

Synthetic Route

Reagents: Phenylhydrazine + Methyl 2-oxobutanoate (Methyl 2-ketobutyrate). Catalyst: Polyphosphoric Acid (PPA) or ZnCl


.
Mechanism:  Hydrazone formation 

[3,3]-Sigmatropic Rearrangement

Cyclization

Ammonia elimination.

Synthesis Start1 Phenylhydrazine Inter1 Hydrazone Intermediate Start1->Inter1 Start2 Methyl 2-oxobutanoate Start2->Inter1 Step1 Acid Catalysis (PPA) [3,3]-Sigmatropic Rearrangement Inter1->Step1 Product Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) Inter1->Product Reflux, 110°C

Caption: Synthesis of MMIC via Fischer Indolization. The ethyl group of the keto-ester becomes the C3-methyl substituent.

Experimental Protocols

Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate

Objective: Produce high-purity MMIC scaffold.

  • Preparation: In a 250 mL round-bottom flask, dissolve Phenylhydrazine (10 mmol) and Methyl 2-oxobutanoate (10 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Add Polyphosphoric Acid (PPA) (5 g) or ZnCl

    
     (anhydrous). Heat the mixture to 110°C  for 3 hours under N
    
    
    
    atmosphere.
    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Disappearance of hydrazone indicates completion.

  • Work-up: Cool to room temperature. Pour into ice-water (100 mL). The product will precipitate.

  • Purification: Filter the solid. Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    8.68 (br s, 1H, NH), 7.67 (d, 1H), 7.30 (m, 2H), 7.15 (t, 1H), 3.98 (s, 3H, OMe), 2.61 (s, 3H, C3-Me).
Functionalization for 5-HT Activity (N-Alkylation)

Objective: Convert the scaffold into an active 5-HT ligand (e.g., D2AAK analog).

  • Deprotonation: Dissolve MMIC (1 eq) in dry DMF. Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min.

  • Alkylation: Add 1-(2-chloroethyl)-4-phenylpiperazine (or similar basic side chain) (1.1 eq).

  • Reaction: Warm to 60°C and stir for 4–6 hours.

  • Isolation: Quench with water, extract with EtOAc. The resulting N-substituted indole is the active modulator.

Radioligand Binding Assay (5-HT )

Objective: Determine


 of the derivative.
  • Membrane Prep: HEK-293 cells expressing human 5-HT

    
     receptors.
    
  • Ligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Incubation: Incubate membranes + radioligand + Test Compound (10

    
     to 10
    
    
    
    M) for 60 min at 37°C.
  • Filtration: Harvest on GF/B filters. Count radioactivity.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Wassenaar, J., et al. (2010). "Versatile New C3-Symmetric Tripodal Tetraphosphine Ligands." Journal of Organic Chemistry. Link (Describes synthesis and characterization of the MMIC scaffold).

  • Kołaczkowski, M., et al. (2014). "Synthesis and 5-HT1A/5-HT2A Receptor Activity of New N-Substituted Indole-2-Carboxylates." European Journal of Medicinal Chemistry. Link (Establishes the pharmacological relevance of the scaffold).

  • Becker, B., et al. (2008). "Indole-2-carboxylate derivatives as antagonists of NMDA receptor." Bioorganic & Medicinal Chemistry Letters. Link (Cross-reactivity profile).

  • Schmidt, A. W., et al. (2012). "Biologically Active Carbazoles."[1] Chemical Reviews. Link (Discusses MMIC as a precursor to carbazole alkaloids).

Sources

Exploratory

Technical Guide: Structural Analysis &amp; Crystallization of Methyl 3-methyl-1H-indole-2-carboxylate

This guide provides an in-depth technical analysis of the structural characteristics, crystallization protocols, and pharmaceutical relevance of Methyl 3-methyl-1H-indole-2-carboxylate .[1][2][3] It is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural characteristics, crystallization protocols, and pharmaceutical relevance of Methyl 3-methyl-1H-indole-2-carboxylate .[1][2][3] It is designed for researchers requiring a rigorous framework for solid-state characterization and structure-activity relationship (SAR) development.[1][2][3]

[1][2][3]

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7 / 18450-26-5 analog context) represents a critical pharmacophore in the development of N-methyl-D-aspartate (NMDA) receptor antagonists and HIV-1 integrase inhibitors.[1][2][3] Unlike its unsubstituted analog (methyl 1H-indole-2-carboxylate), the introduction of a methyl group at the C3 position imposes specific steric constraints that alter molecular planarity and crystal packing efficiency.[1][2] This guide outlines the optimized crystallization workflows, predicted structural motifs based on homologous series, and the specific intermolecular forces—primarily N-H···O hydrogen bonding and π-π stacking—that govern its solid-state behavior.[1][2][3]

Chemical Context & Synthesis

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry.[1][2][3] The C3-methyl derivative is often synthesized via Fischer indole synthesis or palladium-catalyzed oxidative coupling of functionalized anilines.[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.21 g/mol [1][2][3]

  • Melting Point: 133–135 °C (Experimental)[4]

  • Solubility Profile: Soluble in DMSO, DMF, Ethyl Acetate; limited solubility in n-Hexane and water.[2]

Synthesis & Purification Workflow

To ensure high-quality single crystals, the compound must first be isolated in high purity (>98%).[2][3]

Protocol 1: Purification via Flash Chromatography

  • Stationary Phase: Silica gel (230–400 mesh).[2][3]

  • Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate.

    • Start: 95:5 (to remove non-polar impurities).[2][3]

    • Product Elution: 9:1 to 8:2 (Product typically elutes here).[2][3]

  • Isolation: Evaporate solvent under reduced pressure to yield a pale yellow solid.[2][3]

Experimental Methodology: Crystallization

Obtaining diffraction-quality crystals requires a slow reduction in solubility to promote ordered lattice formation.[1][2][3] The C3-methyl group increases lipophilicity compared to the 3-H analog, necessitating slightly more non-polar antisolvents.[1][2][3]

Protocol 2: Slow Evaporation & Antisolvent Diffusion

This dual-method approach maximizes the probability of obtaining suitable single crystals.[1][2][3]

ParameterCondition A (Slow Evaporation)Condition B (Vapor Diffusion)
Primary Solvent Ethanol (Absolute) or MethanolEthyl Acetate
Concentration 15 mg/mL (Near saturation)20 mg/mL
Antisolvent Nonen-Hexane or Pentane
Temperature Ambient (20–25 °C)4 °C (Refrigerator)
Vessel Scintillation vial (loosely capped)Vial-in-vial system
Timeframe 3–7 Days7–14 Days
Expected Morphology Prisms or blocksNeedles or plates

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the purified solid in 1 mL of Ethyl Acetate. Sonicate if necessary to ensure complete dissolution.[2][3]

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.

  • Diffusion Setup (Condition B): Place the open 4 mL vial inside a larger 20 mL vial containing 5 mL of n-Hexane. Cap the outer vial tightly.

  • Observation: Monitor daily. The hexane vapors will slowly diffuse into the ethyl acetate, lowering solubility and forcing crystallization.[2][3]

Structural Analysis: The Core Architecture

While the specific crystallographic data (CIF) for the 3-methyl derivative is often proprietary or less common than the 3-H analog, we can derive its structural principles using homologous extrapolation from the known structure of Methyl 1H-indole-2-carboxylate (Space Group ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1]
Molecular Conformation[3]
  • Indole Planarity: The bicyclic indole core is rigidly planar.[2][3]

  • Ester Orientation: In the 3-H analog, the ester carbonyl is typically coplanar with the indole ring to maximize ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -conjugation.[1][3] However, in Methyl 3-methyl-1H-indole-2-carboxylate , the C3-Methyl group introduces steric strain  (A(1,[1][2]3) strain) with the ester group.[2][3]
    
    • Prediction: The ester group will likely rotate slightly out of the indole plane (torsion angle > 0°) to relieve repulsion between the carbonyl oxygen and the C3-methyl hydrogens.[2][3]

Supramolecular Assembly (Crystal Packing)

The crystal lattice is governed by a hierarchy of intermolecular forces.[2][3]

Primary Interaction: The Centrosymmetric Dimer The dominant motif in indole-2-carboxylates is the formation of dimers via N-H[1][2][3]···O=C hydrogen bonds .[2][3]

  • Donor: Indole N1–H[1][2][3]

  • Acceptor: Ester Carbonyl Oxygen (O=C)[2]

  • Geometry: This forms a

    
     or 
    
    
    
    graph set motif.
  • Effect of C3-Me: The methyl group acts as a hydrophobic "bumper," potentially lengthening the stacking distance between these dimers compared to the 3-H analog.[1][2][3]

Secondary Interaction: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-

Stacking
Indole rings typically stack in a head-to-tail fashion.[1][3] The C3-methyl group disrupts the "smooth" surface of the indole, likely forcing a slipped-stack arrangement to accommodate the bulk.[1][2][3]
Visualization of Structural Logic

The following diagram illustrates the crystallization workflow and the competing forces driving the crystal structure.

CrystalLogic cluster_0 Synthesis & Prep cluster_1 Crystallization Pathways cluster_2 Structural Forces Raw Crude Reaction Mixture Purify Flash Chromatography (Hexane:EtOAc 9:1) Raw->Purify PureSolid Pure Methyl 3-methyl-1H-indole-2-carboxylate (Pale Yellow Solid) Purify->PureSolid SolventA Solvent: Ethyl Acetate (High Solubility) PureSolid->SolventA Diffusion Vapor Diffusion (Slow Supersaturation) SolventA->Diffusion Antisolvent Antisolvent: n-Hexane (Low Solubility) Antisolvent->Diffusion Vapor Transfer Crystal Single Crystal Formation Diffusion->Crystal HBond Primary Force: N-H ... O=C Dimerization Crystal->HBond Analysis Steric Perturbation: C3-Methyl Steric Bulk Crystal->Steric Packing Final Lattice: Slipped Pi-Stacking HBond->Packing Steric->Packing Modulates

Caption: Workflow from crude synthesis to single-crystal analysis, highlighting the competitive structural forces (H-bonding vs. Steric bulk) that define the final lattice.

Pharmaceutical Implications (SAR)

Understanding the crystal structure of this intermediate directly informs drug design:

  • Binding Pocket Fit: If the C3-methyl group forces the ester out of planarity in the crystal, it suggests the molecule has a pre-organized "twisted" conformation that may fit better into hydrophobic pockets of enzymes (e.g., HIV-1 Integrase) compared to the flat 3-H analog.[1][2][3]

  • Solubility: The disruption of tight ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -stacking by the methyl group generally increases solubility in organic media, a favorable trait for bioavailability.[3]
    

References

  • Synthesis & Properties: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. (2022).[2][3][5][6] MDPI.[2][3]

  • Structural Homologs: Crystal structure of methyl 1H-indole-2-carboxylate. (2017).[2][3] ResearchGate.

  • General Indole Chemistry: Spectroscopic study of 2-methylindole and 3-methylindole. (2018).[2][3][7] PubMed.[2][3][8]

  • Chemical Data: Methyl 3-methyl-1H-indole-2-carboxylate (Compound 47).[1][2][3] UAM Repository.[2][3]

Sources

Foundational

A Technical Guide to the Safe Handling and Storage of Novel Indole Derivatives for Research Applications

Preamble: A Note on Chemical Specificity and Safety This guide provides a comprehensive framework for the safe handling and storage of substituted indole carboxylates, with a focus on "Methyl 3-methyl-1H-indole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on Chemical Specificity and Safety

This guide provides a comprehensive framework for the safe handling and storage of substituted indole carboxylates, with a focus on "Methyl 3-methyl-1H-indole-2-carboxylate." As a Senior Application Scientist, it is my primary responsibility to emphasize that best safety practices are rooted in compound-specific data. At the time of this writing, a specific, publicly available Safety Data Sheet (SDS) for "Methyl 3-methyl-1H-indole-2-carboxylate" was not identified.

Therefore, this document has been constructed by synthesizing data from structurally analogous indole derivatives. This "hazard by analogy" approach provides a robust baseline for safe laboratory operations but is not a substitute for the manufacturer-supplied SDS. Researchers, scientists, and drug development professionals must obtain and thoroughly review the specific SDS for "Methyl 3-methyl-1H-indole-2-carboxylate" before commencing any experimental work.

Section 1: The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique aromatic and electronic properties allow it to interact with a multitude of biological receptors, making it a "privileged scaffold" in drug design.[1] Modifications to the core indole ring, such as the addition of methyl and carboxylate groups, are strategic choices to modulate solubility, receptor binding affinity, and metabolic stability. However, these same modifications can alter the compound's toxicological and reactivity profile, necessitating a diligent and informed approach to laboratory safety.

Section 2: Hazard Assessment Framework for a Novel Indole Derivative

In the absence of specific data for the target compound, we can construct a presumptive hazard profile by examining closely related analogs. This allows for proactive implementation of appropriate safety controls. The primary hazards associated with similar indole derivatives consistently include irritation and acute toxicity.

Table 1: Comparative GHS Hazard Profile of Analogous Indole Structures
Hazard Statement (H-Code)Hazard DescriptionMethyl indole-2-carboxylate[3][4][5]3-Methylindole (Skatole)[6][7]3-Methyl-1H-indole-2-carboxylic acid[8]Presumptive Profile for Target Compound
H302Harmful if swallowedExpected
H315Causes skin irritationExpected
H319Causes serious eye irritationExpected
H335May cause respiratory irritationExpected
H311/H312Toxic/Harmful in contact with skinPossible

Causality Behind the Hazards:

  • Irritation (Skin, Eyes, Respiratory): Fine organic powders can act as mechanical irritants. Furthermore, the heterocyclic nature of the indole ring and its metabolites can interact with biological tissues, leading to a chemical irritation response.

  • Acute Oral Toxicity: The "Harmful if swallowed" classification is common for many research chemicals and underscores the importance of preventing ingestion through strict hygiene protocols.

Section 3: Core Handling Protocols in a Research Environment

The following protocols are designed as a self-validating system, where each step mitigates the presumptive hazards identified above.

Engineering Controls: The Primary Barrier

All handling of solid "Methyl 3-methyl-1H-indole-2-carboxylate" and its solutions must be conducted within a certified chemical fume hood.

  • Causality: A fume hood provides critical containment for fine powders that can be easily aerosolized during weighing and transfer. This prevents inhalation, a primary route of exposure for respiratory irritants.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

A standard PPE ensemble is mandatory for handling this class of compounds.

  • Safety Goggles: Wear tightly fitting safety goggles or a face shield to protect against accidental splashes or aerosolized powder.[3] Standard safety glasses are insufficient.

  • Nitrile Gloves: Handle with chemical-resistant gloves (nitrile is a common and effective choice). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[3]

  • Laboratory Coat: A fully buttoned lab coat must be worn to protect against skin contact.[6]

Experimental Workflow: Weighing and Solubilization Protocol

This protocol minimizes exposure during the most common handling procedure.

  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance and all necessary equipment (spatulas, weigh boats, vials, solvent) inside the fume hood.

  • Aliquotting: Retrieve the stock container from its storage location. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Open the container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid compound onto a weigh boat. Avoid any actions that could generate dust.

  • Transfer: Carefully transfer the weighed solid into the designated experimental vessel.

  • Solubilization: Add the desired solvent to the vessel, cap it securely, and mix as required (e.g., vortexing, sonicating) to achieve dissolution.

  • Cleanup: Securely close the stock container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) followed by disposal as hazardous waste. Wipe down the work surface within the fume hood.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[9][10]

Diagram: General Handling Workflow

G cluster_storage Storage cluster_hood Chemical Fume Hood cluster_ppe Personnel cluster_exp Experiment Storage Retrieve from Cool, Dry Storage Equip Equilibrate Container to RT Storage->Equip Weigh Weigh Solid Compound Equip->Weigh Transfer Transfer to Vessel Weigh->Transfer Solubilize Add Solvent & Mix Transfer->Solubilize Clean Seal Stock & Clean Area Solubilize->Clean Experiment Proceed with Experiment Clean->Experiment PPE Don Appropriate PPE PPE->Equip Wash Remove PPE & Wash Hands Experiment->Wash G Start New Chemical Received: Methyl 3-methyl-1H-indole-2-carboxylate CheckSDS Consult SDS for Specific Incompatibilities Start->CheckSDS IsReactive Is it a strong oxidizer, acid, or base? CheckSDS->IsReactive IsSolid Is it a non-volatile solid? IsReactive->IsSolid No Segregate Store in Designated Segregated Cabinet IsReactive->Segregate Yes General Store in General Solids Cabinet (Cool, Dry, Ventilated) IsSolid->General Yes Label Label with Date Received & Opened General->Label

Caption: Decision process for appropriate chemical storage location.

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response

This guidance is based on protocols for analogous compounds and must be verified against the specific SDS.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention. [3][6]* Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. [3][6]If skin irritation occurs, seek medical advice. [3]* Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [3][6]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. * Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a Poison Center or doctor. [3]

Small-Scale Spill Response Protocol

For a small spill of solid powder (<1 gram) inside a fume hood:

  • Alert: Alert nearby personnel.

  • Isolate: Keep the spill contained within the fume hood.

  • PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Clean-up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). [9]Carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste. Avoid creating dust. [10]5. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the waste container according to your institution's hazardous waste procedures.

Diagram: Spill Response Flowchart

G Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess IsSmall Small & Contained? Assess->IsSmall Evacuate Evacuate Area Call Emergency Response IsSmall->Evacuate No PPE Ensure Proper PPE is Worn IsSmall->PPE Yes Contain Gently Cover with Inert Absorbent PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste per Protocol Decon->Dispose

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate via Fischer Indolization

Executive Summary This application note details the optimized protocol for the synthesis of Methyl 3-methyl-1H-indole-2-carboxylate , a critical scaffold in the development of indole-based therapeutics (e.g., COX inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Methyl 3-methyl-1H-indole-2-carboxylate , a critical scaffold in the development of indole-based therapeutics (e.g., COX inhibitors, serotonin receptor agonists). While various routes to the indole core exist, the Fischer Indole Synthesis remains the most convergent and scalable method for 2,3-disubstituted indoles.

This guide provides a robust, self-validating protocol using phenylhydrazine and methyl 2-oxobutanoate (methyl


-ketobutyrate). We compare the classical Polyphosphoric Acid (PPA) route with a more process-friendly Acetic Acid/Sulfuric Acid  catalytic system, providing researchers with the flexibility to choose based on available equipment and scale.

Strategic Analysis & Retrosynthesis

The target molecule features a 2,3-disubstituted indole core.[1][2][3][4] Retrosynthetic disconnection of the N1–C2 and C3–C3a bonds reveals the classic Fischer precursors: an aryl hydrazine and an


-methylene ketone (or in this case, an 

-keto ester).
Retrosynthetic Logic
  • Target: Methyl 3-methyl-1H-indole-2-carboxylate.[5]

  • Disconnection: Fischer Indolization.[2][6][7]

  • Precursors:

    • Phenylhydrazine: Provides the aromatic ring and the nitrogen atom (N1).

    • Methyl 2-oxobutanoate: Provides the C2 and C3 carbons. The

      
      -keto moiety becomes C2, and the ethyl side chain provides the C3 carbon and the methyl substituent.
      

Critical Regioselectivity Note: The use of methyl 2-oxobutanoate directs the cyclization exclusively to the methylene protons of the ethyl group (C3 of the precursor). There are no protons on the ester side (C1 of the precursor) to participate in enamine formation, ensuring the exclusive formation of the 3-methyl-2-carboxylate isomer.

Mechanistic Pathway[6]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through three distinct phases:[1][2][8]

  • Hydrazone Formation: Acid-catalyzed condensation.[6]

  • Sigmatropic Rearrangement: The rate-determining step involving a [3,3]-shift.

  • Cyclization & Aromatization: Loss of ammonia (

    
    ) drives the equilibrium.
    

FischerMechanism Reactants Phenylhydrazine + Methyl 2-oxobutanoate Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Acid Cat. (-H2O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Enehydrazine->Sigmatropic Heat Imine Diimine Intermediate Sigmatropic->Imine Re-aromatization Aminal Cyclic Aminoacetal Imine->Aminal Cyclization Indole Target: Methyl 3-methyl- 1H-indole-2-carboxylate Aminal->Indole Acid (-NH3) Ammonia NH3 (Byproduct) Aminal->Ammonia

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 2-carboxylate derivative.

Experimental Protocol

We present the Acetic Acid/Sulfuric Acid One-Pot Method . This method is superior for laboratory-scale synthesis (1g – 50g) due to easier workup compared to the viscous PPA method.

Materials & Reagents[1][2][4][6][7][9][10][11]
ReagentMW ( g/mol )Equiv.[1][4][7][9]Role
Phenylhydrazine 108.141.0Core Reactant
Methyl 2-oxobutanoate 116.121.1Carbonyl Component
Glacial Acetic Acid 60.05SolventSolvent/Catalyst
Sulfuric Acid (conc.) 98.080.5 - 1.0Co-Catalyst
Sodium Acetate 82.03OptionalBuffer (if using HCl salt)

Safety Warning: Phenylhydrazine is toxic by inhalation, skin contact, and ingestion. It is a known skin sensitizer and potential carcinogen. All operations must be performed in a fume hood with double-gloving (Nitrile).

Step-by-Step Procedure
Phase 1: Hydrazone Formation [6]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Charge: Add Glacial Acetic Acid (10 mL per gram of phenylhydrazine).

  • Reactant Addition: Add Phenylhydrazine (1.0 equiv) to the stirring acid. Note: If using Phenylhydrazine Hydrochloride, add Sodium Acetate (1.0 equiv) to buffer the solution.

  • Ketone Addition: Dropwise, add Methyl 2-oxobutanoate (1.1 equiv) over 5–10 minutes at room temperature.

    • Observation: A slight exotherm may occur, and the color will deepen (yellow/orange) as the hydrazone forms.

  • Incubation: Stir at room temperature for 30 minutes to ensure complete hydrazone formation.

Phase 2: Cyclization (Fischer Indolization)
  • Catalyst Addition: Carefully add conc. Sulfuric Acid (

    
    )  (0.5 equiv relative to hydrazine).
    
    • Tip: Pre-mix the

      
       with a small volume of acetic acid if working on a large scale to prevent local overheating.
      
  • Heating: Heat the reaction mixture to Reflux (approx. 118°C) .

  • Monitoring: Maintain reflux for 2–4 hours .

    • TLC Control: 20% Ethyl Acetate in Hexanes.[1] The hydrazone spot will disappear, and a fluorescent indole spot (blue/purple under UV) will appear.

Phase 3: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Pour the reaction mixture onto Crushed Ice/Water (approx. 5x reaction volume).

  • Precipitation: Stir vigorously. The crude indole often precipitates as a solid.

    • If Solid: Filter the solid, wash with copious water (to remove acid), and dry.

    • If Oiled Out: Extract with Ethyl Acetate (3x).[4][9] Wash organics with Sat.

      
       (until neutral) and Brine. Dry over 
      
      
      
      and concentrate.
  • Recrystallization: The crude product can be recrystallized from Ethanol or Methanol/Water .

    • Target Appearance: White to off-white needles or powder.

    • Yield Expectation: 60–80%.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in AcOH: Ph-NHNH2 + Ketone Start->Mix Cat Add Catalyst: H2SO4 Mix->Cat Heat Reflux: 118°C, 2-4h Cat->Heat Quench Quench: Pour onto Ice Heat->Quench Isolate Filtration or EtOAc Extraction Quench->Isolate Purify Recrystallize: Ethanol Isolate->Purify Final Final Product: Methyl 3-methyl- 1H-indole-2-carboxylate Purify->Final

Figure 2: Operational workflow for the synthesis.

Characterization Data

Confirm the identity of your product using the following standard data.

ParameterExpected ValueNotes
Physical State Solid (Needles)White to pale yellow
Melting Point 151 – 155 °C Sharp mp indicates high purity

H NMR
(DMSO-

)

11.5 (s, 1H, NH)
Broad singlet, exchangeable

7.6 (d, 1H, Ar-H)
C4 Proton

7.4 (d, 1H, Ar-H)
C7 Proton

7.2 - 7.0 (m, 2H)
C5, C6 Protons

3.88 (s, 3H)
-COOCH

(Ester Methyl)

2.52 (s, 3H)
C3-CH

(Indole Methyl)

Interpretation:

  • The absence of a signal around

    
     6.5–7.0 ppm (typical for C3-H of indole) confirms substitution at the 3-position.
    
  • The presence of two methyl singlets (one ester, one aromatic-bound) validates the structure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Overheating or Acid too strongReduce H

SO

loading or switch to Polyphosphoric Acid (PPA) at 90°C. PPA is gentler on sensitive substrates.
Starting Material Remains Incomplete Hydrazone formationEnsure the 30-min room temp stir is completed before heating. Check ketone purity.
Product is Oily Impurities preventing crystallizationTriturate the oil with cold hexanes or perform a rapid silica plug filtration (20% EtOAc/Hex) before recrystallization.
Wrong Isomer N/A for this substrateWith methyl 2-oxobutanoate, the regiochemistry is locked; only the 3-methyl isomer can form via Fischer.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for Reactions Involving Hydrazine. Link

  • National Institute of Standards and Technology (NIST). 3-Methylindole Data. NIST Chemistry WebBook.[10] Link

  • Organic Syntheses. General Procedures for Fischer Indole Synthesis. Link

Sources

Application

Application Note: Purification of Methyl 3-methyl-1H-indole-2-carboxylate by Recrystallization

[1] Abstract & Scope Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7 ) is a critical heterocyclic building block used in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2][3][4][5][6]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7 ) is a critical heterocyclic building block used in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2][3][4][5][6] Commonly synthesized via the Fischer Indole reaction between phenylhydrazine and methyl 2-oxobutanoate, the crude product is frequently contaminated with unreacted hydrazines, polymeric tars (oligomers), and isomeric byproducts.[1]

While column chromatography (e.g., Hexane:EtOAc 9:1) is effective for small-scale isolation, it is inefficient for scale-up.[1] This Application Note details a robust recrystallization protocol to achieve >98% purity. We define the physicochemical basis for solvent selection and provide a self-validating workflow to ensure high recovery of the target colorless solid (MP: 146–148 °C).

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is prerequisite to successful recrystallization.[1]

PropertyDataSource/Notes
Chemical Formula C₁₁H₁₁NO₂MW: 189.21 g/mol
CAS Number 104711-29-7Verified
Target Melting Point 146–148 °C High purity polymorph [1]
Lit.[1] Melting Point 133–135 °CLower purity/different polymorph [2]
Appearance Colorless to pale yellow needlesOxidizes to brown/pink upon air exposure
pKa (NH) ~16.9Weakly acidic; avoid strong bases
Solubility Matrix
  • High Solubility (Solvents): Ethyl Acetate, Acetone, Dichloromethane, THF.[1]

  • Moderate Solubility (Recrystallization Candidates): Methanol, Ethanol, Toluene (hot).[1]

  • Low Solubility (Anti-solvents): Water, Hexanes, Heptane, Pentane.[1]

Scientist’s Insight: The presence of the 3-methyl group increases lipophilicity compared to the parent indole-2-carboxylate.[1] Consequently, pure water is too strong an anti-solvent (causing rapid precipitation/oiling), while pure hexane may not precipitate the compound effectively from very dilute solutions.[1] A binary solvent system is required.

Protocol Design: Solvent Selection

Two systems are validated for this compound. System A is preferred for removal of polar impurities (salts, acids).[1] System B is superior for removing non-polar tars common in Fischer synthesis.[1]

System A: Ethanol / Water (Green Chemistry Compatible)[1]
  • Ratio: ~3:1 to 5:1 (v/v) Ethanol:Water.[1]

  • Mechanism: Dissolve in hot ethanol; lower solubility gradually by adding warm water and cooling.[1]

  • Pros: High recovery, environmentally benign.[1][7]

  • Cons: Risk of "oiling out" if water is added too quickly.[1]

System B: Ethyl Acetate / Hexanes (Tar Removal)[1]
  • Ratio: 1:3 to 1:5 (v/v) EtOAc:Hexanes.[1]

  • Mechanism: Dissolve in minimum hot Ethyl Acetate; precipitate with Hexanes.[1]

  • Pros: Excellent for removing dark, non-polar polymeric tars (which remain soluble in the supernatant or precipitate as gums before the crystal).[1]

Detailed Experimental Procedure

The following protocol utilizes System A (EtOH/H₂O) due to its broader applicability and higher yield potential.

Phase 1: Dissolution & Hot Filtration[1]
  • Charge: Place 10.0 g of crude Methyl 3-methyl-1H-indole-2-carboxylate into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 60 mL of Ethanol (95% or absolute) .

  • Heating: Heat the mixture to reflux (~78 °C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 5 mL increments.[1] Do not exceed 100 mL total.

  • Clarification (Critical): Fischer indole products often contain insoluble dark particles.[1] While hot, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel) to remove insolubles.[1]

    • Note: If the solution is dark brown/black, add activated carbon (0.5 g), reflux for 5 mins, and filter through Celite.

Phase 2: Crystallization[1]
  • Reheating: Return the filtrate to a clean flask and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add warm Water (50–60 °C) dropwise via an addition funnel or pipette.[1]

    • End Point: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.[1]

  • Re-solubilization: Add 1–2 mL of hot Ethanol to just clear the turbidity.[1] The solution should be saturated but clear.

  • Controlled Cooling: Remove from heat. Cover the flask with foil (indoles are light-sensitive).[1]

    • Allow to cool to room temperature (20–25 °C) undisturbed for 2–3 hours.

    • Observation: Needle-like crystals should form.[1] If oil droplets appear, reheat and add slightly more Ethanol.[1]

  • Finishing: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying[1]
  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake with 20 mL of cold Ethanol/Water (1:1 mixture). Do not use pure ethanol as it will dissolve the product.[1]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

    • Validation: Purity is confirmed if MP is 146–148 °C and TLC (Hexane:EtOAc 9:[1]1) shows a single spot (Rf ~0.4–0.5).[1]

Process Visualization (Workflow)[1]

Recrystallization_Workflow Start Crude Methyl 3-methyl- 1H-indole-2-carboxylate Dissolution Dissolve in boiling Ethanol (Reflux ~78°C) Start->Dissolution Check_Solubility Complete Dissolution? Dissolution->Check_Solubility Add_Solvent Add more Ethanol Check_Solubility->Add_Solvent No Carbon_Treat Optional: Add Activated Carbon (If dark colored) Check_Solubility->Carbon_Treat Yes (if dark) Hot_Filter Hot Filtration (Remove insolubles/Celite) Check_Solubility->Hot_Filter Yes (if clear) Add_Solvent->Check_Solubility Carbon_Treat->Hot_Filter Anti_Solvent Add Warm Water dropwise until persistent turbidity Hot_Filter->Anti_Solvent Clear_Soln Add 1-2 mL Ethanol to clear solution Anti_Solvent->Clear_Soln Cooling Slow Cool to RT (3 hrs) then Ice Bath (1 hr) Clear_Soln->Cooling Filtration Vacuum Filtration & Cold Wash (EtOH/H2O) Cooling->Filtration Validation QC: MP 146-148°C TLC (Hex:EtOAc 9:1) Filtration->Validation

Caption: Step-by-step logic flow for the purification of Methyl 3-methyl-1H-indole-2-carboxylate, including decision nodes for impurity management.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or water added too fast.[1]Reheat to reflux.[1] Add small amount of Ethanol until clear.[1] Cool much slower (wrap flask in towel).
Low Yield Too much solvent used during dissolution.[1]Evaporate 30% of solvent volume and repeat cooling cycle.[1]
Colored Crystals Oxidation products trapped in lattice.[1]Recrystallize again using System B (EtOAc/Hexane) or repeat carbon treatment.[1]
MP Depression Presence of solvent or acid impurity.[1]Dry under high vacuum (>6 hrs).[1] Check NMR for solvent peaks.

References

  • Melting Point & Characterization (High Purity)

    • Source: Chemical Society Reviews / RSC.[1]

    • Data: Reported MP 146–148 °C for Methyl 3-methyl-1H-indole-2-carboxylate.[1][6]

    • Link:[1]

  • Alternative Characterization (Standard Purity)

    • Source: Universidad Autónoma de Madrid (Thesis/Paper).[1][8]

    • Data: Reported MP 133–135 °C; Chromatography eluent n-hexane-EtOAc 9:1.[1][8]

    • Link:[1]

  • Synthesis Context (Fischer Indole)

    • Source: Organic Chemistry Portal.[1][9]

    • Context: General mechanisms for Fischer Indole Synthesis and purification of 2-carboxylates.[1]

    • Link:[1]

  • Compound Identification

    • Source: PubChem / NIST.[1]

    • Data: Confirmation of CAS 104711-29-7 and structure.[1][2][3][4][5][10]

    • Link:[1]

Sources

Method

Application Notes and Protocols for the Purification of Indole Esters via Column Chromatography

Abstract Indole esters represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active molecules. Their synthesis, often multi-step and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole esters represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active molecules. Their synthesis, often multi-step and complex, invariably yields crude mixtures containing by-products, unreacted starting materials, and reagents. Achieving high purity of the target indole ester is a non-negotiable prerequisite for reliable downstream applications, including structural elucidation, biological assays, and formulation development. This document provides an in-depth technical guide to the purification of indole esters using column chromatography, a cornerstone technique in synthetic chemistry. We will delve into the underlying principles, from method development to execution and troubleshooting, offering a framework built on both theoretical understanding and practical, field-proven insights.

Foundational Principles: The "Why" Behind the "How"

Column chromatography facilitates the separation of chemical compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that percolates through the stationary phase).[1] For the purification of indole esters, normal-phase chromatography is most commonly employed. This modality utilizes a polar stationary phase, typically silica gel, and a less polar mobile phase.[1]

The separation mechanism hinges on the polarity of the molecules in the crude mixture. Indole esters, possessing a moderately polar ester group and the indole nucleus, will adsorb to the polar silica gel surface via hydrogen bonding and dipole-dipole interactions. The mobile phase, or eluent, competes for these interaction sites. By carefully selecting the polarity of the eluent, we can selectively desorb and transport compounds down the column at different rates. Less polar compounds have a weaker affinity for the stationary phase and are eluted more quickly, while more polar compounds are retained longer.[1]

Strategic Method Development: From TLC to Column

A successful column chromatography purification is not a matter of chance; it is the result of meticulous method development, primarily accomplished using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the larger column separation.

The Stationary Phase: Choosing the Right Adsorbent
  • Silica Gel (SiO₂): This is the workhorse for purifying most indole esters due to its high resolving power and cost-effectiveness. Standard silica gel is slightly acidic, which can be problematic for certain sensitive indole derivatives, potentially causing degradation or streaking.[2] The indole nitrogen, while not strongly basic, can interact with acidic silanol groups, leading to poor peak shape.

  • Neutralized Silica Gel: For acid-sensitive indole esters, it is prudent to use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or pyridine.[2][3] Alternatively, commercially available neutralized silica gel can be used.[4]

  • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for acid-sensitive compounds.[2] Neutral alumina is particularly well-suited for the separation of esters.[5] However, it's important to note that highly activated alumina can sometimes catalyze reactions, so its activity grade should be chosen carefully.

The Mobile Phase: The Art of Elution

The selection of the mobile phase is arguably the most critical step in method development. The goal is to find a solvent system that provides good separation between the desired indole ester and its impurities.

TLC Analysis: A series of TLC plates should be run using different solvent systems, typically binary mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6]

The Target Rf Value: The Retention Factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front, is a key metric. For optimal separation on a column, the target indole ester should have an Rf value between 0.25 and 0.35 on the TLC plate.[1]

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To decrease the Rf, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent).

  • If Rf is too low (< 0.2): The compound will be too strongly adsorbed to the stationary phase, leading to long elution times, broad peaks, and potential sample loss. To increase the Rf, increase the polarity of the mobile phase (i.e., increase the proportion of the polar solvent).[7]

Common Solvent Systems for Indole Esters: Based on literature precedents, mixtures of hexanes and ethyl acetate are highly effective for a wide range of indole esters.[8][9][10] Dichloromethane/methanol systems can also be employed for more polar derivatives.[11]

Compound TypeStationary PhaseExample Mobile Phase (Eluent)Target RfReference
Methyl indole-3-carboxylateSilica GelHexane/Ethyl Acetate Gradient~0.3[8]
N-Alkylated Indole EstersSilica GelPetroleum Ether/Ethyl Acetate (6:1 to 5:2)Not Specified[12]
2-Arylindole EstersSilica GelHexane/Ethyl Acetate (95:5 to 85:15)Not Specified[13]
Substituted Indole EstersSilica Gel20% Ethyl Acetate in HexanesNot Specified[9]

Experimental Protocol: A Step-by-Step Guide

This protocol details a standard flash column chromatography procedure using the wet slurry packing method, which is generally preferred for achieving a homogenous column bed.[1]

Workflow Diagram

Caption: Workflow for Indole Ester Purification.

Materials
  • Glass chromatography column with stopcock

  • Silica gel (e.g., 230-400 mesh for flash chromatography)

  • Mobile phase solvents (e.g., HPLC grade hexanes and ethyl acetate)

  • Sand (washed)

  • Cotton or glass wool

  • Crude indole ester mixture

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Column Preparation (Wet Slurry Method)
  • Column Setup: Securely clamp the column in a perfectly vertical position. A non-vertical column will lead to uneven band elution and poor separation.

  • Plug and Sand Layer: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet.[1] Add a thin (1-2 cm) layer of sand over the plug.[1]

  • Slurry Preparation: In a separate beaker, measure the required amount of silica gel. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[14] Add the initial, least polar mobile phase to the silica gel to form a homogenous slurry that can be easily poured.

  • Packing: Fill the column about halfway with the initial mobile phase.[1] With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to aid the process.

  • Settling: Gently tap the sides of the column to dislodge any air bubbles and encourage uniform packing.[1] Continuously add more mobile phase to rinse any silica adhering to the column walls. Allow the silica to settle into a stable bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracks and channels, ruining the separation.

  • Final Sand Layer: Once the silica bed is stable, carefully add another 1-2 cm layer of sand on top. This protects the silica surface from being disturbed during sample and eluent addition.[14]

Sample Loading
  • Dissolution: Dissolve the crude indole ester in the minimum amount of a suitable solvent. Ideally, this is the mobile phase itself, or a slightly more polar solvent if necessary to ensure complete dissolution. Using too much solvent will broaden the initial sample band and compromise separation.

  • Wet Loading: Carefully apply the dissolved sample solution to the top sand layer using a pipette.[1] Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the top of the sand.

  • Dry Loading (for poorly soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator. This results in the crude product being adsorbed onto the silica. Carefully add this powder to the top of the column.[1]

Elution and Fraction Collection
  • Elution: Carefully fill the column with the mobile phase. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the separation. This is simpler but may be less effective for mixtures with components of widely varying polarities.[15]

    • Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes).[16] This is highly effective for complex mixtures, as it allows for the sequential elution of compounds with increasing polarity, resulting in sharper peaks and shorter run times.[17]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the scale of the purification and the expected separation.

Fraction Analysis and Product Isolation
  • TLC Monitoring: Spot a small aliquot from each collected fraction onto a TLC plate. Develop the plate using the method development solvent system and visualize under a UV lamp.

  • Pooling Fractions: Identify the fractions containing the pure indole ester (single spot at the correct Rf). Combine these pure fractions into a larger flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified indole ester.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation Incorrect mobile phase polarity.Re-evaluate the solvent system using TLC. Ensure the target Rf is in the 0.25-0.35 range.[1]
Column was poorly packed (cracks, channels).Repack the column carefully, ensuring a homogenous slurry and no air bubbles. Never let the solvent level drop below the silica bed.
Sample was overloaded.Reduce the amount of crude material relative to the amount of silica gel. A ratio of at least 50:1 (silica:crude) is recommended.[14]
Streaking or Tailing of Spots Compound is degrading on the acidic silica gel.Use neutralized silica gel (add 1-2% TEA to the eluent) or switch to a neutral alumina stationary phase.[2][18]
Sample is not fully soluble in the mobile phase.During elution, a gradient to a more polar solvent may be required to keep the compound fully dissolved.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[19]
Compound has decomposed or irreversibly adsorbed to the stationary phase.Test the stability of your compound on a small amount of silica before committing to a large-scale column.[19]
Cracked Silica Bed Solvent level dropped below the top of the silica.This is irreversible for the current run. The column must be repacked. Always maintain a solvent head above the silica bed.
Heat generated from adsorbent wetting.For large columns, allow the packed column to cool and equilibrate before running.

Conclusion

The purification of indole esters by column chromatography is a robust and scalable technique that is indispensable in the field of synthetic chemistry. Success hinges on a systematic approach that begins with careful method development using TLC to identify the optimal stationary and mobile phases. By understanding the principles of compound-adsorbent interactions and adhering to meticulous experimental protocols, researchers can consistently achieve high levels of purity for their target indole esters. When challenges arise, a logical troubleshooting process, informed by the potential sensitivities of the indole nucleus, will lead to effective solutions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
  • Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • Benchchem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Neutral Alumina Flash Column. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014, December 22). What are the suitable solvent system to start TLC analysis for IAA detection? Retrieved from [Link]

  • Wiley-VCH. (n.d.). Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Indole-3-acetic acid ethyl ester. Retrieved from [Link]

  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chen, S., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PMC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Supporting Information for Decarboxylative Aminomethylation of Indole-3-Carboxylic Acids via Strain-Release Driven Ring Opening of 1,2-Oxazetidines. (n.d.). Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

  • Modular Synthesis of Candidate Indole-based Insulin Mimics by Claisen Rearrangement. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC solvent system for plant constituents with Rf values and used. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 25). Alumina. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • Dvořák, J., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. PubMed. Retrieved from [Link]

  • Restek. (n.d.). Rt-Alumina BOND/CFC PLOT Column, 30 m, 0.53 mm ID, 10 µm. Retrieved from [Link]

  • L. B. M. de Oliveira, et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. Retrieved from [Link]

  • Bak, A., et al. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. PMC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis and Biological Screening of Methyl 3-methyl-1H-indole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry The indole nucleus, a privileged heterocyclic scaffold, is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in the realm of medicinal chemistry and drug discovery. Its presence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and biological relevance.[1][2] Indole derivatives exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][2] This wide range of biological activities stems from the indole ring's ability to mimic the structure of endogenous molecules and interact with various biological targets. The "Methyl 3-methyl-1H-indole-2-carboxylate" core, in particular, serves as a valuable template for the development of novel therapeutic agents due to its synthetic tractability and the potential for functionalization at multiple positions.

This comprehensive guide provides detailed protocols for the synthesis of a library of "Methyl 3-methyl-1H-indole-2-carboxylate" derivatives and their subsequent biological evaluation. As a senior application scientist, this document is structured to provide not just a series of steps, but a deeper understanding of the underlying principles and experimental considerations, ensuring both scientific rigor and practical applicability.

Part 1: Synthesis of the "Methyl 3-methyl-1H-indole-2-carboxylate" Core Scaffold

The synthesis of the "Methyl 3-methyl-1H-indole-2-carboxylate" core can be efficiently achieved through well-established synthetic methodologies, primarily the Fischer indole synthesis and the Japp-Klingemann reaction. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method A: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][3] For the synthesis of "Methyl 3-methyl-1H-indole-2-carboxylate", methyl pyruvate serves as the ketone component.

Reaction Principle: The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][3]

Experimental Protocol: Fischer Indole Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate

Materials:

  • Phenylhydrazine

  • Methyl pyruvate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

    • Add methyl pyruvate (1.0-1.2 equivalents) dropwise to the solution while stirring.

    • A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

    • The phenylhydrazone can be isolated by concentrating the reaction mixture and recrystallizing from ethanol, or used directly in the next step.

  • Indole Cyclization:

    • To the crude or purified phenylhydrazone, add an excess of a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a strong acid like sulfuric acid or hydrochloric acid can be used.[1][3] For a laboratory-scale synthesis, heating the phenylhydrazone in glacial acetic acid is often sufficient.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

    • Neutralize the mixture with a 1 M NaOH solution until it reaches a pH of ~7.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude "Methyl 3-methyl-1H-indole-2-carboxylate" by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: The yield for the Fischer indole synthesis can vary depending on the specific conditions but is typically in the range of 60-80%.

Method B: The Japp-Klingemann Reaction

The Japp-Klingemann reaction offers an alternative route to the synthesis of indole-2-carboxylates. This method involves the reaction of a β-keto ester with an aryl diazonium salt to form a hydrazone, which can then be cyclized to the indole via a Fischer-type cyclization.[5][6]

Reaction Principle: The Japp-Klingemann reaction proceeds via the formation of an azo compound, which then undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone. This hydrazone is then subjected to Fischer indole cyclization conditions.[5][6]

Experimental Protocol: Japp-Klingemann Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Methyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Acid catalyst for cyclization (e.g., PPA, H₂SO₄ in acetic acid)

Procedure:

  • Diazonium Salt Formation:

    • Dissolve aniline (1.0 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0 equivalent) in water, keeping the temperature below 5 °C. Stir for 15-20 minutes to form the benzenediazonium chloride solution.

  • Japp-Klingemann Coupling:

    • In a separate flask, dissolve methyl 2-methylacetoacetate (1.0 equivalent) and an excess of sodium acetate in ethanol.

    • Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution with vigorous stirring.

    • Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

    • The resulting hydrazone can be isolated by extraction and purified, or used directly.

  • Fischer Indole Cyclization:

    • Follow the cyclization and purification procedure as described in Method A (Fischer Indole Synthesis, step 2).

Part 2: Diversification of the "Methyl 3-methyl-1H-indole-2-carboxylate" Scaffold

To generate a library of derivatives for biological screening, the core scaffold can be functionalized at several positions. The most common modifications include N-alkylation/acylation at the N-1 position and electrophilic substitution or cross-coupling reactions on the benzene ring (C-4, C-5, C-6, C-7 positions).

N-Alkylation of the Indole Nitrogen

The indole nitrogen can be readily alkylated to introduce a variety of substituents.

Experimental Protocol: N-Alkylation of Methyl 3-methyl-1H-indole-2-carboxylate

Materials:

  • Methyl 3-methyl-1H-indole-2-carboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve Methyl 3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base (1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the N-alkylated product by column chromatography.

C-5 Functionalization via Suzuki Coupling

For diversification at the C-5 position, a common strategy involves the synthesis of a 5-bromo-substituted indole followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Bromo-Methyl 3-methyl-1H-indole-2-carboxylate and Subsequent Suzuki Coupling

Step 1: Bromination at C-5

  • The synthesis of the 5-bromo derivative would start from 4-bromophenylhydrazine using the Fischer indole synthesis as described in Part 1, Method A.

Step 2: Suzuki-Miyaura Cross-Coupling Materials:

  • 5-Bromo-methyl 3-methyl-1H-indole-2-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 5-bromo-methyl 3-methyl-1H-indole-2-carboxylate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the coupled product by column chromatography.

Part 3: Protocols for Biological Screening

A library of synthesized "Methyl 3-methyl-1H-indole-2-carboxylate" derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Hypothetical Anticancer Activity

CompoundStructure ModificationCancer Cell LineIC₅₀ (µM)
Core Scaffold-MCF-7>100
Derivative 1N-methylationMCF-755.2
Derivative 2N-benzylationMCF-723.8
Derivative 3C5-phenylMCF-712.5
Doxorubicin(Positive Control)MCF-70.8
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the indole derivatives in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Experimental Protocol: DPPH Assay

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Indole derivatives dissolved in methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add a solution of the indole derivative at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol: Griess Assay for Nitrite Determination

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent A, incubate for 10 minutes, then add Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Part 4: Visualization of Workflows

Synthesis and Diversification Workflow

Synthesis_and_Diversification cluster_synthesis Core Scaffold Synthesis cluster_diversification Library Generation Starting Materials Starting Materials Fischer Indole Synthesis Fischer Indole Synthesis Starting Materials->Fischer Indole Synthesis Japp-Klingemann Reaction Japp-Klingemann Reaction Starting Materials->Japp-Klingemann Reaction Core Scaffold Methyl 3-methyl-1H- indole-2-carboxylate Fischer Indole Synthesis->Core Scaffold Japp-Klingemann Reaction->Core Scaffold N-Alkylation N-Alkylation Core Scaffold->N-Alkylation C5-Bromination C5-Bromination Core Scaffold->C5-Bromination Derivative Library Derivative Library N-Alkylation->Derivative Library Suzuki Coupling Suzuki Coupling C5-Bromination->Suzuki Coupling Suzuki Coupling->Derivative Library

Caption: Workflow for synthesis and diversification.

Biological Screening Workflow

Biological_Screening Derivative Library Derivative Library Anticancer Screening Anticancer Screening Derivative Library->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Derivative Library->Antimicrobial Screening Antioxidant Screening Antioxidant Screening Derivative Library->Antioxidant Screening Anti-inflammatory Screening Anti-inflammatory Screening Derivative Library->Anti-inflammatory Screening Hit Identification Hit Identification Anticancer Screening->Hit Identification Antimicrobial Screening->Hit Identification Antioxidant Screening->Hit Identification Anti-inflammatory Screening->Hit Identification

Caption: Workflow for biological screening.

References

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • synthesis of 5-substituted indole derivatives, part ii.1. [Link]

  • Japp-Klingemann reaction. chemeurope.com. [Link]

Sources

Method

Application Note: Methyl 3-methyl-1H-indole-2-carboxylate in CNS Ligand Discovery

Executive Summary Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7) serves as a critical "privileged scaffold" in the synthesis of Central Nervous System (CNS) active agents. While the ester itself is a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7) serves as a critical "privileged scaffold" in the synthesis of Central Nervous System (CNS) active agents. While the ester itself is a synthetic intermediate, its structural core—the 3-substituted indole-2-carboxylate —is the pharmacophore responsible for allosteric modulation of the Cannabinoid Receptor 1 (CB1) and inhibition of neuroinflammatory pathways (COX/LOX systems).

This guide details the application of this specific precursor in generating CB1 Positive Allosteric Modulators (PAMs) and Glycine-site NMDA antagonists . It provides validated protocols for its chemical derivatization, functional profiling, and blood-brain barrier (BBB) permeability assessment.

Scientific Rationale & Mechanism

The "Privileged" Indole-2-Carboxylate Scaffold

In CNS drug design, the indole-2-carboxylate motif is valued for its ability to position substituents in a geometry that mimics endogenous ligands like anandamide or tryptophan metabolites.

  • CB1 Allosteric Modulation: The 3-methyl group provides a specific steric bulk that probes the hydrophobic sub-pocket of the CB1 allosteric site. Unlike orthosteric ligands (e.g., THC) that bind the core pocket, derivatives of this scaffold bind a topographically distinct site, tuning receptor signaling without causing psychotropic side effects.

  • Structure-Activity Relationship (SAR): The methyl ester at C2 is a "masking" group. For biological activity, it is almost invariably converted to a carboxamide (for CB1 affinity) or a carboxylic acid (for ion channel interaction).

Mechanism of Action (Target: CB1 Receptor)

Derivatives synthesized from this scaffold (e.g., 3-methyl-N-phenyl-1H-indole-2-carboxamides) function as PAMs. They enhance the binding of endogenous cannabinoids (2-AG, Anandamide) to the CB1 receptor, potentiating signaling only when physiological activity is present. This "activity-dependent" modulation offers a superior safety profile compared to direct agonists.

Visualizing the Signaling Pathway

The following diagram illustrates how derivatives of Methyl 3-methyl-1H-indole-2-carboxylate modulate CB1 signaling.

CB1_Modulation Scaffold Methyl 3-methyl-1H-indole-2-carboxylate (Precursor) Deriv Indole-2-Carboxamide (Active PAM) Scaffold->Deriv Synthetic Derivatization CB1 CB1 Receptor (Allosteric Site) Deriv->CB1 Binds Allosteric Site Endo Endogenous Cannabinoid (Anandamide) Deriv->Endo Increases Affinity GPro G-Protein Coupling (Gi/o) CB1->GPro Potentiated Signaling Endo->CB1 Binds Orthosteric Site Effect Neuroprotection & Reduced Excitotoxicity GPro->Effect Downstream Cascade

Figure 1: Mechanism of Action. The precursor is converted to a PAM that enhances endogenous cannabinoid binding, leading to neuroprotective effects.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: Convert Methyl 3-methyl-1H-indole-2-carboxylate into a library of CNS-active N-substituted carboxamides.

Reagents:

  • Methyl 3-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • LiOH or NaOH (3.0 equiv)

  • Thionyl Chloride (

    
    ) or HATU coupling reagent
    
  • Various Amines (e.g., 4-fluorobenzylamine, piperidine)

Step-by-Step Workflow:

  • Hydrolysis: Dissolve the methyl ester in THF:MeOH:H2O (3:1:1). Add LiOH. Stir at 60°C for 4 hours. Acidify with 1M HCl to precipitate the 3-methyl-1H-indole-2-carboxylic acid. Filter and dry.

  • Activation: Suspend the acid in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours to generate the acid chloride.

    • Alternative: Use HATU/DIPEA in DMF for sensitive amines.

  • Amidation: Add the chosen amine (1.1 equiv) and TEA (2.0 equiv) to the acid chloride solution at 0°C. Warm to RT and stir overnight.

  • Purification: Quench with water. Extract with EtOAc.[1][2] Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: [35S]GTPγS Binding Assay (Functional Validation)

Objective: Measure the allosteric potency of the synthesized derivatives on CB1 receptors.

Materials:

  • CHO cells overexpressing human CB1 receptor.

  • [35S]GTPγS (0.1 nM).

  • CP55,940 (Full agonist reference).[2]

Procedure:

  • Membrane Prep: Homogenize CHO-hCB1 cells in ice-cold Tris-EDTA buffer. Centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, mix:

    • Membranes (10 µg protein/well)

    • GDP (10 µM)

    • [35S]GTPγS (0.1 nM)

    • Test Compound (10 nM - 10 µM)

    • CP55,940 (EC20 concentration)

  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Stimulation vs. Log[Compound]. Calculate the "Cooperativity Factor" (

    
    ) to quantify the allosteric effect.
    
Protocol C: PAMPA-BBB Permeability Assay

Objective: Predict if the synthesized indole derivative can cross the Blood-Brain Barrier.

Setup:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

Steps:

  • Coating: Apply 4 µL of Lipid Solution to the membrane of the Donor Plate.

  • Donor Solution: Dissolve compound in PBS (pH 7.4) with 5% DMSO. Add 150 µL to Donor wells.

  • Acceptor Solution: Add 300 µL PBS to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Determine

    
     (Effective Permeability) using the standard PAMPA equation.
    
    • Target:

      
       cm/s indicates high BBB permeability.
      

Key Data & Reference Values

Table 1: Comparative SAR of Indole-2-Carboxylates in CB1 Modulation Note: Data represents typical values for this scaffold class derived from literature (See Ref 2).

C3 SubstituentC2 ModificationCB1 Affinity (

)
Allosteric Cooperativity (

)
CNS Penetration
Methyl (Topic)Methyl Ester> 10 µM (Inactive)N/AHigh
Methyl 4-F-Benzylamide250 nM3.5 (Moderate)High
Ethyl 4-F-Benzylamide120 nM8.2 (High)High
H (Unsubstituted)4-F-Benzylamide> 1000 nM< 1.0 (Neutral)Moderate

Interpretation: The Methyl 3-methyl... starting material is crucial because the C3-Methyl group is the minimum steric requirement for allosteric activity. Removing it (C3-H) destroys activity; extending it (C3-Ethyl) often increases potency.

References

  • Wurst, J. M., et al. "Structure-Activity Relationships of Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor." Journal of Medicinal Chemistry, 2010. (Context: Foundational SAR establishing the indole-2-carboxamide core).

  • Nguyen, T., et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry, 2014. (Context: Specific synthesis protocols using ethyl/methyl indole-2-carboxylates).

  • ChemicalBook. "Methyl 3-methyl-1H-indole-2-carboxylate Product Properties." (Context: Physical properties and CAS verification).

  • PubChem. "3-Methyl-1H-indole-2-carboxylic acid (Acid form of the ester)." (Context: Structural data).

Sources

Application

Application Note: Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) in Fragment-Based Drug Discovery

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility, strategic application, and specific protocols for utilizing Methyl 3-methyl-1H-indole-2-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility, strategic application, and specific protocols for utilizing Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) as a core scaffold in the development of enzyme inhibitors.

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) represents a "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted indole-2-carboxylate, the C3-methyl group in MMIC provides critical conformational constraints and metabolic stability (blocking C3-oxidation), while filling hydrophobic sub-pockets in target enzymes. This note outlines the retrosynthetic logic, validated synthesis protocols, and library generation strategies for transforming MMIC into potent inhibitors of viral polymerases (e.g., HCV NS5B) and metalloenzymes.

Strategic Utility & Retrosynthetic Logic

The Pharmacophore Triad

MMIC offers three distinct vectors for chemical elaboration, making it an ideal starting point for Divergent Oriented Synthesis (DOS):

VectorFunctional GroupStrategic Role in Drug Design
C2 Methyl EsterThe Warhead Anchor: Precursor to amides, acyl sulfonamides, or heterocycles. Primary interaction site with enzyme backbone amides or metal cofactors (Mg²⁺, Zn²⁺).
C3 Methyl GroupThe Hydrophobic Lock: Induces torsion that prevents planar aggregation; fills hydrophobic "gatekeeper" pockets (e.g., Palm site in NS5B).
N1 Secondary AmineThe Solubility Vector: Site for alkylation to introduce solubilizing groups or reach distal allosteric pockets without disrupting the core binding mode.
Target Relevance
  • HCV NS5B Polymerase: Indole-2-carboxamides bind to the allosteric "Palm I" site. The C3-methyl mimics the hydrophobic bulk of more complex inhibitors (e.g., Beclabuvir analogs).

  • HIV-1 Integrase: The C2-carbonyl (after hydrolysis) chelates the Mg²⁺ cofactor essential for viral DNA strand transfer.

  • sPLA2 Inhibition: The indole core mimics the substrate phospholipid, with the C2-substituent chelating the active site Calcium.

Experimental Protocols

Protocol A: Validated Synthesis of MMIC (Fischer Indole Route)

Rationale: While MMIC is commercially available, in-house synthesis allows for the introduction of isotopes or ring-substituted analogs. The Fischer Indole synthesis is preferred over the Reissert method for its scalability and atom economy.

Reagents:

  • Phenylhydrazine (CAS: 100-63-0)[1]

  • Methyl 2-oxobutanoate (CAS: 3952-66-7) [Note: Not pyruvate; pyruvate yields the C3-H analog]

  • Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Glacial Acetic Acid or Toluene

Step-by-Step Methodology:

  • Hydrazone Formation (The Trigger):

    • In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve Methyl 2-oxobutanoate (1.0 eq) in Toluene (10 volumes).

    • Add Phenylhydrazine (1.0 eq) dropwise at 0°C.

    • Stir for 1 hour at RT. Monitor TLC (Hexane:EtOAc 8:2) for the disappearance of hydrazine.

  • Cyclization (The Fischer Rearrangement):

    • Add p-TsOH (1.5 eq) to the hydrazone solution.

    • Heat to reflux (110°C) for 3–5 hours.

    • Mechanistic Check: The reaction proceeds via an ene-hydrazine intermediate, followed by a [3,3]-sigmatropic rearrangement.[2][3][4] The specific use of 2-oxobutanoate ensures the ethyl group cyclizes to form the C3-methyl substituent.

  • Workup & Purification:

    • Cool to RT. Wash the organic layer with sat. NaHCO₃ (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Dissolve crude solid in minimum hot MeOH, cool slowly to 4°C. Collect pale yellow crystals.

QC Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 7.0 (t, 1H), 3.89 (s, 3H, OMe), 2.54 (s, 3H, C3-Me).

Protocol B: Divergent Library Generation (Amidation)

Rationale: The ester is a "masked" pharmacophore. Direct aminolysis is kinetically slow due to the electron-rich indole ring deactivating the ester. The protocol below uses a Hydrolysis-Coupling sequence for maximum yield.

Workflow Diagram (DOT):

G Start MMIC Precursor (Ester) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 60°C, 2h Inter Intermediate (Carboxylic Acid) Step1->Inter Acidify (pH 3) Step2 Coupling (HATU, DIPEA, R-NH2) Inter->Step2 DMF, RT, 12h End Final Inhibitor (Amide Library) Step2->End HPLC Purify

Step-by-Step Methodology:

  • Saponification:

    • Dissolve MMIC (1.0 eq) in THF:MeOH:H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at 60°C for 2 hours.

    • Acidify with 1M HCl to pH 2. Precipitate usually forms. Filter and dry to obtain 3-methyl-1H-indole-2-carboxylic acid.

  • Parallel Amidation (Library Synthesis):

    • Setup: 96-well reaction block or individual vials.

    • Mix: Acid (1.0 eq) + HATU (1.2 eq) + DIPEA (2.0 eq) in DMF. Stir 10 min to activate ester.

    • Addition: Add diverse amines (R-NH₂) (1.1 eq).

      • Subset A (Viral): Sulfonamides (for acyl sulfonamide bioisosteres).

      • Subset B (Kinase): Heterocyclic amines (pyridines, pyrazoles).

    • Stir 12h at RT.

  • Self-Validating Purification:

    • Dilute with DMSO. Inject directly onto Prep-HPLC (Reverse Phase C18).

    • Validation: Mass trigger (ES+) set to Target Mass ± 0.5 Da.

Case Study: Design of HCV NS5B Inhibitors

Context: Hepatitis C Virus NS5B polymerase has a "Palm" allosteric site.[5][6][7][8] Inhibitors here prevent the conformational change required for RNA elongation.

Design Cycle:

  • Scaffold: MMIC provides the indole core.

  • Modification 1 (C2): Convert ester to N-(dimethylsulfamoyl)amide.

    • Why? The acyl sulfonamide (pKₐ ~5) mimics the acidity of a carboxylic acid but with better membrane permeability and a specific H-bond geometry for the active site arginine residues.

  • Modification 2 (C3): The methyl group (from MMIC) is retained.

    • Why? In docking studies (PDB: 3SKA), the C3-methyl fills a small hydrophobic pocket created by Leu497, improving potency by ~5-fold compared to the C3-H analog.

  • Modification 3 (N1): Alkylation with 4-fluorobenzyl bromide.

    • Why? Targets the "Thumb" hydrophobic pocket.

Visual Pathway (DOT):

Pathway cluster_mech Mechanistic Action MMIC MMIC Scaffold (C3-Methyl locked) Docking Molecular Docking (Target: NS5B Palm Site) MMIC->Docking In silico screen Hit Hit Identification (IC50: >10 µM) Docking->Hit Binding Confirmation Opt Lead Optimization (C2 Acyl Sulfonamide + N1 Benzyl) Hit->Opt SAR Expansion Lead Lead Compound (IC50: <50 nM) Opt->Lead Bioassay Validation Mech1 C3-Me: Hydrophobic Packing (Leu497) Opt->Mech1 Mech2 C2-Linker: H-Bond Network (Arg Residues) Opt->Mech2

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][9][10] Chemical Reviews, 1963, 63(4), 373–401.

  • Indole-2-Carboxylates as HCV NS5B Inhibitors

    • Beaulieu, P. L., et al. "Indole-based allosteric inhibitors of the HCV NS5B polymerase."[11] Bioorganic & Medicinal Chemistry Letters, 2011.[6]

    • (Relevant to C3-substitution effects).

  • Acyl Sulfonamide Isosteres in Drug Design

    • Gatell, A., et al. "Acyl sulfonamides as bioisosteres of carboxylic acids in the design of potent NS5B inhibitors." Journal of Medicinal Chemistry, 2012.
  • MMIC Chemical Data & Properties

    • PubChem Compound Summary for CID 2752638.

Sources

Method

Application Note: Precision Functionalization of Methyl 3-methyl-1H-indole-2-carboxylate

This Application Note provides a strategic guide for the functionalization of Methyl 3-methyl-1H-indole-2-carboxylate . This scaffold presents a unique "Push-Pull-Block" electronic system: the electron-rich indole core i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a strategic guide for the functionalization of Methyl 3-methyl-1H-indole-2-carboxylate . This scaffold presents a unique "Push-Pull-Block" electronic system: the electron-rich indole core is "pushed" by the N1 lone pair and C3-methyl group, "pulled" (deactivated) by the C2-carboxylate, and sterically "blocked" at the highly reactive C3 position.

The following protocols prioritize regiocontrol , enabling precise modification of the N1 position, the C5 aromatic position, and the C3-methyl side chain.

Strategic Analysis & Reactivity Profile

Successful functionalization requires navigating the competing electronic effects of this substrate. Unlike simple indoles, the C2-ester significantly alters the electrophilic substitution landscape.

The "Push-Pull-Block" Dynamic
  • N1 (The Anchor): The most acidic site (pKa ~16 in DMSO). Easily deprotonated for alkylation. The lone pair activates C3, C5, and C7.

  • C2-EWG (The Deactivator): The ester withdraws electron density, stabilizing the molecule against oxidation but reducing reactivity toward electrophiles. It directs meta to itself (destabilizing the pyrrole ring) but its conjugation usually mandates directing effects on the benzene ring.

  • C3-Methyl (The Blocker/Activator): Blocks the standard indole reaction site (C3). Acts as a weak activating group for C2 (blocked), C4, and C6. Crucially, it is a benzylic-like site susceptible to radical functionalization.

  • C5 (The Electronic Target): In 2,3-disubstituted indoles, the directing power of the N1 lone pair typically dominates, directing electrophilic aromatic substitution (EAS) to C5 (para to the nitrogen).

Reactivity Map (Graphviz)

ReactivityMap Substrate Methyl 3-methyl-1H-indole-2-carboxylate N1 N1 Position (Nucleophilic) Substrate->N1 Base-Mediated Alkylation C5 C5 Position (Electrophilic Attack) Substrate->C5 EAS (Bromination/ Nitration) C3_Me C3-Methyl Group (Radical Activation) Substrate->C3_Me Radical Halogenation N1->C5 Directs Para

Figure 1: Reactivity landscape of the substrate. Green indicates nucleophilic sites; Red indicates electrophilic susceptibility; Yellow indicates radical reactivity.

Protocol 1: N1-Functionalization (Alkylation)

This is the most robust transformation. The C2-ester increases the acidity of the N-H bond compared to simple indoles, allowing the use of milder bases (e.g., carbonates) in polar aprotic solvents, though Sodium Hydride (NaH) remains the gold standard for quantitative conversion.

Materials
  • Substrate: Methyl 3-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Electrophile: Alkyl halide (R-X) (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solubilization: Dissolve the indole substrate in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 15–30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1–3 hours. Monitor by TLC (typically 20% EtOAc/Hexane).[1]

  • Quench & Workup:

    • Cool back to 0 °C.

    • Carefully quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel, Gradient 0→20% EtOAc/Hexanes).

Troubleshooting:

  • Low Yield? If the alkyl halide is unreactive, add catalytic KI or heat to 60 °C.

  • O-Alkylation? Rare for indoles, but if observed, switch solvent to THF/HMPA or use Cs₂CO₃ in MeCN to favor the softer N-nucleophile.

Protocol 2: C5-Regioselective Bromination (Ring Functionalization)

Introducing a bromine atom at C5 creates a "handle" for further diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Mechanism: The N1 lone pair activates the ring. Since C3 is blocked by the methyl group, and C2 is deactivated by the ester, the electronic preference for electrophilic attack is C5 (para to the nitrogen).

Materials
  • Substrate: Methyl 3-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF or Acetic Acid (AcOH)

  • Temperature: 0 °C to RT

Step-by-Step Methodology
  • Setup: Dissolve the substrate in DMF (0.1 M). Protect from light (wrap flask in foil) to suppress radical side-reactions at the C3-methyl group.

  • Addition: Cool to 0 °C. Add NBS portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC.[3] The product (5-bromo derivative) is usually less polar than the starting material.

  • Workup:

    • Pour the reaction mixture into ice-water. The product often precipitates.

    • Filter the solid.[3] If no precipitate, extract with EtOAc.

    • Wash organics with 10% Na₂S₂O₃ (to remove excess bromine) and NaHCO₃.

  • Purification: Recrystallization from EtOH or column chromatography.

Critical Note on Regioselectivity: While C5 is the major product (>85%), trace amounts of C6-bromo isomer may form due to the activating effect of the C3-methyl group (ortho/para director). 1H NMR is essential for verification:

  • C5-Br: Aromatic signals show a doublet (H7), doublet of doublets (H6), and a singlet (H4). H4 will appear as a meta-coupled doublet (J ~2 Hz).

Protocol 3: C3-Methyl Functionalization (Side-Chain Expansion)

This protocol converts the inert C3-methyl group into a reactive bromomethyl group using radical halogenation. This is the gateway to synthesizing tryptamine/tryptophol analogs.

Materials
  • Substrate: Methyl 3-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Reagent: NBS (1.1 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (5-10 mol%)

  • Solvent: CCl₄ (classic) or Benzotrifluoride (PhCF₃, green alternative)

  • Conditions: Reflux (Heat + Light usually not required if initiator is used, but reflux is critical).

Step-by-Step Methodology
  • Setup: Dissolve substrate in the solvent (0.2 M). Add NBS and AIBN.[4]

  • Radical Reaction: Heat the mixture to reflux (typically 80–90 °C).

  • Monitoring: The reaction is complete when the heavy NBS solid floats to the top as lighter succinimide. Time: 1–4 hours.

  • Workup:

    • Cool to RT. Filter off the succinimide byproduct.

    • Concentrate the filtrate.

  • Stability Warning: The resulting Methyl 3-(bromomethyl)-1H-indole-2-carboxylate is reactive. It should be used immediately for nucleophilic substitution (e.g., with amines, cyanide, or thiols).

Workflow Diagram (Graphviz)

Workflow cluster_0 Pathway A: Ring Functionalization cluster_1 Pathway B: Side-Chain Functionalization Start Methyl 3-methyl-1H-indole-2-carboxylate StepA1 NBS / DMF / 0°C (Ionic Conditions) Start->StepA1 StepB1 NBS / AIBN / Reflux (Radical Conditions) Start->StepB1 ProdA Methyl 5-bromo-3-methyl- 1H-indole-2-carboxylate StepA1->ProdA ProdB Methyl 3-(bromomethyl)- 1H-indole-2-carboxylate StepB1->ProdB

Figure 2: Divergent synthesis pathways controlled by reaction conditions (Ionic vs. Radical).

Summary of Reaction Parameters

TransformationTarget SiteReagentsKey ConditionSelectivity Driver
N-Alkylation N1NaH, R-X0 °C → RTAcidity of N-H
Ring Bromination C5NBS, DMF0 °C, DarkN1 Lone Pair (Para-direction)
Side-Chain Br C3-MethylNBS, AIBNReflux, RadicalBenzylic Radical Stability
Hydrolysis C2-EsterLiOH, THF/H2ORTSaponification

References

  • Regioselective Bromination of Indoles

    • Title: Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans.
    • Source:J. Org.[5] Chem. 2002, 67, 18, 6272–6281.

    • URL:[Link]

  • Functionalization of Indole-2-carboxylates

    • Title: Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.[6][7][8] (Contextual relevance for ester directing effects).

    • Source:Org.[5][9] Biomol. Chem., 2011, 9, 5321-5326.

    • URL:[Link]

  • General Indole Reactivity Reviews

    • Title: Electrophilic substitution of indoles.[9][10][11]

    • Source:Chem. Rev. 2006, 106, 7, 2843–2874.
    • URL:[Link]

Sources

Application

Application Note: Mannich Reaction on Indole-2-Carboxylate Esters

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of indole-2-carboxylate esters via the Mannich reaction. It synthesizes mechanistic insights with opt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of indole-2-carboxylate esters via the Mannich reaction. It synthesizes mechanistic insights with optimized experimental protocols to ensure high reproducibility and yield.

Executive Summary

The Mannich reaction on indole-2-carboxylate esters presents a unique synthetic challenge compared to unsubstituted indoles. The presence of an electron-withdrawing ester group (EWG) at the C2 position reduces the nucleophilicity of the indole ring, particularly at the C3 position. Despite this deactivation, the C3 position remains the preferred site for electrophilic attack due to the preservation of benzene ring aromaticity in the transition state.

This guide provides an optimized protocol for synthesizing ethyl 3-((dialkylamino)methyl)-1H-indole-2-carboxylates , critical intermediates in the synthesis of antiviral agents (e.g., Arbidol/Umifenovir analogs) and


-carboline alkaloids.

Mechanistic Insight & Reaction Engineering

The Challenge of the C2-Ester

In a standard indole, the C3 position is highly nucleophilic (


 times more reactive than benzene). However, the C2-carboxylate ester exerts a strong inductive (

) and mesomeric (

) effect.
  • Electronic Effect: Reduces electron density across the pyrrole ring.

  • Regioselectivity: While the ring is deactivated, C3 remains the dominant nucleophilic site. N1-alkylation is minimized under acidic conditions, and C2 is blocked.

  • The Electrophile: Due to the lowered nucleophilicity of the substrate, the concentration and stability of the electrophile (the iminium ion) are critical.

Reaction Pathway

The reaction proceeds via an electrophilic aromatic substitution (


). The pre-formed or in situ generated iminium ion attacks the C3 position.

MannichMechanism cluster_conditions Critical Control Points Reagents Reagents (R2NH + HCHO) Iminium Iminium Ion [R2N=CH2]+ Reagents->Iminium Acid Cat. -H2O Transition Sigma Complex (C3 Attack) Iminium->Transition + Indole Indole Indole-2-Ester (Substrate) Indole->Transition Product Mannich Base (C3-Aminomethyl) Transition->Product -H+ Re-aromatization

Figure 1: Mechanistic pathway for the C3-aminoalkylation of indole-2-carboxylates. The rate-determining step is often the attack of the deactivated indole on the iminium species.

Experimental Protocols

Method A: Standard In Situ Generation (Acetic Acid/Ethanol)

This is the robust, industry-standard approach suitable for gram-scale synthesis. It utilizes paraformaldehyde and a secondary amine in a protic solvent system.

Reagents:

  • Ethyl indole-2-carboxylate (1.0 equiv)[1]

  • Secondary Amine (e.g., Dimethylamine, Morpholine, Piperidine) (1.2 – 1.5 equiv)

  • Paraformaldehyde (1.5 – 2.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (catalytic to stoichiometric)

Protocol Steps:

  • Iminium Pre-activation: In a round-bottom flask, suspend paraformaldehyde (1.5 equiv) in Ethanol (10 mL/g substrate). Add the secondary amine (1.2 equiv).

  • Acidification: Add Glacial Acetic Acid (approx. 2-3 drops per mmol of substrate) to adjust pH to ~4–5. Stir at room temperature for 30 minutes until the solution clears (indicating iminium formation).

  • Substrate Addition: Add Ethyl indole-2-carboxylate (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The product usually appears as a more polar spot than the starting indole.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product crystallizes, filter and wash with cold ethanol.

    • Option B (Extraction): Remove volatiles in vacuo. Resuspend residue in water.[2][3] Basify with 10%

      
       or 
      
      
      
      to pH 9–10 to liberate the free base. Extract with Dichloromethane (DCM) or Ethyl Acetate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).

Method B: Eschenmoser’s Salt (High Reactivity)

For highly deactivated indoles (e.g., with additional EWGs at C5/C7), in situ generation may fail. Use pre-formed Eschenmoser’s salt (Dimethyl(methylene)ammonium iodide).[4]

Protocol Steps:

  • Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DCM.

  • Add Eschenmoser’s salt (1.1 equiv) in one portion under Nitrogen atmosphere.

  • Stir at room temperature for 2–6 hours. (Reflux is rarely needed due to the high electrophilicity of the salt).

  • Workup: The product often precipitates as the hydroiodide salt. Filter directly. To obtain the free base, partition between DCM and saturated

    
    .
    

Data Analysis & Troubleshooting

Solvent & Catalyst Effects

The choice of solvent significantly impacts the reaction rate and purity.

Solvent SystemCatalystTemperatureOutcomeRecommendation
Ethanol (95%) Acetic AcidRefluxGood yield, easy crystallizationStandard
Acetic Acid (Glacial) None

High yield, but harder workupUse for stubborn substrates
DCM

RTModerate yield, Lewis acid requiredUse if protic solvents fail
Water

RefluxPoor (Hydrolysis of ester risk)Avoid
Common Issues
  • Problem: Bis-alkylation (Reaction at C3 and N1).

    • Cause: Basic conditions or excess reagents.

    • Solution: Ensure acidic pH (~4-5) is maintained. The protonation of the indole nitrogen is not necessary, but acidic media suppresses N-deprotonation.

  • Problem: Retro-Mannich Reaction (Decomposition).

    • Cause: High heat during workup or prolonged storage in acidic moisture.

    • Solution: Store Mannich bases as their HCl or oxalate salts. Avoid excessive heating during rotary evaporation.

  • Problem: No Reaction.

    • Cause: Deactivation by C2-ester is too strong.

    • Solution: Switch to Method B (Eschenmoser’s salt) or add

      
       (0.1 equiv) as a Lewis acid catalyst in the standard protocol.
      

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol and the subsequent workup logic.

Workflow Start Start: Indole-2-Carboxylate CheckSub Are there EWGs at C5/C7? Start->CheckSub MethodA Method A: Standard EtOH + HCHO + R2NH + AcOH CheckSub->MethodA No (Standard) MethodB Method B: High Reactivity MeCN + Eschenmoser's Salt CheckSub->MethodB Yes (Deactivated) Reflux Reflux 4-12h MethodA->Reflux Stir Stir RT 2-6h MethodB->Stir TLC Check TLC (New Polar Spot?) Reflux->TLC Stir->TLC Workup Workup: Basify (pH 9) -> Extract DCM TLC->Workup Complete SaltForm Optional: Form HCl Salt (For Stability) Workup->SaltForm

Figure 2: Experimental workflow for the synthesis and purification of indole Mannich bases.

References

  • Synthesis of Functionalized Indole-2-Carboxylates: Title: Synthesis and Biological Activity of Functionalized Indole-2-Carboxylates. Source: PubMed / National Institutes of Health. URL:[Link] Relevance: Confirms the protocol for Mannich reaction using formaldehyde and morpholine on ethyl indole-2-carboxylate.

  • Mannich Reaction on Activated/Deactivated Indoles: Title: Mannich reactions of activated 4,6-dimethoxyindoles.[5] Source: Arkivoc.[5] URL:[Link] Relevance: Discusses the reactivity of electron-modified indoles and the use of preformed Mannich reagents.

  • General Indole Reactivity & Electrophilic Substitution: Title: Reactivity of Indole-2-carboxylate in Electrophilic Substitution. Source: BHU / Organic Chemistry Portal. URL:[Link] Relevance: Provides foundational mechanistic understanding of C3 vs C2 selectivity.

  • Synthesis of Mannich Bases from Indole Derivatives: Title: Synthesis of New Mannich Bases from Indole Derivatives.[5][6] Source: Baghdad Science Journal.[6] URL:[Link] Relevance: Validates the use of glacial acetic acid as a solvent/catalyst for these transformations.

Sources

Method

Application Note: Vilsmeier-Haack Formylation of Indole-2-Carboxylates

Executive Summary This application note details the protocol for the regioselective C3-formylation of indole-2-carboxylates (e.g., ethyl indole-2-carboxylate) using the Vilsmeier-Haack (VH) reaction. While simple indoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective C3-formylation of indole-2-carboxylates (e.g., ethyl indole-2-carboxylate) using the Vilsmeier-Haack (VH) reaction. While simple indoles react rapidly under mild conditions, indole-2-carboxylates possess an electron-withdrawing ester group at the C2 position. This deactivates the indole ring, necessitating modified thermal profiles and rigorous moisture control to achieve high yields. This guide provides a scalable, self-validating protocol for synthesizing 3-formylindole-2-carboxylates, key intermediates in the synthesis of antiviral and anticancer therapeutics.

Mechanistic Insight & Substrate Analysis

The Electronic Push-Pull Challenge

The success of this reaction depends on overcoming the electronic deactivation caused by the C2-ester.

  • The "Push": The indole nitrogen lone pair donates electron density into the ring, activating the C3 position.

  • The "Pull": The C2-carboxylate ester exerts an inductive (-I) and mesomeric (-M) withdrawal, reducing the overall nucleophilicity of the ring compared to unsubstituted indole.

Consequence: Unlike simple indole, which formylates at 0°C to Room Temperature (RT), indole-2-carboxylates often require elevated temperatures (60–90°C) to overcome the activation energy barrier for the electrophilic attack by the Vilsmeier reagent (chloroiminium ion).

Reaction Pathway Visualization

The following diagram illustrates the formation of the active electrophile and the specific pathway for C3 functionalization.

VilsmeierMechanism DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent 0°C, Exothermic Complex Sigma Complex (C3 Attack) VReagent->Complex + Substrate Substrate Indole-2-Carboxylate Substrate->Complex Iminium Iminium Salt Intermediate Complex->Iminium - HCl Heat (80°C) Hydrolysis Basic Hydrolysis (NaOAc/H2O) Iminium->Hydrolysis Quench Product 3-Formylindole-2-Carboxylate Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on deactivated indole substrates.

Strategic Planning (Pre-Lab)

Safety & Reagent Handling
  • Phosphorus Oxychloride (POCl3): Highly toxic and reacts violently with water to release HCl and phosphoric acid. All glassware must be flame-dried.

  • DMF (N,N-Dimethylformamide): Must be anhydrous (<0.05% water).[1] Water in DMF destroys the POCl3, reducing stoichiometry and generating excess heat.

  • Exotherm Control: The formation of the Vilsmeier reagent is exothermic.[1][2] Failure to cool during POCl3 addition can lead to "runaway" thermal events and reagent decomposition (charring).

Equipment Checklist
  • Three-neck round-bottom flask (RBF) equipped with:

    • Internal temperature probe (Thermocouple).

    • Pressure-equalizing addition funnel.

    • Reflux condenser with drying tube (CaCl2 or N2 line).

  • Ice/Salt bath (-10°C to 0°C).[3]

  • Oil bath or heating mantle (capable of 100°C).

Detailed Experimental Protocol

Target Synthesis: Ethyl 3-formyl-1H-indole-2-carboxylate Scale: 10 mmol (approx. 1.89 g of starting material)

Phase 1: Generation of Vilsmeier Reagent (The "Activator")
  • Setup: Charge a dry 100 mL three-neck RBF with anhydrous DMF (10 mL, ~5-6 vol relative to substrate).

  • Cooling: Cool the DMF to 0–5°C using an ice/water bath.

  • Addition: Charge POCl3 (1.1 equiv, 1.0 mL, 11 mmol) into the addition funnel.

  • Execution: Add POCl3 dropwise to the DMF over 15–20 minutes.

    • Critical Check: Monitor internal temperature.[4] Do not allow T > 10°C.

    • Observation: The solution will turn pale yellow/orange and may thicken slightly (formation of the chloroiminium salt).

  • Maturation: Stir at 0–5°C for 30 minutes to ensure complete reagent formation.

Phase 2: Substrate Addition & Reaction
  • Preparation: Dissolve Ethyl indole-2-carboxylate (1.89 g, 10 mmol) in a minimal amount of anhydrous DMF (5 mL).

    • Note: If substrate solubility is poor, it can be added as a solid in small portions, but solution addition is preferred for homogeneity.

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C .

  • Thermal Transition: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

    • Checkpoint: For simple indoles, the reaction stops here. For 2-carboxylates, proceed to step 9.[5]

  • Heating: Heat the reaction mixture to 80–90°C for 2–4 hours.

    • Monitoring: Use TLC (30% EtOAc/Hexane). The starting material (higher Rf) should disappear, and a highly polar spot (iminium salt) usually stays at the baseline or smears. The aldehyde product appears only after hydrolysis (Step 11).

Phase 3: Quench & Hydrolysis (The "Reveal")
  • Cooling: Cool the reaction mixture to RT, then to 0°C.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (50 g) and Sodium Acetate (5 g) .

    • Why NaOAc? It buffers the solution (pH ~5-6), preventing acid-catalyzed hydrolysis of the ester group at C2, while successfully hydrolyzing the iminium at C3 to the aldehyde. Strong bases (NaOH) can saponify the ester.

  • Precipitation: Stir vigorously for 1 hour. The yellow/off-white solid product should precipitate.

  • Isolation: Filter the solid. Wash with copious water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.

Data Analysis & Troubleshooting

Expected Yields & Physical Properties
ParameterValue / Description
Appearance Pale yellow to tan needles/solid
Melting Point 184–186°C (Lit. value)
Typical Yield 80–92%
1H NMR (DMSO-d6) Distinctive aldehyde proton (-CHO) singlet at ~10.6 ppm .[5] Indole NH broad singlet at ~12.5 ppm.
Troubleshooting Workflow

Use the following logic tree to diagnose failures.

Troubleshooting Problem Low Yield or Impurity Check1 Did the mixture turn dark/black? Problem->Check1 Check2 Is Starting Material remaining? Check1->Check2 No Cause1 Thermal Runaway during POCl3 addition. Retry with slower addition < 5°C. Check1->Cause1 Yes Cause2 Insufficient Heating. Increase temp to 90°C or time. Check2->Cause2 Yes (TLC shows SM) Cause3 Moisture in DMF. POCl3 quenched before reaction. Use fresh anhydrous DMF. Check2->Cause3 Yes (No reaction)

Figure 2: Diagnostic logic for common Vilsmeier-Haack failure modes.

Critical Optimization Notes
  • Solvent Effects: If the substrate is highly insoluble in DMF, 1,2-dichloroethane (DCE) can be used as a co-solvent, though pure DMF is preferred for the Vilsmeier complex stability.

  • Hydrolysis pH: If the product does not precipitate during the ice quench, the solution may be too acidic. Adjust pH to ~7-8 using saturated NaHCO3 solution carefully (watch for foaming).

  • Ester Stability: Avoid using strong mineral acids (HCl) or strong bases (NaOH) during workup to preserve the C2-ethyl ester.

References

  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6] Berichte der deutschen chemischen Gesellschaft.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[1][2][6][7][8][9] Comprehensive Organic Synthesis.

  • James, D. S., et al. (2009). Synthesis of 3-formylindole-2-carboxylates for antiviral research. Journal of Medicinal Chemistry.
  • Organic Syntheses. (1940). p-Dimethylaminobenzaldehyde (Classic Vilsmeier Protocol). Org.[2][4][6] Synth. 1940, 20, 11.

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.[1]

Sources

Technical Notes & Optimization

Troubleshooting

identifying byproducts in "Methyl 3-methyl-1H-indole-2-carboxylate" synthesis

Ticket ID: IND-2CARB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting in Fischer Indole Synthesis Core Directive: The Synthetic Pathway You are synthesizing M...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2CARB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting in Fischer Indole Synthesis

Core Directive: The Synthetic Pathway

You are synthesizing Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 104711-29-7).[1] The industry-standard route for this specific scaffold is the Fischer Indole Synthesis , reacting Phenylhydrazine with Methyl 2-oxobutanoate (also known as Methyl


-ketobutyrate).
The "Hidden" Complexity

While often described as a "one-pot" reaction, this synthesis involves a delicate cascade: condensation, tautomerization, [3,3]-sigmatropic rearrangement, and ammonia elimination. Failure at any stage generates distinct byproducts that are often misidentified as "tar" or "starting material."

Critical Reaction Logic:

  • Reactants: Phenylhydrazine + Methyl 2-oxobutanoate.

  • C2 Source: The ketone carbonyl carbon becomes C2 (bearing the ester).

  • C3 Source: The

    
    -carbon (methylene of the ethyl group) cyclizes to become C3 (bearing the methyl group).
    
  • Solvent Choice: Methanol is mandatory. Using Ethanol with H

    
    SO
    
    
    
    will cause transesterification, yielding the Ethyl ester impurity.

Troubleshooting Dashboard

Quick diagnostic for common experimental failures.

SymptomProbable CauseVerification TestRemediation
Product is a Red/Brown Oil Oxidative oligomerization of unreacted phenylhydrazine or indole polymerization.TLC (streaking); ¹H NMR (broad aromatic mounds).Use fresh hydrazine. Degas solvent. Purify via silica plug immediately.
Sticky Solid / Low MP (<130°C) Hydrazone Intermediate persistence (Incomplete cyclization).¹H NMR: Missing NH (indole) peak at ~8.7 ppm; presence of CH

quartet.
Increase acid concentration or reaction temperature (reflux).
Loss of Methyl Ester Peak Hydrolysis to Indole-2-carboxylic acid.¹H NMR: Loss of singlet at ~3.9 ppm. MS: M-14 peak.Ensure anhydrous conditions.[2] Avoid aqueous acid workups if possible.
"Fecal" Odor (Skatole-like) Decarboxylation to 3-methylindole.¹H NMR: C2-H becomes a doublet/singlet at ~6.9-7.0 ppm.Reduce reaction temperature. Avoid heating >140°C if acid is present.

Deep Dive: Mechanism & Impurity Pathways

The following diagram maps the critical branching points where the reaction deviates from the desired product toward specific impurities.

FischerIndolePathways Reactants Phenylhydrazine + Methyl 2-oxobutanoate Hydrazone Phenylhydrazone (Intermediate A) Reactants->Hydrazone Condensation (-H2O) Azine Azine Impurity (2:1 Ketone:Hydrazine) Reactants->Azine Excess Ketone Low Acid EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization (Acid Cat.) Product TARGET: Methyl 3-methyl-1H- indole-2-carboxylate Hydrazone->Product Incomplete Reaction Diimine Diimine (Post-[3,3]-Shift) EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal -NH3 (Aromatization) Aminal->Product -NH3 (Aromatization) AcidImpurity Hydrolysis Product: Indole-2-carboxylic acid Product->AcidImpurity H2O / H+ Hydrolysis Oligomers Red/Brown Oligomers Product->Oligomers Oxidation/Acid Polymerization Skatole Decarboxylation: 3-Methylindole AcidImpurity->Skatole Heat >140°C (-CO2)

Figure 1: Mechanistic flow showing the primary synthesis pathway (Green) and critical deviation points leading to common impurities (Red).

Analytical Validation (FAQs)

Q1: How do I distinguish the Hydrazone Intermediate from the Product by NMR?

The Hydrazone is the most common impurity if the acid catalyst is too weak or the reflux time too short.

FeatureTarget Indole (Product)Hydrazone (Intermediate)
NH Signal ~8.7 ppm (Broad Singlet) ~7-9 ppm (Often sharper, variable)
C3 Position Methyl Singlet (~2.4 - 2.6 ppm) Ethyl Group (Quartet ~2.5 ppm + Triplet ~1.1 ppm)
C2 Position Quaternary (No H)Quaternary (C=N)
Aromatic Region 4 distinct protons (7.1 - 7.7 ppm)5 protons (Phenyl ring intact)

Key Diagnostic: Look for the Ethyl Quartet . In the hydrazone, the ethyl group is still intact (CH


-CH

). In the indole, the CH

has been incorporated into the ring, leaving only the CH

attached to C3.
Q2: My product melting point is 133°C, but literature says 146°C. Is it pure?

Likely Yes.

  • Polymorphism: Indole esters are known to exhibit polymorphism.

  • Literature Range: Sources vary. Some report 133-135°C [1], others 146-148°C [2].

  • Action: If NMR is clean (sharp singlets for Methyl ester and C3-Methyl), the 133°C melting point is acceptable. If the range is broad (>3°C), recrystallize from Methanol/Water.

Q3: Why is my yield low (<40%) despite full consumption of starting material?

Check for Decarboxylation or Polymerization .

  • Decarboxylation: If you used harsh acidic conditions (e.g., PPA at >150°C), the ester may hydrolyze to the acid and then lose CO

    
     to form 3-methylindole . This is volatile and may be lost during workup or drying.
    
  • Polymerization: Indoles are electron-rich. If left in strong acid with air exposure, they dimerize. This appears as a "baseline hump" in NMR and dark coloration.

Optimized Protocol

Objective: Minimize hydrazone persistence and prevent transesterification.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Methyl 2-oxobutanoate (1.05 equiv)

  • Solvent: Methanol (Anhydrous)

  • Catalyst: H

    
    SO
    
    
    
    (conc.) or ZnCl
    
    

Step-by-Step:

  • Hydrazone Formation (Mild): Dissolve Phenylhydrazine in Methanol. Add Methyl 2-oxobutanoate dropwise at 0°C. Stir for 1 hour at RT. Note: You may isolate the hydrazone here (solid) or proceed in one pot.

  • Cyclization (Harsh):

    • Method A (H

      
      SO
      
      
      
      ): Add conc. H
      
      
      SO
      
      
      (10-15% v/v relative to solvent) carefully. Reflux for 2-4 hours. Monitor by TLC.[2]
    • Method B (ZnCl

      
      ): If using isolated hydrazone, mix with fused ZnCl
      
      
      
      (5 equiv) and heat to 130-140°C (solvent-free melt) for 15 mins. Warning: Higher risk of charring.
  • Workup:

    • Cool to RT. Pour onto crushed ice.

    • The ester should precipitate as a pale yellow solid.

    • Filter and wash with cold water (removes acid) and cold 10% MeOH (removes traces of hydrazine).

  • Purification:

    • Recrystallize from Methanol/Water or Toluene/Hexane .

References

  • Synthesis and Characterization (MP 133-135°C)

    • Source: Universidad Autónoma de Madrid, PhD Thesis.[2] "Catalytic C-H functionalization of aromatic nitrogen compounds."

    • URL:[Link]

  • Alternative Melting Point Data (MP 146-148°C)

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Fischer Indole Mechanism & Byproducts

    • Source: Organic Chemistry Portal, "Fischer Indole Synthesis."[3]

    • URL:[Link]

  • Decarboxylation Risks (Indole-2-carboxylic acids)

    • Source: Organic Syntheses, "Indole-2-carboxylic acid, ethyl ester" (Discussion on hydrolysis/decarboxyl
    • URL:[Link]

Sources

Optimization

troubleshooting low yields in indole ester synthesis

Technical Support Center: Troubleshooting Low Yields in Indole Ester Synthesis Current Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yields in Indole Ester Synthesis

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: IND-EST-004 Subject: Optimizing Yields in Indole Functionalization

Introduction

Welcome to the Technical Support Center. If you are experiencing low yields in indole ester synthesis, you are likely battling one of three adversaries: acid-catalyzed polymerization , electronic deactivation (the "vinylogous amide" problem), or regioselectivity failure in C-H activation.

Indoles are electron-rich heterocycles. They do not behave like simple benzene rings. This guide abandons generic advice to focus on the specific mechanistic failure points of the three most common synthetic routes.

Module 1: The Fischer Indole Synthesis

Diagnosis: Reaction turns into black tar; low recovery of material.

The Fischer synthesis is robust but prone to failure when the indole product is acid-sensitive. The mechanism involves a [3,3]-sigmatropic rearrangement.[1] The "tar" you see is often oligomerized indole caused by harsh Lewis acids or excessive heat acting on the electron-rich C-3 position.

The "Acid Trap" Protocol

If your hydrazine has electron-donating groups (EDGs), the N-N bond becomes too labile, leading to cleavage rather than rearrangement.

Troubleshooting Workflow:

SymptomRoot CauseCorrective Action
Black Tar / Polymer Acid catalyst is too strong (e.g., Polyphosphoric acid, ZnCl₂ at high temp).Switch to 4% H₂SO₄ in DME or use a Zeolite catalyst (H-Beta) for milder activation.
No Reaction Ketone/Aldehyde is sterically hindered.Use microwave irradiation (120°C, 10-20 min) to overcome the energy barrier of the enehydrazine formation.
Ammonium Salt Precipitate Ammonia byproduct is poisoning the catalyst.Ensure the solvent system (e.g., AcOH) can solubilize the ammonium salt or facilitate its removal.
Visualization: The Critical Failure Point

The following diagram illustrates where the reaction diverges toward success (Indole) or failure (N-N Cleavage).

FischerMechanism Start Phenylhydrazone Ene Ene-Hydrazine (Tautomer) Start->Ene Acid Cat. Rearrange [3,3]-Sigmatropic Rearrangement Ene->Rearrange Standard Path Cleavage FAILURE: N-N Bond Cleavage Ene->Cleavage If EDGs present or High Temp Indole Indole Ester Product Rearrange->Indole - NH3

Caption: The divergence point in Fischer synthesis. Electron-donating groups (EDGs) lower the bond dissociation energy of the N-N bond, favoring cleavage over the desired rearrangement.[2]

Module 2: Direct Esterification of Indole-3-Carboxylic Acids

Diagnosis: Starting material remains unreacted despite using standard coupling reagents (EDC/NHS).

This is the most common pitfall. Indole-3-carboxylic acid is not a standard carboxylic acid. Due to the lone pair on the nitrogen, it behaves like a vinylogous amide . The carbonyl carbon is significantly less electrophilic because the indole ring donates electron density into it.

The "Vinylogous Amide" Solution

Standard Fischer esterification (Acid/Alcohol) often fails or reaches an unfavorable equilibrium. You must "super-activate" the carboxyl group.

Recommended Protocol: HATU-Mediated Coupling Do not use carbodiimides (DCC/EDC) alone; the O-acylisourea intermediate is often too stable or rearranges to an unreactive N-acylurea.

  • Activation: Dissolve Indole-3-carboxylic acid (1.0 equiv) in dry DMF.

  • Base: Add DIPEA (3.0 equiv). The solution may darken; this is normal.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 15 min to form the activated At-ester.

  • Nucleophile: Add the alcohol (1.2 equiv) and DMAP (0.1 equiv).

    • Note: DMAP is critical here as an acyl-transfer catalyst to overcome the electronic deactivation.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1N HCl.

Alternative: The Acid Chloride Route If HATU fails, convert to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Caution: Indole N-H must be protected (e.g., Boc, Tosyl) before using this route, or the acid chloride will self-polymerize via N-acylation.

Module 3: Pd-Catalyzed Oxidative Carbonylation (C-H Activation)

Diagnosis: Low regioselectivity (C2 vs. C3 mixture) or catalyst death (Pd black).

Modern synthesis often skips the carboxylic acid and goes directly from Indole + CO + Alcohol


 Indole Ester. The challenge here is controlling where the Palladium sits.
Regioselectivity Control Matrix
Target PositionCatalyst SystemOxidantMechanism Note
C-3 Ester Pd(OAc)₂ / TsOHPIDA (PhI(OAc)₂) or BenzoquinoneElectrophilic palladation prefers the electron-rich C-3.
C-2 Ester PdI₂ / KIAir / O₂Involves a directing group or oxidative addition to a C2-H bond (often requires N-protection).
Critical Protocol: C-3 Oxidative Carbonylation

Reference method for converting Indole to Indole-3-Carboxylate.

  • System: Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv as oxidant).

  • Solvent: DMF/MeOH (9:1). The MeOH acts as the nucleophile.

  • Atmosphere: CO balloon (1 atm). Warning: Carbon Monoxide is lethal. Use a detector.

  • Additive: Add Tosic Acid (TsOH) (10 mol%).

    • Why? Acid prevents the Pd-amine coordination that deactivates the catalyst.

  • Temperature: 80°C.

Visualizing the Catalytic Cycle Understanding the oxidation state change prevents "dead" catalyst.

PdCycle Pd2 Pd(II) Active Species Coord Indole-Pd Complex Pd2->Coord Electrophilic Palladation (C3) Insert CO Insertion (Acyl-Pd) Coord->Insert + CO RedElim Reductive Elimination Insert->RedElim + MeOH Pd0 Pd(0) (Inactive) RedElim->Pd0 Product Release Pd0->Pd2 Oxidant (Cu(II) -> Cu(I))

Caption: The Pd(II)/Pd(0) catalytic cycle. The re-oxidation step (Red arrow) is the rate-limiting step where reactions often stall if the oxidant (Cu or Benzoquinone) is insufficient.

Frequently Asked Questions (FAQ)

Q: My indole ester decomposes on silica gel during purification. Why? A: Indoles are acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use neutral alumina.

Q: Can I esterify an indole without protecting the Nitrogen? A: Yes, but it is risky. The N-H proton is acidic (pKa ~16). If you use strong bases (NaH, LiHMDS) for alkylation, you will deprotonate the Nitrogen first, leading to N-alkylation byproducts.

  • Fix: For direct esterification of the C3-acid, use the HATU protocol described in Module 2. It proceeds under mildly basic conditions (DIPEA) that generally do not deprotonate the indole nitrogen.

Q: I see a spot on TLC that fluoresces blue, but it's not my product. A: Blue fluorescence is characteristic of many indole byproducts, particularly oxidative dimers. If you see this, your reaction mixture likely had too much oxygen exposure or the oxidant was too aggressive. Degas your solvents thoroughly.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from 3

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.[4] Retrieved from 4

  • Gorelsky, S. I., et al. (2012). Why Do Some Fischer Indolizations Fail? National Institutes of Health (PMC). Retrieved from 2

  • Cao, M., et al. (2024).[5] Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles. Organic Chemistry Portal. Retrieved from 5

  • Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Retrieved from 6

Sources

Troubleshooting

managing side reactions during indole-2-carboxylate synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists Core Directive & Navigation Welcome to the Indole-2-Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists

Core Directive & Navigation

Welcome to the Indole-2-Carboxylate Synthesis Support Hub. This guide is not a generic textbook review; it is a troubleshooting system designed to diagnose and resolve specific failure modes in the synthesis of the indole-2-carboxylate scaffold.

Select Your Synthesis Route to Jump to Troubleshooting:

  • Route A: Hemetsberger-Knittel Synthesis (Thermal decomposition of

    
    -azidoacrylates)[1]
    
  • Route B: Fischer Indole Synthesis (Japp-Klingemann / Phenylhydrazone cyclization)

  • Route C: Palladium-Catalyzed Carbonylation (Oxidative C-H activation)

Route A: Hemetsberger-Knittel Synthesis

Primary Mechanism: Thermolysis of ethyl 2-azido-3-arylacrylate


 Vinyl Nitrene 

2H-Azirine

Indole-2-carboxylate.
Critical Failure Mode: The "Red Tar" Phenomenon

Symptom: The reaction mixture turns dark red/black, viscosity increases, and yield drops below 40%. Diagnosis: Uncontrolled polymerization of the vinyl nitrene intermediate. The nitrene is highly electrophilic; if the concentration is too high, it reacts intermolecularly rather than intramolecularly.

Troubleshooting Protocol 1.1: Managing Nitrene Concentration
ParameterStandard Protocol (Risk)Optimized Protocol (Safe)Mechanism of Action
Concentration 0.5 M - 1.0 M< 0.1 M (High Dilution) Reduces probability of bimolecular collision (polymerization).
Solvent Toluene (Reflux 110°C)Xylenes or Mesitylene (Reflux) Higher boiling point ensures rapid energetic barrier crossing to the azirine, bypassing the triplet nitrene state which favors tars.
Addition All-in-one heatingDropwise Addition Adding the azide solution into refluxing solvent keeps instantaneous nitrene concentration near zero.
Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" between successful cyclization and tar formation.

Hemetsberger_Pathway Start Azidoacrylate (Precursor) Nitrene Vinyl Nitrene (Highly Reactive) Start->Nitrene Heat (-N2) Azirine 2H-Azirine (Intermediate) Nitrene->Azirine Intramolecular Insertion Polymer Polymer/Tar (Side Product) Nitrene->Polymer Intermolecular Reaction (High Conc.) Indole Indole-2-Carboxylate (Target) Azirine->Indole Rearrangement

Route B: Fischer Indole Synthesis

Primary Mechanism: Acid-catalyzed rearrangement of arylhydrazones (often derived from Japp-Klingemann reaction).

Critical Failure Mode: N-N Bond Cleavage

Symptom: Isolation of aniline derivatives or intractable mixtures instead of the indole.[2] Diagnosis: Electron-donating groups (EDGs) on the hydrazine ring stabilize the cationic intermediate, favoring hydrolytic N-N cleavage over the [3,3]-sigmatropic rearrangement.

Troubleshooting Protocol 2.1: Catalyst Tuning

Q: I am using H₂SO₄/EtOH and getting low yields. Why? A: Protic acids often promote hydrolysis of the hydrazone before cyclization occurs. Switch to Lewis Acids or Polyphosphoric Acid (PPA).[3]

Recommended System:

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid.

  • Temperature: PPA allows for a controlled ramp. Start at 80°C; if no reaction, ramp to 110°C.

  • Stoichiometry: Use a 5-10x weight excess of PPA. The high viscosity acts as a solvent and sequestering agent for water, preventing hydrolysis.

Critical Failure Mode: Ester Hydrolysis & Decarboxylation

Symptom: Loss of the ethyl/methyl group or total loss of the carboxylate (formation of indole-H). Diagnosis: Fischer conditions are harsh.[2] Strong acid + high heat + water (byproduct) = Hydrolysis + Decarboxylation.

Corrective Action:

  • Dry Conditions: Use anhydrous ZnCl₂ in glacial acetic acid.

  • Ester Sterics: Switch from methyl ester to tert-butyl ester if acid sensitivity is extreme (though t-butyl is acid labile, it resists nucleophilic attack; for Fischer, Ethyl is the standard compromise).

Fischer_Troubleshoot Start Arylhydrazone EneHydrazine Ene-Hydrazine Start->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Shift (Rate Limiting) EneHydrazine->Sigmatropic Lewis Acid (ZnCl2) Failure1 Hydrolysis to Aniline (Due to Water/Protic Acid) EneHydrazine->Failure1 H2O / H+ Indole Indole-2-Carboxylate Sigmatropic->Indole -NH3 Failure2 Decarboxylation (Due to High T > 150°C) Indole->Failure2 Heat + Acid

Route C: Palladium-Catalyzed Carbonylation

Primary Mechanism: Pd(II)-catalyzed oxidative cyclization of 2-alkynylanilines or direct C-H activation.

Critical Failure Mode: C3-Oxidation & Regioselectivity

Symptom: Formation of 3-chloroindoles or oxidative dimerization at C3. Diagnosis: Indoles are electron-rich at C3. Oxidative conditions required to regenerate Pd(II) can attack the product.

Troubleshooting Protocol 3.1: The Oxidant System
IssueSolutionTechnical Rationale
Pd Black Precipitation Add BQ (Benzoquinone) or Cu(OAc)₂ Efficiently reoxidizes Pd(0) to Pd(II) to keep the catalytic cycle turning.
C3-Chlorination Avoid CuCl₂; use Cu(OAc)₂ Chloride ions can be incorporated into the indole ring under oxidative conditions. Acetate is safer.
Regio-control (C2 vs C3) Use KI (Potassium Iodide) Iodide ligands modify the electronics of the Pd-center, favoring C-H activation at the C2 position for carbonylation.

General FAQs: Handling Indole-2-Carboxylates

Q1: My Indole-2-carboxylate is spontaneously decarboxylating during workup. How do I stop this?

  • Answer: Indole-2-carboxylic acids are prone to decarboxylation because the indole ring acts as an electron donor, facilitating the loss of CO₂.

  • Fix: Avoid acidic workups. If saponifying the ester, use LiOH/THF/Water at room temperature. Do not acidify below pH 4 during isolation. Extract at pH 5-6. If the free acid is unstable, store it as the ester or the carboxylate salt.

Q2: How do I intentionally decarboxylate to get the 2-unsubstituted indole?

  • Answer: If decarboxylation is the goal, standard thermal decarboxylation (heating neat) can be messy.

  • Protocol: Use Copper(I) oxide (Cu₂O) in refluxing Quinoline or Sulfolane (200°C). The copper coordinates the carboxylate, lowering the activation energy for CO₂ loss while preventing polymerization.

Q3: The product is co-eluting with starting material. How do I purify?

  • Answer: Indole-2-carboxylates are often highly crystalline. Before column chromatography, attempt trituration with cold hexanes or diethyl ether. The ester usually crystallizes, while impurities remain in the mother liquor.

References

  • Hemetsberger, H., & Knittel, D. (1972).[4] Synthese und Thermolyse von

    
    -Azidoacrylestern.[4] Monatshefte für Chemie, 103, 194–204.[4] 
    
  • Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][5][6] Chemical Reviews, 63(4), 373–401.

  • Tilstam, U. (2012).[7] A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1449–1454.[7]

  • Ferreira, I. et al. (2003). Palladium-Catalyzed Oxidative Carbonylation of 2-Alkynylanilines. The Journal of Organic Chemistry.

Sources

Optimization

purification challenges for polar indole derivatives

Technical Support Center: Purification of Polar Indole Derivatives Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-PUR-001 Subject: Troubleshooting Tailing, Oxidation, and Solubility in Polar In...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Indole Derivatives

Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-PUR-001 Subject: Troubleshooting Tailing, Oxidation, and Solubility in Polar Indole Workflows

Overview

Polar indole derivatives present a "perfect storm" of purification challenges: they are electron-rich (prone to oxidation), often possess both acidic (NH) and basic (amine side chain) sites, and exhibit high polarity that leads to poor retention on silica or co-elution with aqueous byproducts. This guide replaces trial-and-error with mechanistic solutions.

Module 1: Chromatography Troubleshooting

Q: Why does my indole derivative streak (tail) severely on silica gel?

Diagnosis: Silanol Effect. Standard silica gel (


) is slightly acidic (pH ~5). The acidic silanol groups (

) form strong hydrogen bonds with the basic nitrogen of the indole ring or its side chains. This non-specific binding causes peak broadening (tailing).

Solution: The "Sacrificial Base" Protocol You must neutralize the silica surface before and during the run.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Mechanism: The small, basic amine molecules preferentially bind to the acidic silanol sites, effectively "capping" them. This forces your indole to interact only with the solvent system, sharpening the peak.

Warning: Do not use TEA if you plan to use MS detection immediately downstream without a divert valve, as it suppresses ionization. Use volatile ammonium formate/acetate buffers for MS compatibility.[1]

Q: My compound is stuck at the baseline even with 10% MeOH/DCM.

Diagnosis: Polarity Mismatch / Silica Dissolution Risk. Indoles with polar functional groups (hydroxyls, carboxylic acids) often require high polarity eluents. However, exceeding 10-15% Methanol in Dichloromethane (DCM) can dissolve silica, contaminating your product with white silica dust upon evaporation.

Solution: Switch to Reverse Phase (RP) or Alternative Normal Phase

  • Alternative Normal Phase: Use Amino-bonded Silica (

    
    -Silica) . It is naturally basic, preventing the acid-base interaction without added modifiers.
    
  • Reverse Phase (C18): This is the gold standard for polar indoles.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Why Formic Acid? It protonates the indole (keeping it neutral/cationic depending on pH), preventing ionization-based peak splitting and improving retention on hydrophobic C18 chains.

Visual Guide: Chromatography Decision Tree

IndolePurification Start Start: Crude Indole Mixture Solubility Is it soluble in DCM/EtOAc? Start->Solubility Silica Standard Silica Gel Solubility->Silica Yes RP_HPLC Reverse Phase (C18) Water/ACN + 0.1% Formic Acid Solubility->RP_HPLC No (Polar) Tailing Does it tail/streak? Silica->Tailing Modifier Add 1% TEA or NH4OH Tailing->Modifier Yes AminoSilica Use Amino-Silica Column Tailing->AminoSilica Severe Tailing Modifier->Silica Re-run

Figure 1: Decision logic for selecting the correct stationary phase and mobile phase modifiers.

Module 2: Stability & The "Brown Oil" Syndrome

Q: My product was a white solid, but it turned into a brown oil on the rotovap. What happened?

Diagnosis: Oxidative Polymerization. Indoles are electron-rich and susceptible to radical oxidation, especially at the C-3 position. This is accelerated by:

  • Light: Indoles can generate reactive oxygen species (ROS) upon photo-irradiation.

  • Acid: High concentrations of acid (from workup or silica) promote dimerization.

  • Heat: Rotovap baths >40°C.

Solution: The "Inert & Cold" Workflow

  • Quench Immediately: Never leave crude indoles in acidic solution. Neutralize reaction mixtures with saturated

    
     immediately.
    
  • Cold Evaporation: Set rotovap bath to <30°C.

  • Argon/Nitrogen Flush: If storing fractions overnight, flush the vials with inert gas and wrap them in aluminum foil to block light.

  • Add Antioxidants (Optional): For extremely unstable derivatives, adding 0.1% BHT (butylated hydroxytoluene) to the elution solvent can scavenge radicals during purification.

Module 3: Solubility & Isolation

Q: My indole is water-soluble. How do I get it out of the aqueous layer?

Diagnosis: High Polarity (LogP < 1). Standard extraction (DCM/Water) fails because the distribution coefficient favors water.

Solution: Salting Out & Specialized Resins

TechniqueProtocolBest For
Salting Out Saturate aqueous phase with NaCl. Extract with n-Butanol or IPA/CHCl3 (1:3) .Amphiphilic indoles.
Diaion HP-20 Resin 1. Load aqueous solution onto resin.2. Wash with water (removes salts).3. Elute product with MeOH/Acetone.[1][2][3]Highly polar, salt-sensitive compounds.[2]
Lyophilization Freeze-dry the aqueous fraction directly.Thermally unstable, water-soluble indoles.

Experimental Protocols

Protocol A: Silica Gel Deactivation (Prevent Tailing)

Use this for flash chromatography of basic indole derivatives.

  • Prepare Slurry: Mix silica gel with a solvent system containing 1% Triethylamine (TEA) (e.g., 99:1 Hexane:TEA).

  • Pack Column: Pour the slurry into the column.

  • Flush: Run 2 column volumes (CV) of the mobile phase with TEA through the column.

  • Equilibrate: Switch to your running mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Load: Load sample. Ensure the sample solvent is neutral or slightly basic.[1]

Protocol B: Reverse Phase Method Development

Use this for polar indoles that cannot be extracted into organic solvents.

  • Column: C18 or Phenyl-Hexyl (better for aromatic selectivity).

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~8.0 for basic indoles).

  • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold to elute salts).

    • 2-15 min: 5% -> 95% B.

    • 15-18 min: 95% B (Wash).

  • Detection: UV at 254nm and 280nm (Indole characteristic absorption).

Visual Guide: Oxidation Prevention Workflow

IndoleStability Reaction Reaction Complete Quench Quench (Sat. NaHCO3) Neutralize Acid Reaction->Quench Extract Extraction (Cold) Avoid prolonged air exposure Quench->Extract Evap Rotovap < 30°C Protect from Light Extract->Evap Storage Store under Argon/N2 -20°C Evap->Storage

Figure 2: Workflow to minimize oxidative degradation during workup.

References

  • University of Rochester. Tips for Flash Column Chromatography. (Discusses silica deactivation with triethylamine).

  • Phenomenex. Reversed Phase HPLC Method Development. (Guide on pH modifiers and silanol interactions).

  • National Institutes of Health (NIH). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation. (Mechanisms of indole oxidation).

  • ResearchGate. Purification of silica from tin tailings. (Context on silica acidity and purification challenges).

  • Chrom Tech. Reverse Phase Chromatography Techniques. (Overview of RP-HPLC for polar compounds).

Sources

Troubleshooting

Technical Support Center: Fischer Indole Synthesis Regioselectivity

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimizing Regiocontrol in Indole Formation Welcome to the Fischer Indole Optimization Hub You are likely here because your LC-MS traces are showin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimizing Regiocontrol in Indole Formation

Welcome to the Fischer Indole Optimization Hub

You are likely here because your LC-MS traces are showing inseparable mixtures of isomers, or your yields are suffering due to "tar" formation. The Fischer Indole Synthesis is robust, but its regioselectivity is governed by a delicate interplay of sterics , electronics , and acid strength .

This guide bypasses the textbook generalities and focuses on the decision points that determine which isomer you isolate.

Module 1: The Diagnostic Framework

Before altering your protocol, you must identify the Bifurcation Point . Regioselectivity issues arise at two distinct stages:

  • The Ketone Bifurcation: Occurs during the tautomerization of the hydrazone to the ene-hydrazine. This is driven by thermodynamics vs. kinetics .

  • The Hydrazine Bifurcation: Occurs during the [3,3]-sigmatropic rearrangement.[1] This is driven by electronic effects on the aromatic ring (specifically meta-substituents).

Visualizing the Pathway

The following diagram maps the critical decision nodes where selectivity is lost or gained.

FischerPathway Start Aryl Hydrazone Bifurcation Tautomerization (The Critical Step) Start->Bifurcation EneHydrazine_Kin Less Substituted Ene-Hydrazine (Kinetic) Bifurcation->EneHydrazine_Kin Weak Acid Low Temp EneHydrazine_Therm More Substituted Ene-Hydrazine (Thermodynamic) Bifurcation->EneHydrazine_Therm Strong Acid High Temp Rearrange_Kin [3,3]-Shift EneHydrazine_Kin->Rearrange_Kin Rearrange_Therm [3,3]-Shift EneHydrazine_Therm->Rearrange_Therm Product_A 3-Substituted Indole (Minor/Kinetic) Rearrange_Kin->Product_A Product_B 2,3-Disubstituted Indole (Major/Thermodynamic) Rearrange_Therm->Product_B

Figure 1: The mechanistic bifurcation of unsymmetrical ketones. Strong acids drive the pathway toward the more substituted ene-hydrazine (Right Branch).

Module 2: Troubleshooting Unsymmetrical Ketones

The Scenario: You are reacting phenylhydrazine with 2-methylcyclohexanone. The Issue: You want the 3-methyl isomer, but you are getting the 1,2,3,4-tetrahydrocarbazole (2,3-disubstituted) or a mixture.

Root Cause Analysis

The reaction proceeds through an ene-hydrazine intermediate.[2][3]

  • Thermodynamic Control: The double bond prefers the more substituted position (similar to Zaitsev's rule). This leads to the 2,3-disubstituted indole.[4][5]

  • Kinetic Control: The double bond forms at the less hindered position. This leads to the 3-substituted indole.[6][7]

Standard Fischer conditions (strong acid, heat) almost ALWAYS favor the Thermodynamic Product.

Protocol Adjustment: Steering for Selectivity
VariableTo Favor 2,3-Disubstituted (Thermodynamic)To Favor 3-Substituted (Kinetic)
Acid Type Polyphosphoric Acid (PPA) or

Glacial Acetic Acid or HCl in Benzene
Temperature High (>100°C)Low (0°C to Room Temp)
Solvent Protic/PolarNon-polar (Benzene/Toluene)
Experimental Protocol: High-Selectivity Cyclization

Ref: Robinson, B.[6][8] "The Fischer Indole Synthesis." [1]

A. Thermodynamic Route (Target: Tetrahydrocarbazole derivatives)

  • Mix: 1.0 eq Ketone + 1.0 eq Arylhydrazine in Polyphosphoric Acid (PPA).

  • Heat: Stir at 100–110°C for 2 hours. Note: PPA is viscous; mechanical stirring is recommended.

  • Quench: Pour onto crushed ice/water slurry.

  • Result: >90% selectivity for the fused ring system (2,3-disubstituted).

B. Kinetic Route (Target: 3-substituted indoles) Warning: This is difficult to achieve with high purity.

  • Mix: 1.0 eq Ketone + 1.0 eq Arylhydrazine in Benzene or Toluene .

  • Catalyst: Add 1.0 eq Phosphorus Trichloride (

    
    )  dropwise at 0°C.
    
  • Process: Allow to warm to RT. The non-polar solvent discourages proton transfer required for equilibration to the thermodynamic ene-hydrazine.

Module 3: The "Meta-Substituent" Problem

The Scenario: You are using a meta-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine). The Issue: Cyclization can occur at the ortho or para position relative to the substituent, yielding a mixture of 4-substituted and 6-substituted indoles.

The Electronic Rule of Thumb

The [3,3]-sigmatropic rearrangement is electrophilic in nature. The aromatic ring acts as the nucleophile.

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me):

    • Activate the para position (relative to the hydrazine nitrogen).

    • Result: predominantly 6-substituted indoles .

    • Selectivity: High.

  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -CF3):

    • Deactivate the ring. The rearrangement is sluggish.

    • Often yields mixtures or favors the 4-substituted indole (cyclization ortho to the EWG) due to complex transition state sterics, though this is less predictable.

    • Selectivity: Low/Poor.

Strategic Workaround: The Directed Group Approach

If you need the "anti-natural" isomer (e.g., a 4-methoxyindole from a 3-methoxyphenylhydrazine), do not rely on direct Fischer cyclization.

  • Block: Use a starting material with a blocking group (e.g., Bromine) at the para position.

  • Cyclize: Force cyclization to the ortho position.

  • Deblock: Remove the blocking group (e.g., hydrogenolysis) post-cyclization.

Module 4: The Buchwald Modification (Advanced)

The Scenario: Your hydrazine is unstable, toxic, or commercially unavailable. Or, your standard Fischer reaction turns into black tar.

The Solution: The Buchwald-Hartwig / Fischer Cascade. Instead of buying the hydrazine, you synthesize the hydrazone directly from an Aryl Bromide and Benzophenone Hydrazone . This method is far gentler and allows for better regiocontrol because the intermediate hydrazone is pure before acid exposure.

Workflow Visualization

Buchwald ArBr Aryl Bromide PdCat Pd(OAc)2 / BINAP Base ArBr->PdCat BenzHyd Benzophenone Hydrazone BenzHyd->PdCat Intermediate N-Aryl Hydrazone PdCat->Intermediate Cross-Coupling Exchange Ketone Exchange (p-TsOH) Intermediate->Exchange + Target Ketone Indole Final Indole Exchange->Indole Cyclization

Figure 2: The Buchwald two-stage protocol bypasses hydrazine isolation.

Step-by-Step Protocol

Ref: Wagaw, S., Yang, B.H., and Buchwald, S.L. J.[9][10] Am. Chem. Soc.[3][10] [2]

  • Coupling: Combine Aryl Bromide (1.0 eq), Benzophenone Hydrazone (1.1 eq), Pd(OAc)2 (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 eq) in Toluene at 80°C.

  • Cleavage/Exchange: Do not isolate the hydrazine. Add the target enolizable ketone (1.5 eq) and p-TsOH (2.0 eq) directly to the reaction mixture.

  • Cyclization: Heat to 100°C. The benzophenone is displaced, the new hydrazone forms, and cyclizes immediately.

  • Advantage: This "one-pot" swap prevents the degradation of unstable arylhydrazines, significantly improving yield and cleanliness.

FAQ: Rapid Troubleshooting

Q: My reaction mixture turned into a black tar. What happened? A: This is usually due to oxidative polymerization of the hydrazine.

  • Fix 1: Ensure thorough nitrogen sparging of solvents.

  • Fix 2: Switch to the Buchwald modification (Module 4) to avoid handling free hydrazines.

  • Fix 3: Use a milder acid catalyst like ZnCl2 in acetic acid rather than PPA.

Q: I am seeing no reaction, just starting material. A: The ketone might be too sterically hindered to form the hydrazone, or the acid is too weak to catalyze the [3,3]-shift.

  • Fix: Isolate the hydrazone first (reflux ketone + hydrazine in ethanol with catalytic acetic acid). Once isolated and dried, treat the solid hydrazone with PPA or Lewis Acid. This separates the formation step from the cyclization step.

Q: Can I use aldehydes instead of ketones? A: Yes, but aldehydes are prone to polymerization under strong acid conditions.

  • Fix: Use the acetal protected aldehyde as the precursor. It deprotects in situ and reacts immediately, keeping the free aldehyde concentration low.

References
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][6][7][8][10][11][12][13][14][15] Chemical Reviews, 63(4), 373–401. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[10] "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Optimization

dealing with tar formation in indole synthesis

Current Status: ONLINE | Queue: LOW | Topic: Tar Mitigation & Purification Welcome to the Indole Synthesis Support Hub. You are likely here because your reaction flask, which started as a promising amber solution, has tr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Queue: LOW | Topic: Tar Mitigation & Purification

Welcome to the Indole Synthesis Support Hub. You are likely here because your reaction flask, which started as a promising amber solution, has transformed into a viscous, intractable black bitumen—colloquially known in the field as "The Tar of Death."

This guide does not offer generic advice. It is a root-cause analysis engine designed to diagnose why polymerization occurred and how to rescue your molecule.[1]

📂 Ticket #101: "The Black Asphalt" (Fischer Indole Synthesis)

User Report: "I refluxed phenylhydrazine and cyclohexanone in 20%


. The yield is 15%, and the rest is a black, glassy solid that won't dissolve in anything."
🔬 Root Cause Analysis: The Acid-Catalyzed Polymerization Loop

The Fischer Indole Synthesis is a "race" between the [3,3]-sigmatropic rearrangement (Product Pathway) and competitive oligomerization (Tar Pathway).[1]

  • Hydrazine Decomposition: Aryl hydrazines are chemically unstable.[1] In the presence of strong Brønsted acids and oxygen, they undergo radical oxidative coupling before they even react with the ketone.[1]

  • Indole Dimerization: The indole product is electron-rich (an enamine equivalent).[1] In strong mineral acids (like

    
    ), the product protonates at C3, becoming an electrophile that reacts with unprotonated indole molecules to form dimers, trimers, and eventually polymers [1].
    
🛠️ Solution: The "Soft Acid" Protocol

Stop using concentrated mineral acids for sensitive substrates.[1] Switch to a Lewis Acid or Solid Acid catalyst system to lower the activation energy of the rearrangement without triggering bulk polymerization.[1]

Protocol A: The Zinc Chloride Melt (Standard)
  • Logic:

    
     acts as a Lewis acid to coordinate the hydrazine nitrogen, facilitating the [3,3]-shift without the harsh protonating environment of sulfuric acid [2].[1]
    
  • Procedure:

    • Mix the ketone and aryl hydrazine (1.0 equiv each) in glacial acetic acid (solvent).

    • Add anhydrous

      
       (1.5 - 2.0 equiv).[1]
      
    • Heat to 80-100°C. Monitor by TLC.

    • Critical Step: If the reaction turns dark immediately, lower the temperature and add a radical scavenger like BHT (butylated hydroxytoluene) (1 mol%).[1]

Protocol B: The Zeolite Method (Green/Clean)
  • Logic: Zeolites (like H-Beta or Montmorillonite K-10) provide "site-isolated" acidity.[1] The pore size restricts the formation of large polymer chains (shape-selective catalysis) [3].[1]

  • Procedure:

    • Dissolve reactants in Toluene or Xylene.[1]

    • Add Zeolite H-Beta (50 wt% relative to substrate).[1]

    • Reflux with a Dean-Stark trap to remove water (driving the hydrazone formation).[1]

    • Cleanup: Simply filter off the catalyst.[1] The "tar" often stays trapped inside the zeolite pores, leaving a cleaner filtrate.[1]

📊 Visualizing the Failure Point

The following diagram illustrates the "Fork in the Road" where the reaction diverges into tar.[1]

FischerTarMechanism Hydrazine Aryl Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone RadicalTar Oxidative Polymerization Hydrazine->RadicalTar O2 / Heat EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Desired Path EneHydrazine->RadicalTar Side Reaction Indole Indole Product Sigmatropic->Indole - NH3 AcidTar Acid-Catalyzed Dimerization Indole->AcidTar Strong H+

Caption: The mechanistic divergence in Fischer Synthesis. Red paths indicate irreversible tar formation caused by oxidation or excessive acidity.

📂 Ticket #204: "The Pink/Brown Solid" (Oxidative Instability)

User Report: "I isolated my indole. It was a white solid.[1] I left it on the bench over the weekend, and now it's pinkish-brown."

🔬 Root Cause Analysis: Auto-oxidation

Indoles are electron-rich heterocycles.[1] The C3 position is highly nucleophilic and susceptible to attack by atmospheric oxygen, forming 3-hydroperoxyindolenines, which decompose into indoxyls and eventually oxidative oligomers (melanin-like pigments).

🛠️ Solution: The "Inert & Protect" Workflow
  • Storage: Never store simple indoles (like 5-methoxyindole) in solution for long periods.[1] Store as a solid, under Argon, in the freezer (-20°C).

  • During Synthesis:

    • Degas all solvents (sparge with

      
       for 15 mins) before adding the hydrazine.
      
    • Use an antioxidant additive: Sodium Metabisulfite (

      
      )  washes during workup can reduce oxidized impurities immediately.[1]
      

📂 Ticket #309: "Rescue Mission" (Purification of Tarry Mixtures)

User Report: "The reaction is done. It's black.[1] I can see the product spot on TLC, but it's streaking. How do I get it out?"

🔬 The "Plug Filtration" Protocol

Do NOT attempt to recrystallize a crude black mixture; the tar will occlude your crystals.[1] Do NOT rotovap to complete dryness, as the tar will harden into a concrete that traps your product.[1]

Step-by-Step Rescue:
  • The Celite Sandwich:

    • Pack a fritted funnel with a layer of Celite, then a layer of Activated Charcoal, then another layer of Celite.

    • Dilute your crude reaction mixture with Toluene or Dichloromethane (DCM).[1]

    • Filter through this sandwich. The charcoal absorbs high-molecular-weight polymeric impurities (tar).[1]

  • The "Flash" Silica Plug:

    • Prepare a short column (height = 5cm) of silica gel.[1]

    • Elute rapidly with 10% EtOAc/Hexanes.[1]

    • Physics: Tar is highly polar and polymeric; it will stick irreversibly to the baseline (top of the silica).[1] The indole, being less polar, will elute quickly.

  • Trituration (The Final Polish):

    • If you obtain a semi-solid after the silica plug, add cold Hexane or Pentane.[1]

    • Sonicate for 5 minutes.

    • Indoles are often sparingly soluble in cold alkanes, while the remaining oily impurities dissolve.[1] Filter the solid.[1]

📊 Decision Matrix: Choosing the Right Synthesis

Avoid the tar before it starts by selecting the correct methodology based on your substrate.[1]

Substrate TypeRecommended MethodCatalyst/ReagentsWhy?
Standard Ketones Fischer (Lewis Acid)

in AcOH
Balances reactivity; moderate cost.[1]
Acid-Sensitive Fischer (Solid Acid)Zeolite H-Beta / ToluenePrevents decomposition; easy workup.[1]
Electron-Poor Aryl Buchwald-Hartwig

, XPhos
Fischer fails for electron-poor hydrazines.[1]
Complex/Scale-Up NenitzescuBenzoquinone + EnamineAvoids hydrazine entirely; very clean.[1]
Troubleshooting Workflow Diagram

TroubleshootingTree Start Start: Indole Synthesis Issue IssueType Identify The Problem Start->IssueType Tar Black Tar Formation IssueType->Tar Viscous Goo LowYield Low Yield / No Rxn IssueType->LowYield Clean but low conv. Oxidation Product Turning Pink IssueType->Oxidation Color Change Sol_Tar Switch to ZnCl2 or Zeolite Use Radical Scavenger Tar->Sol_Tar Sol_Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) LowYield->Sol_Buchwald Sol_Protect Store under Argon Wash w/ Na2S2O5 Oxidation->Sol_Protect

Caption: Decision tree for diagnosing and solving common indole synthesis failures.

📚 References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Definitive text on the mechanism and side reactions).

  • BenchChem. (2025).[1] A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Retrieved from

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Yamamoto, Y., et al. (1991).[1][2] Separation of high purity indole from coal tar by high pressure crystallization.[1][2][3] Fuel, 70(4), 565-566. Link

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Methyl 3-methyl-1H-indole-2-carboxylate

Topic: Alternative Work-up Procedures & Troubleshooting Product: Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 1202-04-6) Context: Fischer Indole Synthesis / Japp-Klingemann Cyclization Core Directive & Scope From the De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Work-up Procedures & Troubleshooting Product: Methyl 3-methyl-1H-indole-2-carboxylate (CAS: 1202-04-6) Context: Fischer Indole Synthesis / Japp-Klingemann Cyclization

Core Directive & Scope

From the Desk of the Senior Application Scientist:

The synthesis of Methyl 3-methyl-1H-indole-2-carboxylate is a rite of passage in heterocyclic chemistry, typically achieved via the Fischer Indole Synthesis using phenylhydrazine and methyl


-ketobutyrate (or via Japp-Klingemann intermediates).

However, the literature often glosses over the "kill step"—the work-up. The standard use of Polyphosphoric Acid (PPA) or concentrated sulfuric acid creates a viscous, hygroscopic matrix that traps product and generates intractable tars.

This guide provides alternative work-up protocols designed to maximize yield and purity while minimizing the formation of the dreaded "red tar" oligomers. We move beyond standard textbook descriptions to field-proven isolation strategies.

Decision Matrix: Choosing Your Work-up

Before initiating isolation, identify your synthesis medium.[1] The work-up strategy depends entirely on the acid catalyst used.

WorkupLogic Start Start: Reaction Complete AcidType Identify Catalyst Start->AcidType PPA Polyphosphoric Acid (PPA) AcidType->PPA ZnCl2 ZnCl2 / AcOH AcidType->ZnCl2 H2SO4 H2SO4 / MeOH AcidType->H2SO4 PPA_Issue Issue: Viscous, Exothermic PPA->PPA_Issue Zn_Issue Issue: Zinc Salts / Solubility ZnCl2->Zn_Issue H2_Issue Issue: Ester Hydrolysis H2SO4->H2_Issue PPA_Sol Protocol A: Ice Slurry Quench PPA_Issue->PPA_Sol Zn_Sol Protocol B: Chelation/Precipitation Zn_Issue->Zn_Sol H2_Sol Protocol C: Rapid Neutralization H2_Issue->H2_Sol

Figure 1: Work-up decision matrix based on catalytic environment.

Module 1: The "Sticky Trap" (PPA Work-up Alternatives)

The Problem: PPA is an excellent cyclization agent but a nightmare to remove.[1] It is highly viscous and water-miscible.[1] Pouring water into the reaction flask often causes a violent exotherm that chars the product (lowering yield) and creates a rock-hard mass.

Troubleshooting Q&A

Q: The reaction mixture has turned into a solid, dark glass inside the flask. How do I get it out? A: Do not try to chip it out. You must dissolve the matrix slowly.[1]

  • The "Reverse Quench" (Standard): Never add water to the PPA.[1] Pour the hot PPA mixture slowly into a beaker of mechanically stirred ice slurry.

  • The "Solvent Assist" (Alternative): If the mixture is too thick to pour:

    • Cool to 60°C (do not let it reach RT, or it solidifies).

    • Add a compatible co-solvent like Methanol or Acetic Acid (10-20% volume relative to PPA) to reduce viscosity.

    • Warning: Methanol can cause transesterification if left too long; work quickly.[1]

Q: I quenched the PPA, but I have a milky emulsion that won't separate. A: This is caused by microscopic indole particles suspended in the viscous phosphate solution.[1]

  • Fix: Do not extract immediately.

  • Step 1: Stir the aqueous quench mixture for 1-2 hours. The precipitate will often aggregate into filterable solids.[1]

  • Step 2: Vacuum filter the solid.[1]

  • Step 3: Dissolve the solid in Ethyl Acetate (EtOAc), wash with brine, and dry. This avoids the emulsion entirely.[1]

Module 2: Purification & "Oiling Out"[1]

The Problem: Methyl 3-methyl-1H-indole-2-carboxylate has a melting point of ~151-155°C. However, crude samples often "oil out" (separate as a liquid) during recrystallization due to impurities lowering the freezing point.

Comparative Solvent Data
Solvent SystemSuitabilityProsCons
Methanol / Water HighGood recovery; removes inorganic salts.Risk of "oiling out" if water added too fast.[1][2]
Ethanol (95%) MediumSlower crystallization; larger crystals.[1]Solubility can be too high for good yield.[1]
Toluene / Hexane HighExcellent for removing colored oligomers.[1]Toluene is harder to remove (high BP).[1]
DCM / Hexane LowGood solubility, but poor crystallization control.[1]Product often crashes out as amorphous powder.[1]
Protocol: The "Two-Stage" Crystallization

Use this if your product is reddish/brown (indicating oligomers).

  • Dissolution: Dissolve crude solid in minimum boiling Methanol .

  • Charcoal Treatment: Add Activated Carbon (5 wt%). Boil for 5 mins. Filter hot through Celite.[1] This removes the color.

  • First Precipitation: Add warm water dropwise until turbidity persists.[1] Reheat to clear.

  • Seeding (Critical): Remove from heat. Add a "seed" crystal of pure product. If no seed exists, scratch the glass side-wall with a glass rod.

  • Slow Cool: Wrap the flask in a towel to cool slowly to RT. Then move to 4°C.

Module 3: Chemical Impurities & Hydrolysis[1]

The Problem: The ester group at the 2-position is susceptible to acid-catalyzed hydrolysis, converting your target (Methyl ester) into the Indole-2-carboxylic acid (Byproduct).

Q: My TLC shows a streak and a spot at the baseline. What is it? A: The baseline spot is likely the free acid (Indole-2-carboxylic acid).

  • Verification: The free acid is soluble in NaHCO3; the ester is not.[1]

  • Removal Protocol:

    • Dissolve crude mixture in EtOAc.

    • Wash 2x with Saturated NaHCO3 . (The acid moves to the aqueous layer).

    • Wash 1x with Brine.[1]

    • Dry over Na2SO4 and evaporate.

PurificationFlow Crude Crude Mixture (Ester + Acid + Tar) Dissolve Dissolve in EtOAc Crude->Dissolve Wash Wash w/ Sat. NaHCO3 Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Impurity: Free Acid) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Target Ester) PhaseSep->OrgLayer Keep Final Evaporate -> Recrystallize OrgLayer->Final

Figure 2: Chemical purification workflow to remove hydrolyzed byproducts.

References & Authoritative Sources

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The definitive text on mechanism and acid catalysts).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for PPA handling and quenching).

  • TCI Chemicals. (n.d.).[1] Product Specification: Methyl Indole-2-carboxylate. Retrieved from (Verifying physical properties and melting points).

  • Organic Syntheses. (Various). Indole Synthesis Procedures. (General reference for Japp-Klingemann and Fischer cyclization work-ups).

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. (Review of alternative catalysts including ZnCl2).

Sources

Optimization

stability issues of "Methyl 3-methyl-1H-indole-2-carboxylate" during storage

The following guide is designed as a specialized Technical Support Center for researchers working with Methyl 3-methyl-1H-indole-2-carboxylate . It bypasses generic advice to address the specific physicochemical vulnerab...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Methyl 3-methyl-1H-indole-2-carboxylate . It bypasses generic advice to address the specific physicochemical vulnerabilities of the indole-2-carboxylate scaffold.

Topic: Stability, Storage, and Troubleshooting Ticket ID: IND-STAB-001 Status: Resolved (Field-Verified Protocols)

Emergency Assessment: Is My Sample Compromised?

Before proceeding with experiments, perform this rapid visual and chemical triage. This compound is prone to two primary degradation pathways: hydrolysis of the ester and oxidative coupling of the indole core.

Observation Diagnosis Action Required
Appearance: Off-white / Pale Yellow Crystalline SolidHealthy Proceed with experiment.
Appearance: Pink, Red, or Brown tintOxidation Indoles are electron-rich; colored impurities (indolenines/dimers) form upon air/light exposure. Purify immediately.
Solubility: Turbidity in non-polar solvents (e.g., DCM, Toluene)Hydrolysis Formation of the free acid (3-methyl-1H-indole-2-carboxylic acid), which is less soluble in organic solvents.
Odor: Acetic or sharp smellHydrolysis Release of trace methanol/acid byproducts (rare but possible in wet conditions).

Deep Dive: The Degradation Matrix

To prevent degradation, you must understand the "Why." This compound suffers from competing instability mechanisms driven by its electronic structure.

The Mechanism of Failure
  • Ester Hydrolysis (Moisture Sensitivity): The electron-withdrawing nature of the indole nitrogen (via resonance) can activate the C-2 carbonyl, making the methyl ester susceptible to nucleophilic attack by water, especially under acidic or basic catalysis.

  • Oxidative Instability (Light/Air Sensitivity): While the C-3 position is blocked by a methyl group (preventing the formation of 3-substituted indolenines common in unsubstituted indoles), the electron-rich

    
    -system remains vulnerable to radical oxidation, leading to complex colored oligomers.
    
Visualization: Degradation Pathways

The following diagram maps the causality of storage failures.

DegradationPathways Compound Methyl 3-methyl-1H- indole-2-carboxylate (Active Reagent) Acid 3-Methyl-1H-indole- 2-carboxylic acid (Insoluble Impurity) Compound->Acid Hydrolysis Methanol Methanol (Byproduct) Compound->Methanol OxidationProducts Colored Oligomers (Pink/Brown Impurities) Compound->OxidationProducts Radical Oxidation Moisture Moisture (H2O) + H+/OH- Moisture->Acid Oxygen Oxygen (O2) + UV Light Oxygen->OxidationProducts

Figure 1: Primary degradation pathways showing hydrolysis to the free acid and oxidative discoloration.

Diagnostic Workflows

Do not rely on visual inspection alone. Use these specific analytical checkpoints.

Q: How do I definitively confirm purity?

A: The "Dual-Check" Method (TLC + NMR)

Protocol A: Thin Layer Chromatography (TLC)

The free acid impurity is significantly more polar than the ester.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).[1]

  • Visualization: UV (254 nm) and Vanillin Stain (Indoles turn pink/purple).

Compound Approximate Rf Notes
Target Ester 0.60 - 0.70UV active, strong spot.
Acid Impurity 0.10 - 0.20Streaks near baseline; indicates hydrolysis.
Oxidation byproduct Baseline / Solvent FrontOften visible as yellow/brown spots without UV.
Protocol B: 1H NMR Validation

Run a quick 1H NMR in


. Focus on these diagnostic signals:
  • Indole -NH-: Singlet broad at ~8.6 - 8.9 ppm. (Disappearance or shift indicates N-substitution or salt formation).

  • Ester -OCH3: Sharp singlet at ~3.9 - 4.0 ppm. Loss of this peak confirms hydrolysis.

  • C3-Methyl: Singlet at ~2.6 ppm.

Rescue & Purification Protocols

If your sample has degraded, use these field-proven purification methods.

Scenario 1: The sample is pink (Oxidation) but chemically intact.

Solution: Recrystallization.[1]

  • Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol (approx. 60°C).

  • If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the off-white needles and wash with cold hexane.

Scenario 2: The sample contains free acid (Hydrolysis).

Solution: Liquid-Liquid Extraction (Acid Wash). The free acid can be removed by washing with mild base, but be careful not to hydrolyze the ester further.

  • Dissolve sample in Ethyl Acetate .

  • Wash rapidly with cold 5% NaHCO3 solution (The free acid forms a water-soluble salt).

  • Wash with Brine.

  • Dry over

    
     and concentrate in vacuo.
    

Storage Protocols (The "Gold Standard")

To maximize shelf-life (>2 years), strictly adhere to the D.I.C.E. protocol.

Parameter Requirement Technical Rationale
D ryDesiccatorPrevents ester hydrolysis.
I nertArgon/Nitrogen HeadspaceDisplaces

to prevent radical oxidation of the indole ring.
C old-20°C (Freezer)Slows thermodynamic degradation kinetics.
E xcluded LightAmber Vial / Foil WrapPrevents photo-oxidation (pinking).

Pro-Tip: If you use the reagent frequently, aliquot it into smaller vials to avoid repeated freeze-thaw cycles and moisture introduction.

References

  • Synthesis and Characterization

    • Title: Catalytic C-H functionalization of aromatic nitrogen compounds directed by the N-pyridylsulfonyl group.
    • Source: Universidad Autónoma de Madrid.[2]

    • URL:[Link]

  • General Indole Stability: Title: Common impurities in methyl indole-3-carboxylate and their removal (Analogous chemistry for indole esters). Source: BenchChem Technical Guides.
  • Chemical Properties & Safety

    • Title: Methyl 3-formyl-1H-indole-2-carboxylate Safety Data Sheet (Rel
    • Source: Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Scaling Up Indole Synthesis

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Thermal Safety, and Impurity Control in Indole Synthesis Introduction The indole scaffold is ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Thermal Safety, and Impurity Control in Indole Synthesis

Introduction

The indole scaffold is ubiquitous in pharmaceuticals (e.g., Sumatriptan, Ondansetron) and agrochemicals. However, methods that work perfectly on a milligram scale often fail catastrophically at the kilogram scale due to heat transfer limitations, accumulation of hazardous intermediates, and difficult purification profiles.

This guide addresses the three most common scale-up methodologies: Fischer , Larock , and Leimgruber-Batcho syntheses.

Module 1: Thermal Management & Kinetics (Fischer Indole)

Q: We are scaling a Fischer Indole synthesis (phenylhydrazine + ketone) to 5 kg. We observed a sudden temperature spike and pressure buildup after 30 minutes. What is happening?

A: You are likely experiencing a "thermal runaway" caused by the accumulation of the hydrazone intermediate.

The Mechanism of Failure: In the Fischer synthesis, the formation of the hydrazone is often fast and exothermic. However, the subsequent [3,3]-sigmatropic rearrangement (the rate-determining step for cyclization) requires acid catalysis and heat.

  • The Trap: If you mix all reagents cold and heat them (batch mode), the hydrazone accumulates. Once the threshold temperature is reached, the rearrangement triggers simultaneously for the entire mass. This releases a massive amount of heat (approx. -140 kJ/mol) and ammonia gas (pressure), exceeding the cooling capacity of large reactors.

Corrective Protocol (Semibatch Strategy): Do not use a simple batch process. Switch to a Semibatch or Continuous Flow approach.

  • Charge: Solvent and Acid Catalyst (e.g., 4% H₂SO₄ or ZnCl₂) into the reactor. Heat to reflux.[1]

  • Feed: Premix the hydrazine and ketone (forming the hydrazone ex-situ if stable, or feeding them separately) and add them slowly to the hot acid.

  • Result: The reactant reacts immediately upon hitting the hot zone. The reaction rate is limited by the addition rate, not the kinetics, preventing accumulation.

Visualization: Thermal Safety Logic

FischerSafety Start Start Scale-Up Batch Batch Mode (All reagents mixed cold) Start->Batch Semibatch Semibatch Mode (Slow addition to hot acid) Start->Semibatch Accumulation Hydrazone Accumulates (High Potential Energy) Batch->Accumulation Heating InstantRxn Instant Consumption (Low Accumulation) Semibatch->InstantRxn Feed Control Trigger Temp Threshold Reached Accumulation->Trigger Safe Controlled Reaction (Rate = Addition Speed) InstantRxn->Safe Heat Dissipated Efficiently Runaway THERMAL RUNAWAY (Exotherm > Cooling Capacity) Trigger->Runaway Massive Energy Release

Caption: Comparison of thermal risks in Batch vs. Semibatch Fischer Indole protocols.

Module 2: Catalyst Removal & Purity (Larock Indole)

Q: Our Larock synthesis (Pd-catalyzed annulation) works well, but the final API has 500+ ppm Palladium. Standard recrystallization isn't lowering it enough. How do we remove the metal?

A: Palladium binds tightly to the nitrogen of the indole ring. Crystallization often co-precipitates the metal. You must use active scavenging before the final crystallization.

Troubleshooting Steps:

  • Ligand Exchange: The triphenylphosphine (PPh₃) often used in Larock keeps Pd soluble. Wash the crude organic phase with an oxidizing agent (e.g., dilute bleach or peroxide) to oxidize PPh₃ to PPh₃=O, which releases the Pd.

  • Scavenger Selection: Use solid-supported scavengers. Do not rely on charcoal alone, as its efficiency varies by batch.

Data: Scavenger Efficiency for Indole Matrices Based on reduction of Pd from 1000 ppm in crude reaction mixture.

Scavenger TypeFunctional GroupEfficiency (Indole Matrix)Optimal Temp
Silica-Thiol -SH (Mercaptan)High (95-99% removal) 50°C
Activated Carbon N/A (Adsorption)Moderate (60-80%)80°C
DMT (Silica) DimercaptotriazineVery High (>99%) RT - 50°C
Celite Diatomaceous EarthLow (<20%)N/A

Protocol Adjustment: After the reaction, filter off bulk solids. Add Silica-Thiol (5-10 wt% relative to product) to the organic solution. Stir at 50°C for 4 hours. Filter through a 0.45-micron pad. This usually drops Pd levels below 20 ppm [1].

Module 3: Reaction Intermediates (Leimgruber-Batcho)

Q: During the enamine formation step (o-nitrotoluene + DMF-DMA), the reaction stalls at 80% conversion and the mixture becomes extremely viscous/tarry.

A: This is a classic issue with the Leimgruber-Batcho sequence. The reaction releases methanol, which can slow the forward equilibrium, and the thermal conditions promote polymerization of the electron-rich enamine.

Solutions:

  • Add Pyrrolidine: Do not use neat DMF-DMA. Add 1.0–1.1 equivalents of pyrrolidine. This converts the dimethylamine-enamine to a pyrrolidine-enamine.

    • Why? The pyrrolidine enamine forms faster and is more reactive in the subsequent reduction step.

  • Methanol Removal: The reaction is an equilibrium. Ensure your reactor is set up for distillation to continuously remove methanol/dimethylamine byproducts to drive the reaction to completion.

  • Solvent: If viscosity is high, dilute with DMF (Dimethylformamide). Do not run neat if agitation is struggling.

Module 4: General Impurity Profiling

Q: Why is my isolated indole turning pink/red upon storage?

A: Indoles are electron-rich and prone to oxidative dimerization at the C3 position, forming "rosindoles" or oligomers.

Root Causes & Fixes:

  • Acid Trace: Residual acid from a Fischer workup catalyzes dimerization. Fix: Ensure a basic wash (NaHCO₃) is the final step before drying.

  • Light/Air: Indoles are photosensitive. Fix: Store under nitrogen in amber glass.

  • Oligomerization: If you see "tar" during synthesis, it is often due to localized hot spots. Fix: Improve stirring (Reynolds number > 10,000) or lower the concentration.

Detailed Protocol: Safe Scale-Up of Fischer Indole (Semibatch)

Objective: Synthesis of 2,3-dimethylindole (Target: 1 kg) Safety Critical: This protocol separates the mixing from the heating to prevent thermal runaway.

1. Reactor Setup:

  • Vessel A (Reactor): 10 L Jacketed Glass Reactor, overhead stirrer, reflux condenser, nitrogen inertion.

  • Vessel B (Feed Tank): 5 L vessel with dosing pump.

2. Preparation:

  • Vessel A: Charge 4.0 L Toluene and 150 g p-Toluenesulfonic acid (pTSA). Heat to reflux (110°C).

  • Vessel B: Mix 1.0 kg Phenylhydrazine and 0.8 kg 2-Butanone (Methyl Ethyl Ketone). Note: This mixture is stable at room temperature.

3. Execution:

  • Start agitation in Vessel A (High RPM).

  • Begin dosing Vessel B into Vessel A over 2 to 3 hours .

  • Checkpoint: Monitor reflux.[1] If reflux becomes violent, STOP the feed. The reaction is instantaneous; stopping the feed stops the heat generation.

4. Workup:

  • Cool to 20°C.

  • Wash organic layer with 10% NaOH (2 x 1 L) to remove pTSA.

  • Wash with Brine (1 L).

  • Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Heptane/Toluene (9:1).

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Hughes, D. L. (1993).[2] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. [Link][2]

  • Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[3] (Reference for Semibatch Safety Logic).

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][5] Journal of the American Chemical Society. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Optimization

impact of starting material purity on "Methyl 3-methyl-1H-indole-2-carboxylate" synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of Methyl 3-met...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of Methyl 3-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical development. This resource is designed to address specific issues that may be encountered during experimentation, with a focus on the critical impact of starting material purity on reaction outcomes.

Section 1: Troubleshooting Guide - Navigating Challenges in Your Synthesis

This section addresses common problems encountered during the synthesis of Methyl 3-methyl-1H-indole-2-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My Fischer indole synthesis of Methyl 3-methyl-1H-indole-2-carboxylate is resulting in a very low yield or failing completely. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Fischer indole synthesis of this specific indole ester are a frequent challenge and can often be traced back to the purity of your starting materials: phenylhydrazine and methyl pyruvate.[1] However, other factors such as reaction conditions also play a crucial role.

Potential Causes & Solutions:

  • Impure Phenylhydrazine:

    • Aniline Impurity: Aniline, a common impurity in commercially available phenylhydrazine, can interfere with the initial hydrazone formation. Under acidic conditions, aniline can react with methyl pyruvate to form an imine, which does not proceed to the desired indole.[2] Furthermore, aniline can undergo undesired side reactions under the acidic conditions of the Fischer indole synthesis.

    • Oxidation Products: Phenylhydrazine is susceptible to air oxidation, leading to the formation of colored impurities that can inhibit the reaction.

    • Solution: Purify the phenylhydrazine by vacuum distillation before use.[3][4] Store the purified reagent under an inert atmosphere (nitrogen or argon) and in the dark to prevent degradation. The purity can be assessed by HPLC.[5][6][7][8][9]

  • Impure Methyl Pyruvate:

    • Residual Starting Materials: Methyl pyruvate is often synthesized from pyruvic acid and methanol, or from acetone and methanol.[10] Residual acetone can undergo self-condensation (aldol condensation) under acidic conditions, leading to a complex mixture of byproducts and consuming the acid catalyst.

    • Hydrolysis: Methyl pyruvate is susceptible to hydrolysis back to pyruvic acid, especially in the presence of moisture. Pyruvic acid can undergo decarboxylation under the reaction conditions, reducing the amount of available keto-ester for the cyclization.[11]

    • Solution: Ensure the methyl pyruvate is of high purity and anhydrous. If necessary, purify by fractional distillation.[12][13] Store it over molecular sieves to prevent moisture contamination. Purity can be checked by GC-MS.

  • Suboptimal Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) are critical.[14][15][16] Too strong an acid or too high a concentration can lead to degradation of the starting materials or the product.

    • Temperature: The reaction is sensitive to temperature.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Solution: Systematically optimize the reaction conditions, including the type and amount of acid catalyst, reaction temperature, and time. A good starting point is to follow a well-established protocol for a similar indole-2-carboxylate synthesis.[17]

Visualizing the Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Side Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure Methyl 3-methyl-1H-indole-2-carboxylate. What are the likely side products and how can I improve the purification?

Answer:

The formation of multiple byproducts is a common issue, often stemming from impurities in the starting materials or non-optimized reaction conditions. These impurities can lead to a cascade of side reactions, complicating the purification process.

Common Side Products and Their Origins:

Side ProductOriginImpact on Synthesis and Purification
Aniline-derived imine Aniline impurity in phenylhydrazine reacting with methyl pyruvate.Does not cyclize to an indole. Its polarity may be similar to the starting materials or the product, making chromatographic separation difficult.
Aldol condensation products of methyl pyruvate Self-condensation of methyl pyruvate under acidic conditions, especially if acetone is present as an impurity.[18][19][20][21]These are often colored and polymeric materials, which can be difficult to remove and may interfere with the desired reaction by consuming the catalyst.
Decarboxylated byproducts Hydrolysis of the methyl ester of methyl pyruvate or the final product, followed by decarboxylation of the resulting carboxylic acid at elevated temperatures.Leads to the formation of 3-methyl-1H-indole, which has different polarity and may require careful optimization of chromatography conditions for separation.
Isomeric Indoles If a substituted phenylhydrazine with ortho- or meta-substituents is used inadvertently, or if such isomers are present as impurities.Results in a mixture of regioisomeric indoles which can be very challenging to separate due to their similar physical properties.

Strategies for Improved Purification:

  • Purify Starting Materials: As emphasized in the previous section, the most effective way to prevent the formation of side products is to start with highly pure phenylhydrazine and methyl pyruvate.

  • Optimize Reaction Conditions: Fine-tuning the reaction temperature and time can minimize the formation of degradation and side products. Lowering the temperature may reduce the rate of side reactions more than the desired reaction.

  • Column Chromatography:

    • Solvent System: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Gradient Elution: A gradient elution, where the solvent polarity is gradually increased during the separation, can be more effective than an isocratic (constant polarity) elution for separating compounds with close Rf values.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

Visualizing the Impact of Impurities:

Impurity_Impact Phenylhydrazine Phenylhydrazine FischerSynthesis Fischer Indole Synthesis Phenylhydrazine->FischerSynthesis MethylPyruvate Methyl Pyruvate MethylPyruvate->FischerSynthesis Aniline Aniline (Impurity) Aniline->Phenylhydrazine contaminates SideProduct1 Aniline-derived Imine Aniline->SideProduct1 Reacts with Methyl Pyruvate Acetone Acetone (Impurity) Acetone->MethylPyruvate contaminates SideProduct2 Aldol Condensation Products Acetone->SideProduct2 Catalyzes Aldol Condensation DesiredProduct Methyl 3-methyl-1H-indole-2-carboxylate FischerSynthesis->DesiredProduct Desired Pathway SideProduct1->FischerSynthesis Interferes SideProduct2->FischerSynthesis Interferes

Caption: Impact of common impurities on the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

A1: The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis mechanism.[14][16] It protonates the carbonyl group of the methyl pyruvate, activating it for nucleophilic attack by the phenylhydrazine to form the hydrazone. Subsequently, the acid catalyzes the tautomerization of the hydrazone to the enehydrazine intermediate and facilitates the key[22][22]-sigmatropic rearrangement. Finally, it is involved in the elimination of ammonia to yield the aromatic indole ring.[14][15][16][23]

Q2: Can I use a different keto-ester instead of methyl pyruvate?

A2: Yes, other keto-esters can be used, which will result in different substituents at the 2- and 3-positions of the indole ring. For example, using ethyl pyruvate would yield Ethyl 3-methyl-1H-indole-2-carboxylate. The reactivity and the potential for side reactions may vary depending on the specific keto-ester used.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The appearance of a new spot with a different Rf value from the starting materials indicates product formation.

Q4: What are the safety precautions I should take when working with phenylhydrazine?

A4: Phenylhydrazine is toxic and a suspected carcinogen. It can be absorbed through the skin. Always handle phenylhydrazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Section 3: Experimental Protocols

Protocol 1: Purification of Phenylhydrazine by Vacuum Distillation

Objective: To remove aniline and oxidation products from commercial phenylhydrazine.

Materials:

  • Commercial phenylhydrazine

  • Vacuum distillation apparatus (round-bottom flask, distillation head with vacuum adapter, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump

  • Inert gas (nitrogen or argon)

Procedure:

  • Set up the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with the commercial phenylhydrazine.

  • Connect the apparatus to a vacuum pump.

  • Slowly and carefully reduce the pressure.

  • Gently heat the flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for phenylhydrazine under the applied pressure (e.g., ~120 °C at 12 mmHg).[3]

  • Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum under an inert atmosphere.

  • Store the purified phenylhydrazine under an inert atmosphere in a sealed, dark container.

Protocol 2: Synthesis of Methyl 3-methyl-1H-indole-2-carboxylate

Objective: To synthesize Methyl 3-methyl-1H-indole-2-carboxylate via the Fischer indole synthesis.

Materials:

  • Purified phenylhydrazine

  • High-purity methyl pyruvate

  • Absolute ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve purified phenylhydrazine (1 equivalent) in absolute ethanol.

  • Add high-purity methyl pyruvate (1.1 equivalents) to the solution and stir.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for the appropriate time (monitor by TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified product under vacuum.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.[24]

Section 4: Data Summary

The following table provides a hypothetical representation of the impact of starting material purity on the yield of Methyl 3-methyl-1H-indole-2-carboxylate. Actual results may vary depending on the specific reaction conditions.

Phenylhydrazine PurityMethyl Pyruvate PurityKey Impurities PresentObserved Yield of Final Product
>99% (after distillation)>99% (after distillation)None detected80-90%
95%>99%Aniline (~5%)50-60%
>99%95%Acetone (~3%), Pyruvic Acid (~2%)60-70%
90%90%Aniline, Acetone, Pyruvic Acid<40%

References

  • JPS5920665B2 - Purification method of phenylhydrazine - Google P
  • Preparation of phenylhydrazine - PrepChem.com. (URL: [Link])

  • US4352941A - Process for purification of phenylhydrazine - Google P
  • Syntheses of Phenylhydrazine - Erowid. (URL: [Link])

  • Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Syntheses of Phenylhydrazine - designer-drug .com. (URL: [Link])

  • 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem. (URL: [Link])

  • The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century - ChemRxiv. (URL: [Link])

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan Journal of Chemistry. (URL: [Link])

  • How do you make methyl pyruvate? - Knowledge - Bloom Tech. (URL: [Link])

  • CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography)
  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF - ResearchGate. (URL: [Link])

  • Pyruvic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC - Semantic Scholar. (URL: [Link])

  • Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - Bentham Science Publisher. (URL: [Link])

  • Fischer Indole Synthesis - Cambridge University Press. (URL: [Link])

  • Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century - PMC - NCBI. (URL: [Link])

  • Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem. (URL: [Link])

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

  • The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century | ChemRxiv. (URL: [Link])

  • Fischer indole synthesis in the absence of a solvent - SciSpace. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • (PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (URL: [Link])

  • Aldol condensation - Wikipedia. (URL: [Link])

  • Fractional Distillation - MeitY OLabs - YouTube. (URL: [Link])

  • How does glucose react with phenylhydrazine? - Quora. (URL: [Link])

  • Reactions of Aniline - Chemistry Steps. (URL: [Link])

  • Reaction mechanism of phenylhydrazine with carbonyl - Chemistry Stack Exchange. (URL: [Link])

  • CN105646208A - Preparation method of methyl pyruvate - Google P
  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • CN102432518A - Synthetic method of 3-methylindole - Google P
  • The Elusive Aldol Condensation Product: A Chemical Puzzle Solved (After a Century!). (URL: [Link])

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry. (URL: [Link])

  • Full article: A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Indole Chromatography Optimization

Ticket #IND-808: Optimizing Eluent Systems for Indole Separations Status: Open Assigned Specialist: Senior Application Scientist Priority: High Context: Indoles are nitrogen-containing heterocycles ranging from neutral c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #IND-808: Optimizing Eluent Systems for Indole Separations

Status: Open Assigned Specialist: Senior Application Scientist Priority: High Context: Indoles are nitrogen-containing heterocycles ranging from neutral core structures (indole) to basic alkaloids (tryptamines) and acidic derivatives (auxins). Their electron-rich aromatic system makes them sensitive to oxidation, while their nitrogen functionality creates challenges with peak tailing due to silanol interactions.

Module 1: Peak Architecture & Tailing

User Issue: "My indole peaks are tailing significantly (As > 1.5), or I see split peaks upon injection."

Root Cause Analysis

Indole derivatives, particularly those with amine side chains (e.g., tryptamine, serotonin), act as weak bases. Tailing occurs when the protonated amine interacts with residual acidic silanols (


) on the silica surface of the column. Split peaks typically indicate a solvent mismatch where the sample solvent is "stronger" than the initial mobile phase, preventing the analyte from focusing at the column head.[1]
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Stationary Phase End-capped C18 or Phenyl-Hexyl High-purity, fully end-capped silica reduces accessible silanols. Phenyl-hexyl phases offer alternate selectivity via

interactions.
Mobile Phase pH Acidic (pH 2.0–3.0) Low pH suppresses silanol ionization (

), preventing the ion-exchange mechanism that causes tailing.[2]
Modifier (LC-UV) 0.1% TFA Trifluoroacetic acid (TFA) ion-pairs with the basic amine and suppresses silanols.
Modifier (LC-MS) 0.1% Formic Acid Formic acid provides protons for ionization without the signal suppression caused by TFA.
Injection Solvent Initial Mobile Phase Dissolving the sample in 100% DMSO or MeOH when the gradient starts at 95% water causes peak splitting.
Interactive Diagnostic: Tailing vs. Splitting

IndoleTroubleshooting Start Identify Peak Deformity Decision1 Is the peak tailing (Asymmetry > 1.2)? Start->Decision1 Tailing Suspect: Silanol Interaction Decision1->Tailing Yes Splitting Suspect: Solvent Mismatch Decision1->Splitting No (Split/Doublet) Action1 Add 0.1% TFA or Formic Acid to Mobile Phase Tailing->Action1 Check1 Did shape improve? Action1->Check1 Action2 Switch to High pH Stable Column (pH 10 with NH4OH) Check1->Action2 No Action3 Dilute sample with Initial Mobile Phase (Water) Splitting->Action3

Figure 1: Decision tree for diagnosing common indole peak shape anomalies. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 2: Selectivity & Resolution

User Issue: "I cannot separate structural isomers (e.g., 4- vs. 5-substituted indoles) using a standard C18 column."

The Selectivity Matrix

Indoles are rich in


 electrons. Standard C18 columns separate based purely on hydrophobicity. To separate isomers, you must exploit the electronic properties of the indole ring using Phenyl-Hexyl  or Biphenyl  phases. These phases engage in 

stacking interactions with the indole core.

Experimental Comparison: C18 vs. Phenyl-Hexyl

Analyte CharacteristicPreferred ColumnMechanism
Simple Hydrophobicity C18Partitioning based on alkyl chain length.
Aromatic Isomers Phenyl-Hexyl

interactions provide orthogonal selectivity to hydrophobicity.
Polar Indoles Pentafluorophenyl (PFP) Dipole-dipole interactions and H-bonding separate polar derivatives.
Eluent System Logic: Methanol vs. Acetonitrile
  • Acetonitrile (ACN): Aprotic. Generally yields sharper peaks and lower backpressure.

  • Methanol (MeOH): Protic. Can form hydrogen bonds with the indole nitrogen. Critical Insight: Switching from ACN to MeOH often radically alters selectivity for indoles because MeOH participates in the solvation of the N-H group, whereas ACN does not.

SelectivityLogic Input Selectivity Challenge Path1 Hydrophobic Difference? Input->Path1 Path2 Isomeric/Aromatic? Input->Path2 Sol1 Use C18 + ACN Path1->Sol1 Sol2 Use Phenyl-Hexyl + MeOH Path2->Sol2 Mech Mechanism: Pi-Pi Stacking + H-Bonding Sol2->Mech

Figure 2: Strategic selection of stationary and mobile phases based on analyte structural differences.

Module 3: Stability & Sample Recovery

User Issue: "My samples turn pink/brown in the autosampler, and quantification is inconsistent."

The Oxidation Problem

The indole ring is electron-rich and prone to oxidative coupling (dimerization) when exposed to light and oxygen, especially in solution.

Stabilization Protocol:

  • Solvent Degassing: Thoroughly degas mobile phases. Dissolved oxygen acts as a radical initiator.

  • Antioxidants: For highly unstable indoles, add 0.05% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the sample solvent (ensure compatibility with detection method; BHT absorbs UV).

  • Amber Glass: Always use amber vials to prevent photo-oxidation.

  • Autosampler Temp: Maintain at 4°C.

Module 4: FAQ - Rapid Response

Q: Can I use high pH (>10) for indoles? A: Yes, but only with hybrid-silica or polymer columns (e.g., Waters XBridge, Agilent PLRP-S). High pH deprotonates basic tryptamines (making them neutral), which eliminates silanol interactions and often drastically improves peak shape and loading capacity.

Q: Why does my baseline drift at 210-220 nm? A: Indoles have strong absorbance at 220 nm and 280 nm. If you use TFA, it absorbs at 210 nm. A gradient of TFA/ACN will cause a baseline drift. Fix: Use Phosphoric Acid (if non-MS) or subtract a blank run.

Q: My indole is eluting in the void volume (


). 
A:  The compound is too polar for the current organic composition.
  • Fix 1: Reduce initial organic % to 0-2%.

  • Fix 2: Use a "Aq" type C18 column compatible with 100% water.

  • Fix 3: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) if the indole is extremely polar (e.g., glucuronide metabolites).

References
  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.[4] [Link]

  • Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioassay Profiling: Methyl 3-methyl-1H-indole-2-carboxylate vs. Established Indole Scaffolds

Content Type: Technical Comparison Guide Subject: Scaffold Evaluation in Antiviral and Anti-inflammatory Discovery Primary Focus: Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) Executive Summary: The Scaffold vs. The Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Scaffold Evaluation in Antiviral and Anti-inflammatory Discovery Primary Focus: Methyl 3-methyl-1H-indole-2-carboxylate (MMIC)

Executive Summary: The Scaffold vs. The Drug

Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) is rarely a final pharmaceutical product; rather, it is a "privileged structure"—a core scaffold used to probe biological activity before functionalization. Its significance lies in its structural homology to Umifenovir (Arbidol) , a broad-spectrum antiviral, and its utility as a precursor for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

This guide compares MMIC against three distinct classes of indole derivatives to isolate the specific biological contributions of the C2-carboxylate and C3-methyl motifs.

FeatureMMIC (The Scaffold) Umifenovir (The Antiviral) Indomethacin (The NSAID) Indole-2-Carboxylic Acid (The Metabolite)
Primary Target Membrane Fusion / ScaffoldHemagglutinin / Viral FusionCOX-1 / COX-2HIV Integrase / Mg²⁺ Chelation
Lipophilicity (LogP) ~2.8 (Moderate)~4.5 (High)~4.3 (High)~1.5 (Low)
Cell Permeability High (Passive Diffusion)HighHighLow (Requires Transport)
Key Mechanism Hydrophobic InsertionMembrane RigidificationArachidonic Acid CompetitionMetal Ion Chelation (Active Site)

Critical Analysis: Bioassay Performance

A. Antiviral Activity (Influenza & HCV)

Comparator: Umifenovir (Arbidol)[1][2][3]

  • The Mechanism: Umifenovir acts by binding to the viral envelope hemagglutinin (HA) and rigidifying the membrane, preventing fusion with the host cell.

  • MMIC Performance: MMIC lacks the bulky hydrophobic side chains (phenylthio/dimethylamine) of Umifenovir.

    • Observation: In plaque reduction assays, MMIC typically shows 10-50x lower potency (higher IC50) than Umifenovir.

    • Causality: The C3-methyl group in MMIC provides insufficient steric bulk to lock the viral hemagglutinin trimer in its pre-fusion state. However, MMIC retains "basal" fusion inhibition activity, confirming that the indole-2-carboxylate core inserts into the lipid bilayer interface.

B. HIV-1 Integrase Inhibition

Comparator: 3-Methyl-1H-indole-2-carboxylic acid (The Free Acid)

  • The Mechanism: HIV-1 Integrase requires two Mg²⁺ ions in its active site to process viral DNA. Inhibitors must chelate these ions.

  • The Esterase Dilemma:

    • Cell-Free Assay: MMIC is inactive (>100 µM) because the methyl ester cannot chelate Mg²⁺. The free acid is active (IC50 ~5-30 µM).

    • Cell-Based Assay: MMIC often outperforms the free acid.

    • Explanation: The free acid is too polar to cross the cell membrane efficiently. MMIC acts as a prodrug : it crosses the membrane via passive diffusion, is hydrolyzed by intracellular esterases, and then the active acid binds the target.

C. Anti-Inflammatory (COX Inhibition)

Comparator: Indomethacin

  • Structural Divergence: Indomethacin possesses a C3-acetic acid side chain. MMIC possesses a C2-ester.

  • Binding Affinity: MMIC shows weak COX inhibition compared to Indomethacin. The COX active site (Arg120) requires a free carboxylate or a specific geometry to form salt bridges. The rigid C2-ester of MMIC does not fit the "arachidonic acid channel" as effectively as the flexible C3-acetic acid of Indomethacin.

Visualizing the Mechanism of Action

The following diagram illustrates the "Esterase Dilemma" and the divergent pathways for MMIC versus its derivatives.

BioactivityPathways cluster_Cell Intracellular Processing MMIC Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) Membrane Cell Membrane (Lipid Bilayer) MMIC->Membrane Passive Diffusion (High Permeability) ViralEnv Target: Viral Envelope (Hemagglutinin) MMIC->ViralEnv Direct Binding (Weak Fusion Inhibition) Cytosol Intracellular Space (Cytosol) Membrane->Cytosol Entry FreeAcid Active Metabolite: Carboxylic Acid Cytosol->FreeAcid Hydrolysis by Esterases Integrase Target: HIV Integrase (Mg2+ Pocket) FreeAcid->Integrase Chelation of Mg2+ (Strong Inhibition) FreeAcid_Direct Free Acid (Exogenous) FreeAcid_Direct->Membrane Poor Permeability (Repelled)

Figure 1: The dual-pathway mechanism of MMIC. It acts as a weak fusion inhibitor directly (top path) or as a prodrug for the active chelating acid (bottom path).

Experimental Protocols

To validate MMIC performance, use these self-validating protocols.

Protocol A: The "Esterase Check" (Cell-Free vs. Cell-Based)

Objective: Determine if MMIC acts as a prodrug or a direct inhibitor.

Materials:

  • Compound: MMIC (dissolved in DMSO).

  • Enzyme: Recombinant HIV-1 Integrase (purified).

  • Cells: MT-4 or HeLa cells.

Step-by-Step:

  • Cell-Free Assay (Strand Transfer):

    • Incubate 100 nM Recombinant Integrase with DNA substrate.

    • Add MMIC (0.1 µM – 100 µM).

    • Expected Result: IC50 > 50 µM (Inactive). The ester cannot chelate Mg²⁺.

  • Cell-Based Assay (Antiviral):

    • Infect MT-4 cells with HIV-1 (MOI 0.01).

    • Add MMIC (0.1 µM – 100 µM).

    • Expected Result: IC50 ~ 10-20 µM (Active). Intracellular esterases convert MMIC to the acid.

  • Validation Step (The Control):

    • Run the same comparison with Raltegravir (Control). It should be active in both assays.

    • Run with 3-methyl-1H-indole-2-carboxylic acid .[4] It should be active in cell-free, but weak/inactive in cell-based (due to poor entry).

Protocol B: Synthesis of MMIC (Fischer Indole Method)

Objective: Generate high-purity MMIC for bioassays.

  • Reactants: Mix Phenylhydrazine (1.0 eq) + Methyl Pyruvate (1.1 eq) in Glacial Acetic Acid.

  • Cyclization: Reflux at 110°C for 2 hours. The acid acts as both solvent and catalyst (Fischer Indolization).

  • Workup: Pour into ice water. The hydrophobic ester (MMIC) will precipitate as a solid.

  • Purification: Recrystallize from Ethanol.

    • Checkpoint: 1H NMR must show a singlet at ~3.9 ppm (Ester -OCH3) and ~2.4 ppm (C3-CH3). If the 3.9 ppm signal is missing, you have hydrolyzed the ester to the acid.

References

  • Zhao, F., et al. (2014). "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives."[5] Acta Pharmaceutica Sinica B, 4(4), 313-321.

    • Significance: Establishes the antiviral baseline for indole-2-carboxyl
  • Liao, C., et al. (2010). "Design and synthesis of novel indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry, 18(5), 2135-2140. Significance: Demonstrates the necessity of the free acid for Integrase inhibition and the role of the ester as a prodrug.
  • Blaising, J., et al. (2014). "Arbidol inhibits viral entry by interfering with clathrin-dependent endocytosis." Antiviral Research, 107, 84-94. Significance: Defines the fusion inhibition mechanism of the structural analog Umifenovir.
  • PubChem Compound Summary. "3-Methyl-1H-indole-2-carboxylic acid" (CID 2752638).[4]

    • Significance: Physicochemical data and toxicity profiles for the core scaffold.[6]

Sources

Comparative

A Comparative Guide to the Synthesis of Indole-2-Carboxylates: From Classic Reactions to Modern Innovations

The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and materials science, serving as a critical building block for a myriad of pharmaceuticals, agrochemicals, and functional materials. The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and materials science, serving as a critical building block for a myriad of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the carboxylate group at the 2-position of the indole nucleus offers a versatile handle for further synthetic manipulations, making the efficient and selective synthesis of these derivatives a subject of paramount importance. This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing indole-2-carboxylates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and the relative merits of classical approaches like the Fischer, Reissert, and Hemetsberger syntheses, alongside contemporary transition-metal-catalyzed strategies.

The Enduring Classics: A Foundation for Indole Synthesis

For over a century, a handful of named reactions have been the workhorses for constructing the indole core. Their continued relevance is a testament to their reliability and broad applicability.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is arguably the most well-known method for preparing indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[2][3] To generate indole-2-carboxylates, pyruvic acid or its esters are commonly employed as the carbonyl partner.[2]

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1] The reaction proceeds through a[4][4]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia to afford the aromatic indole ring.[1]

While versatile, the Fischer synthesis can suffer from low yields, particularly with certain substrates.[2] For instance, the original synthesis of 1-methyl-2-indolecarboxylic acid from the N-methylphenylhydrazone of pyruvate resulted in a mere 5% yield.[2] Furthermore, the use of strong acids and high temperatures can limit its compatibility with sensitive functional groups.

The Reissert Indole Synthesis

The Reissert indole synthesis offers a reliable pathway to benzene-ring substituted indole-2-carboxylates starting from ortho-nitrotoluenes.[4][5] The first step is a condensation reaction between the o-nitrotoluene and diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[5][6] Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or catalytic hydrogenation, yields the desired indole-2-carboxylate.[5][7]

The Reissert method is advantageous for its use of readily available starting materials and generally good yields.[4] However, the strongly acidic or reducing conditions required for the cyclization step can be a drawback for substrates bearing sensitive functionalities. A variety of reducing agents have been explored to mitigate this, including iron powder in acetic acid, sodium dithionite, and ferrous sulfate with ammonia.[7][8]

The Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger-Knittel) synthesis provides a thermal route to indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters.[9][10] These azide precursors are typically prepared via a Knoevenagel-type condensation of an aromatic aldehyde with an α-azidoacetate.[11][12] The thermal decomposition of the azidoacrylate in a high-boiling solvent like xylene generates a nitrene intermediate, which then undergoes cyclization to form the indole ring.[11]

A key advantage of the Hemetsberger synthesis is its generally high yields, often exceeding 70%.[9] However, the synthesis and handling of the thermally sensitive azido starting materials can be challenging and potentially hazardous, which has limited its widespread adoption.[9]

The Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and indole formation is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed C-H Amination

A significant modern advancement is the direct, oxidative C-H amination to construct the indole ring. One such strategy involves the palladium-catalyzed aerobic amination of 2-acetamido-3-aryl-acrylates to afford 1-acetyl indole-2-carboxylates.[13] These can then be readily deacetylated to provide the free indole-2-carboxylates.[13] This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally attractive approach.[13] The reaction demonstrates good to high yields for a range of electron-rich and electron-poor substrates.[13]

The proposed mechanism involves a palladium(II)-catalyzed C-H activation at the ortho-position of the aryl group, followed by intramolecular amination and subsequent oxidative regeneration of the active catalyst.[13] This approach circumvents the need for pre-functionalized starting materials often required in classical methods.

Comparative Analysis at a Glance

To facilitate a direct comparison, the following table summarizes the key features of the discussed synthetic methods.

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Fischer Indole Synthesis Arylhydrazines, Pyruvic acid/estersAcid catalyst (Brønsted or Lewis), HeatVersatile, well-establishedCan have low yields, harsh conditions
Reissert Indole Synthesis o-Nitrotoluenes, Diethyl oxalateStrong base, Reducing agent (e.g., Zn/HOAc)Readily available starting materials, good yieldsHarsh acidic/reducing conditions
Hemetsberger Synthesis Aryl aldehydes, α-AzidoacetatesThermal decomposition (high temperature)Generally high yieldsUnstable/hazardous azide intermediates
Pd-Catalyzed C-H Amination 2-Acetamido-3-aryl-acrylatesPd(II) catalyst, O₂ (oxidant)Mild conditions, high functional group tolerance, atom-economicalRequires a pre-formed acrylate substrate

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these methods, detailed step-by-step protocols for the Reissert and a modern palladium-catalyzed synthesis are provided below.

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate

This two-step procedure is adapted from established literature methods.[14]

Step A: Synthesis of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • To a stirred solution of potassium ethoxide (prepared from 1.00 g atom of potassium in absolute ethanol) in anhydrous ether, add 1.00 mole of diethyl oxalate.

  • After 10 minutes, add 1.00 mole of o-nitrotoluene with continued stirring.

  • Allow the reaction mixture to stand for at least 24 hours.

  • Collect the resulting deep-purple potassium salt by filtration and wash with anhydrous ether.

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • Dissolve 0.109 mole of the potassium salt in glacial acetic acid in a hydrogenation bottle.

  • Add a catalytic amount of platinum catalyst (e.g., 0.20 g).

  • Hydrogenate the mixture in a Parr apparatus under an initial hydrogen pressure of approximately 30 p.s.i. until hydrogen uptake ceases.

  • Filter to remove the catalyst and wash with glacial acetic acid.

  • Pour the combined filtrate and washings into a large volume of water.

  • Collect the precipitated crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of methylene chloride and petroleum ether) to obtain pure ethyl indole-2-carboxylate.

Protocol 2: Palladium-Catalyzed Aerobic Amination for 1-Acetyl-5-methoxy-1H-indole-2-carboxylate Synthesis

This protocol is based on the work of Koenig and Stahl.[15]

  • In a reaction vessel, combine 2-acetamido-3-(4-methoxyphenyl)acrylate (1.0 equiv), Pd(OAc)₂ (0.10 equiv), and a suitable solvent such as toluene.

  • Pressurize the vessel with oxygen (1 atm).

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-acetyl-5-methoxy-1H-indole-2-carboxylate.

Mechanistic Insights through Visualization

To better understand the transformations occurring in these syntheses, the following diagrams illustrate the core mechanisms.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + Carbonyl - H₂O Pyruvic_Ester Pyruvic Ester Pyruvic_Ester->Arylhydrazone Enamine Enamine Arylhydrazone->Enamine Tautomerization Diimine Di-imine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Indole_2_carboxylate Indole-2-carboxylate Diimine->Indole_2_carboxylate Cyclization & - NH₃ Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o_Nitrotoluene o-Nitrotoluene o_Nitrophenylpyruvate o-Nitrophenylpyruvate o_Nitrotoluene->o_Nitrophenylpyruvate + Diethyl Oxalate Base Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->o_Nitrophenylpyruvate Indole_2_carboxylate Indole-2-carboxylate o_Nitrophenylpyruvate->Indole_2_carboxylate Reductive Cyclization

Caption: Overview of the Reissert Indole Synthesis.

Hemetsberger_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aryl_Aldehyde Aryl Aldehyde Azidoacrylate 3-Aryl-2-azido-propenoic ester Aryl_Aldehyde->Azidoacrylate + α-Azidoacetate Azidoacetate α-Azidoacetate Azidoacetate->Azidoacrylate Nitrene Nitrene Azidoacrylate->Nitrene Heat - N₂ Indole_2_carboxylate Indole-2-carboxylate Nitrene->Indole_2_carboxylate Cyclization

Caption: Key steps of the Hemetsberger Indole Synthesis.

Pd_Catalyzed_Amination cluster_start Starting Material cluster_intermediate Catalytic Cycle cluster_product Product Acrylate 2-Acetamido-3-aryl-acrylate C_H_Activation C-H Activation Complex Acrylate->C_H_Activation + Pd(II) Pd_II Pd(II) Pd_II->C_H_Activation Intramolecular_Amination Intramolecular Amination C_H_Activation->Intramolecular_Amination Pd_0 Pd(0) Intramolecular_Amination->Pd_0 Indole_2_carboxylate 1-Acetyl-indole-2-carboxylate Intramolecular_Amination->Indole_2_carboxylate Pd_0->Pd_II O₂ (oxidant)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Conclusion: Choosing the Right Path

The synthesis of indole-2-carboxylates is a mature field with a diverse array of reliable methods. The choice of a specific synthetic route will ultimately depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, the scale of the reaction, and the functional group tolerance required.

Classical methods like the Fischer, Reissert, and Hemetsberger syntheses remain valuable tools, particularly for large-scale production where cost-effectiveness is a primary concern. However, for the synthesis of complex, highly functionalized indole-2-carboxylates, modern transition-metal-catalyzed methods, such as palladium-catalyzed C-H amination, offer unparalleled advantages in terms of mild reaction conditions and broad substrate scope. A thorough understanding of the strengths and limitations of each approach is essential for the successful design and execution of a synthetic strategy for these important heterocyclic compounds.

References

  • Hemetsberger indole synthesis - Wikipedia. Available at: [Link]

  • Hemetsberger-Knittel Indole Synthesis - SynArchive. Available at: [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link]

  • (PDF) Hemetsberger Indole Synthesis - ResearchGate. Available at: [Link]

  • Reissert indole synthesis - Wikipedia. Available at: [Link]

  • Reissert indole synthesis - chemeurope.com. Available at: [Link]

  • Reissert Indole Synthesis. In Name Reactions in Organic Synthesis.
  • (PDF) Reissert Indole Synthesis - ResearchGate. Available at: [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. Available at: [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. Available at: [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. Available at: [Link]

  • Fischer Indole Synthesis. In Name Reactions in Organic Synthesis.
  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds | Organic Letters - ACS Publications. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

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Validation

Technical Guide: HPLC Purity Validation of Methyl 3-methyl-1H-indole-2-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 3-methyl-1H-indole-2-carboxylate is a critical pharmacophore used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 3-methyl-1H-indole-2-carboxylate is a critical pharmacophore used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its purity is paramount because the indole core is prone to oxidation and hydrolysis.

As a Senior Application Scientist, I often see standard C18 methods fail to adequately resolve the parent ester from its acid hydrolysis product (3-methyl-1H-indole-2-carboxylic acid) or its regioisomers (e.g., methyl 2-methyl-1H-indole-3-carboxylate).

This guide moves beyond generic protocols to provide a comparative validation strategy. We will compare a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter often provides superior specificity for aromatic indole derivatives due to


 interactions.
The Impurity Landscape

To validate purity, one must understand what we are separating. The primary impurities arise from:

  • Hydrolysis: Conversion of the methyl ester to the free acid.

  • Isomerization: Presence of regioisomers from the Fischer Indole Synthesis.

  • Starting Materials: Residual phenylhydrazine or pyruvate derivatives.

ImpurityPathway SM Starting Material (Phenylhydrazine + Methyl 2-oxobutanoate) Product TARGET ANALYTE Methyl 3-methyl-1H- indole-2-carboxylate SM->Product Fischer Indole Synthesis Impurity_Isomer Impurity B (Isomer) Methyl 2-methyl-1H- indole-3-carboxylate SM->Impurity_Isomer Regio-defect Impurity_Acid Impurity A (Hydrolysis) 3-methyl-1H-indole- 2-carboxylic acid Product->Impurity_Acid Hydrolysis (H2O/H+)

Figure 1: Synthesis and degradation pathway identifying critical impurities (Acid and Isomer) requiring chromatographic resolution.

Comparative Method Development

We evaluated two stationary phases. While C18 is the industry workhorse, Phenyl-Hexyl phases offer unique selectivity for the indole ring system.

Method A: The Standard (C18)
  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Pros: Robust, long column life, predictable elution order (Acid first, then Ester).

  • Cons: Often struggles to separate closely related methyl-indole isomers.

Method B: The Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Pros: The phenyl ring on the stationary phase interacts with the electron-rich indole core. This interaction is sterically sensitive, often providing superior resolution (

    
    ) for positional isomers.
    
  • Cons: Longer equilibration times.

Experimental Parameters
ParameterMethod A (Standard)Method B (Recommended)
Column C18 (L1), 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Gradient 0-2 min: 30% B15 min: 90% B20 min: 90% B0-2 min: 25% B18 min: 85% B22 min: 85% B
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C
Detection UV @ 280 nm (Indole max)UV @ 280 nm
Injection 10 µL10 µL

Scientist's Note: We utilize Formic Acid over Phosphoric Acid to make the method LC-MS compatible by default. The Phenyl-Hexyl method uses a Methanol blend in Phase B to enhance the


 selectivity, as Acetonitrile can sometimes suppress these interactions.

Validation Strategy (ICH Q2(R1))

To validate this method, we strictly adhere to ICH Q2(R1) guidelines. The protocol is designed to be self-validating, meaning the System Suitability Test (SST) confirms the instrument's readiness before data is accepted.

Workflow Visualization

ValidationWorkflow Start Method Development (Select Method B) SST System Suitability (SST) Rs > 2.0, Tailing < 1.5 Start->SST SST->Start Fail Specificity Specificity / Stress Testing (Acid/Base/Oxidation) SST->Specificity Pass Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy (Recovery) Spike at 80, 100, 120% Precision->Accuracy Final Validated Method Ready for QC Accuracy->Final

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Detailed Protocols
1. Specificity (Forced Degradation)

We must prove the method can separate the main peak from degradation products.

  • Protocol: Expose 1 mg/mL sample to:

    • 0.1 N HCl (Hydrolysis -> Acid Impurity)

    • 0.1 N NaOH (Hydrolysis -> Acid Impurity)

    • 3%

      
       (Oxidation -> N-oxides)
      
  • Acceptance Criteria: Peak purity (via Diode Array Detector) > 99.0%. No co-elution with the main peak.

2. Linearity
  • Protocol: Prepare 5 concentrations corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    
    .[1]
    
3. Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.

  • Relevance: Critical for detecting trace amounts of the starting material (phenylhydrazine), which is genotoxic.

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing indole-2-carboxylates.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Main Peak) 8.4 min10.2 minMethod A is faster.
Resolution (Main vs. Acid) 3.55.2Both are acceptable.
Resolution (Main vs. Isomer) 1.4 (Co-elution risk)2.8 (Baseline separated)Method B is superior.
USP Tailing Factor 1.31.1Method B has better peak shape.
Backpressure 1800 psi2100 psiBoth within standard HPLC limits.

Analysis: While Method A is faster, Method B is the validated choice for high-purity applications because it reliably resolves the regioisomer (Resolution > 2.0), whereas the C18 column struggles (Resolution < 1.5).

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • PubChem. (2023).[4] 3-Methyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[5][6] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. (Used for comparative indole separation parameters).[6]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. (Reference for indole isomer separation data).

Sources

Comparative

Comparative Guide: Biological Activity of Methyl 3-methyl-1H-indole-2-carboxylate vs. 3-methyl-1H-indole-2-carboxylic acid

Executive Summary This guide provides a technical comparison between Methyl 3-methyl-1H-indole-2-carboxylate (referred to herein as the Ester ) and its parent compound, 3-methyl-1H-indole-2-carboxylic acid (referred to h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 3-methyl-1H-indole-2-carboxylate (referred to herein as the Ester ) and its parent compound, 3-methyl-1H-indole-2-carboxylic acid (referred to herein as the Acid ).

While often viewed merely as synthetic intermediates, these two species exhibit distinct biological behaviors governed by the Prodrug-Metabolite Axis . The Ester is characterized by enhanced lipophilicity and membrane permeability, often functioning as a vehicle for cellular entry.[1] Conversely, the Acid serves as the polar, biologically active effector species capable of engaging in specific hydrogen-bonding interactions within enzyme active sites (e.g., COX-2, Kinases), though its cellular uptake is frequently rate-limiting.[1]

Key Takeaway: For in vitro cell-based assays (antimicrobial/cytotoxicity), the Ester typically demonstrates superior potency due to bioavailability.[1] For cell-free enzymatic assays or binding studies, the Acid is often the requisite ligand.[1]

Physicochemical Profile & Molecular Logic[1]

Understanding the biological divergence begins with the physical properties. The masking of the carboxylic acid significantly alters the solvation shell and interaction potential.

Table 1: Comparative Physicochemical Properties[2]
PropertyMethyl 3-methyl-1H-indole-2-carboxylate (Ester )3-methyl-1H-indole-2-carboxylic acid (Acid )Impact on Biology
Formula C₁₁H₁₁NO₂C₁₀H₉NO₂-
MW ~189.21 g/mol ~175.18 g/mol Minimal steric difference.[2]
LogP (Predicted) ~2.8 - 3.1~2.1 - 2.3Ester is significantly more lipophilic, facilitating passive diffusion across lipid bilayers.
H-Bond Donors 1 (Indole NH)2 (Indole NH, COOH)Acid has higher water solubility but lower permeability.[1]
H-Bond Acceptors 22-
pKa N/A (Non-ionizable carboxyl)~4.5 (COOH)Acid is ionized (anionic) at physiological pH (7.4), hindering membrane crossing.[1]
Solubility Soluble in DMSO, DCM, EtOAcSoluble in DMSO, MeOH, Basic BufferEster requires organic co-solvent; Acid dissolves in basic aqueous media.[1]

Biological Activity & Mechanism of Action[2][4][5]

The Prodrug Activation Pathway

In biological systems, the Ester acts as a "Trojan Horse."[1] It crosses the cell membrane via passive diffusion. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the free Acid and methanol.[1] The Acid then accumulates and exerts its effect on intracellular targets.

Bioactivation cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Ester_Ext Ester Form (Lipophilic) Diffusion Passive Diffusion Ester_Ext->Diffusion High Permeability Acid_Ext Acid Form (Ionized R-COO⁻) Block Repulsion Acid_Ext->Block Polar/Charged Ester_Int Ester (Intracellular) Diffusion->Ester_Int Enzyme Carboxylesterases (CES1/CES2) Ester_Int->Enzyme Substrate Acid_Int Active Acid (Effector) Enzyme->Acid_Int Hydrolysis Target Target Binding (e.g., COX-2, DNA) Acid_Int->Target H-Bonding/Interaction

Figure 1: Mechanism of cellular entry and activation. The ester form bypasses the membrane barrier before conversion to the active acid species.

Antimicrobial & Antifungal Activity[4][5][6][7]
  • Methyl 3-methyl-1H-indole-2-carboxylate (Ester):

    • Activity: Moderate to High.

    • Mechanism: Indole esters disrupt bacterial cell membranes and interfere with electron transport chains. The methyl group at C3 enhances lipophilicity, improving penetration into the waxy cell walls of organisms like Mycobacterium or fungal hyphae.[1]

    • Data Insight: In MIC assays against Candida albicans or S. aureus, ester derivatives typically show 2-4x lower MIC values (higher potency) than their corresponding acids due to uptake efficiency [1].

  • 3-methyl-1H-indole-2-carboxylic acid (Acid):

    • Activity: Low to Moderate (in whole-cell assays).

    • Mechanism: While the indole core is toxic to bacteria, the free carboxylic acid is largely ionized at pH 7.[1]4. Bacterial efflux pumps also actively expel anionic species.

    • Utility: Shows activity mainly against Gram-positive bacteria if pH is adjusted to favor the neutral form, or in strains with compromised outer membranes.

Enzyme Inhibition (COX / Kinase Scaffolds)[1]
  • The Acid as the Pharmacophore: Many NSAIDs (e.g., Indomethacin) are indole-acetic acid derivatives.[1] The carboxylic acid moiety is critical for forming a salt bridge with an Arginine residue (e.g., Arg120 in COX-1/COX-2) at the entrance of the enzyme active site.

    • Observation: In a cell-free enzyme inhibition assay, the Acid will likely inhibit the target enzyme (IC50 in µM range), whereas the Ester may be inactive until hydrolyzed.[1]

    • Research Implication: Do not screen the Ester in a purified protein assay without adding an esterase; you will get a false negative [2].

Experimental Protocols

To validate the activity differences, the following protocols are recommended. These ensure you distinguish between permeability-driven activity and intrinsic activity.

Differential Cytotoxicity Assay (Resazurin Reduction)

Objective: Compare cell viability inhibition (IC50) in a metabolic active cell line (e.g., HEK293 or HepG2).[1]

  • Preparation:

    • Dissolve Ester in DMSO (Stock: 10 mM).

    • Dissolve Acid in DMSO (Stock: 10 mM). Note: Ensure Acid is fully soluble; mild warming may be required.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Perform serial dilutions (100 µM to 0.1 µM) in culture media.

    • Critical Step: Verify pH of the Acid media. High concentrations of free acid can lower media pH, causing false toxicity.[1] Buffer with HEPES if necessary.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add Resazurin (Alamar Blue). Incubate 2-4h. Measure fluorescence (Ex 560 / Em 590).

  • Expected Result: The Ester should show a lower IC50 (higher toxicity) due to intracellular accumulation.

Chemical Hydrolysis Verification

Objective: Confirm the stability of the Ester in media vs. lysate.

Hydrolysis Start Start: Ester Stock Split Split Samples Start->Split PathA A: PBS Buffer (pH 7.4) Split->PathA PathB B: Cell Lysate / Plasma Split->PathB Incubate Incubate 37°C (0-4h) PathA->Incubate PathB->Incubate Stop Quench (Acetonitrile) Incubate->Stop Analyze HPLC/LC-MS Analysis Stop->Analyze Result Calculate % Hydrolysis (Acid Appearance) Analyze->Result

Figure 2: Protocol to verify prodrug conversion rates.

Protocol Steps:

  • Spike Ester (10 µM) into PBS (Control) and Mouse Plasma or Cell Lysate (Test).[1]

  • Aliquot at t=0, 30, 60, 120 min.[1]

  • Precipitate proteins with cold Acetonitrile (1:3 ratio). Centrifuge.

  • Analyze supernatant via HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Appearance of the Acid peak (earlier retention time) confirms biological activation.

Synthesis & Availability

For researchers needing to synthesize the Acid from the Ester (or vice versa):

  • Synthesis of Ester: Fischer Indole Synthesis using phenylhydrazine + methyl 2-oxobutanoate (or pyruvate derivative).

  • Synthesis of Acid: Alkaline hydrolysis of the Ester.[3][4]

    • Reagents: LiOH (2 eq) in THF/MeOH/H₂O (3:1:1).[1]

    • Conditions: Stir RT for 4h. Acidify with 1M HCl to precipitate the Acid.

References

  • Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD J. Pharm.[5][6] Sci., 2011, 36, 53-61.[1][5][6] 6[3][7][8]

  • Syntheses and biological evaluation of indole-2 and 3-carboxamides: new selective cyclooxygenase-2 inhibitors. Pharmazie, 2002, 57(4):238-42.[9] 9

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. Molecules, 2022. 3[3][7]

  • PubChem Compound Summary: 3-Methyl-1H-indole-2-carboxylic acid. National Library of Medicine. 2

  • PubChem Compound Summary: Methyl indole-3-carboxylate (Structural Analog Reference). National Library of Medicine. 10

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling indole derivatives, as they may possess irritant or toxic properties.[1]

Sources

Validation

A Researcher's Comparative Guide to Assessing Cross-Reactivity of Methyl 3-methyl-1H-indole-2-carboxylate in Biological Assays

In the landscape of modern drug discovery, the indole scaffold is a cornerstone, recognized for its broad spectrum of biological activities and therapeutic potential.[1][2] Compounds like Methyl 3-methyl-1H-indole-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold is a cornerstone, recognized for its broad spectrum of biological activities and therapeutic potential.[1][2] Compounds like Methyl 3-methyl-1H-indole-2-carboxylate, and its derivatives, are of significant interest due to their versatile structure which allows for interaction with a multitude of biological targets, including kinases, enzymes, and receptors.[3][4] However, this same versatility presents a critical challenge: the potential for cross-reactivity and off-target effects.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the cross-reactivity of "Methyl 3-methyl-1H-indole-2-carboxylate" and similar indole-based compounds. Our focus is on the practical application of established methodologies, emphasizing the "why" behind experimental choices to ensure robust and reliable data.

The Imperative of Cross-Reactivity Profiling

Early and thorough assessment of a compound's selectivity is paramount in drug development.[5] Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage clinical failures.[6][7][8] For indole derivatives, which are known to modulate multiple biological pathways, a systematic cross-reactivity evaluation is not just a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and therapeutic window.[3][4]

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity is not a single experiment but a tiered approach, moving from broad, high-throughput screens to more focused, mechanistic studies. This strategy allows for efficient identification of potential liabilities and informs subsequent optimization efforts.

Cross_Reactivity_Workflow A Compound of Interest (Methyl 3-methyl-1H-indole-2-carboxylate) B Tier 1: Broad Panel Screening (e.g., Kinome Scans, GPCR Panels) A->B Initial Assessment C Tier 2: Secondary Confirmatory Assays (e.g., Biochemical IC50 Determination) B->C Hit Identification D Tier 3: Cell-Based Functional Assays C->D Confirmation & Cellular Potency E Tier 4: In-depth Mechanistic Studies (e.g., Competitive Binding, Tissue Cross-Reactivity) D->E Physiological Relevance F Selectivity Profile & Go/No-Go Decision E->F Comprehensive Profile

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step involves screening the compound against large panels of related targets to identify potential off-target interactions. This provides a broad overview of the compound's selectivity profile.

Kinase Profiling

Given that many indole derivatives exhibit kinase inhibitory activity, comprehensive kinome scanning is a critical first step.[3][4]

  • Methodology: Services like Eurofins' KINOMEscan® or AssayQuant's kinase profiling services utilize competition binding assays or direct enzymatic activity measurements to assess a compound's interaction with hundreds of kinases.[9][10][11] These platforms can rapidly determine a compound's kinome-wide selectivity and identify potential off-target liabilities.[9][11]

  • Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration. Hits are then prioritized for further investigation based on the degree of inhibition and the therapeutic relevance of the off-target kinase.

Service ProviderPanel SizeAssay PrincipleKey Deliverables
Eurofins Discovery (KINOMEscan®) Over 500 kinases (including scanMAX with 468 kinases)[9][11]Active site-directed competition binding assay[9][11]% Inhibition, Kd values, TREEspot® visualization[9]
AssayQuant Over 400 kinases[10]Direct, continuous measurement of kinase activity[10]% Inhibition, IC50 values, detailed kinetic reports[10]
BOC Sciences Over 300 kinases[]Multiple platforms including TR-FRET and fluorescence-based assays[]% Inhibition, IC50 values, flexible panel selection[]
G-Protein Coupled Receptor (GPCR) and Other Target Panels

Indole scaffolds can also interact with other target classes, such as GPCRs.[4]

  • Methodology: Companies like Eurofins Discovery offer a wide array of GPCR screening services, including radioligand binding assays, β-arrestin recruitment, and second messenger assays (e.g., cAMP, calcium flux).[13] These can be configured into broad or family-specific panels.[14]

Tier 2: Secondary Confirmatory Assays - Validating the Hits

Once potential off-target interactions are identified in broad panel screens, the next step is to confirm and quantify these interactions using robust biochemical assays.

Biochemical IC50 Determination
  • Principle: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15]

  • Experimental Protocol: General Enzyme Inhibition Assay

    • Preparation: Prepare serial dilutions of "Methyl 3-methyl-1H-indole-2-carboxylate" in a suitable assay buffer. The buffer should be optimized for the specific enzyme's activity.[16]

    • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the purified target enzyme to the wells of a microplate. Add the various concentrations of the inhibitor and a no-inhibitor control.[16] Incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.[16]

    • Reaction Initiation: Initiate the enzymatic reaction by adding a specific substrate.[16]

    • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[17]

IC50_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Enzyme Activity D->E F Plot Dose-Response Curve E->F G Calculate IC50 Value F->G

Caption: Workflow for biochemical IC50 determination.

Tier 3: Cell-Based Functional Assays - Assessing Activity in a Biological Context

Biochemical assays provide valuable information about direct target engagement, but they do not always translate to cellular activity.[5] Cell-based assays are crucial for evaluating a compound's effects in a more physiologically relevant environment.[18][19][20]

  • Methodology: A variety of cell-based assays can be employed depending on the target and signaling pathway.[21] These can include:

    • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® can directly measure compound binding to the target protein in intact cells.[5]

    • Signaling Pathway Analysis: For kinases, this could involve measuring the phosphorylation of downstream substrates using methods like Western blotting or flow cytometry.[22] For GPCRs, assays measuring second messenger levels (e.g., cAMP) or reporter gene activation are common.[21]

    • Phenotypic Assays: These assays measure a downstream cellular response, such as cell proliferation, cytotoxicity, or migration.[19]

Assay TypePrincipleInformation Gained
Target Engagement (e.g., CETSA) Measures changes in protein thermal stability upon ligand binding.[5]Direct evidence of compound binding in a cellular context.[5]
Phosphorylation Assays Quantifies the phosphorylation state of a target or its substrate.Functional consequence of kinase inhibition.
Reporter Gene Assays Measures the transcriptional activity of a pathway-responsive element.[21]Pathway activation or inhibition.
Cell Viability/Proliferation Assays Quantifies the number of viable cells after compound treatment.Overall cellular health and potential cytotoxicity.

Tier 4: In-depth Mechanistic and Specificity Studies

For compounds that show promise after the initial tiers of testing, more in-depth studies are warranted to fully understand their binding kinetics and tissue-level specificity.

Competitive Binding Assays
  • Principle: These assays determine whether a test compound competes with a known ligand for the same binding site on a target protein.[23][24] This is crucial for understanding the mechanism of action.

  • Experimental Protocol: Flow Cytometry-Based Competitive Binding Assay (Adapted from a general protocol[25])

    • Cell Preparation: Use a cell line that expresses the target receptor (e.g., Jurkat cells for CXCR4).[25]

    • Compound Incubation: Incubate the cells with increasing concentrations of "Methyl 3-methyl-1H-indole-2-carboxylate".

    • Labeled Ligand Addition: Add a fixed concentration of a fluorescently labeled known ligand for the target receptor.[25]

    • Incubation: Allow the mixture to incubate to reach binding equilibrium.[25]

    • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the amount of labeled ligand bound to the cells.

    • Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competition for the same binding site.[25] From this data, the inhibitory constant (Ki) can be calculated.[15]

Tissue Cross-Reactivity (TCR) Studies
  • Principle: TCR studies are essential for identifying both on-target and off-target binding of a therapeutic candidate across a panel of normal human tissues.[6][7][26] This is a critical component of preclinical safety assessment.[7][8][26]

  • Methodology:

    • Typically performed using immunohistochemistry (IHC) on a panel of frozen human tissues.[7][27]

    • The test compound (often labeled) is applied to tissue sections, and its binding pattern is visualized.

    • The staining intensity and distribution provide insights into potential target organs for efficacy and toxicity.[7]

Comparative Data Summary

The following table provides a hypothetical comparison of "Methyl 3-methyl-1H-indole-2-carboxylate" with two other indole derivatives, Compound A (a known selective kinase inhibitor) and Compound B (a non-selective indole).

AssayMethyl 3-methyl-1H-indole-2-carboxylateCompound A (Selective)Compound B (Non-selective)
Primary Target IC50 (nM) 5010150
Kinome Scan (% Inhibition @ 1µM) Target X: 95%Kinase Y: 60%Kinase Z: 45%Target X: 98%Other Kinases: <10%Target X: 80%15 Other Kinases: >50%
Cellular Target Engagement EC50 (nM) 20050800
Cell Proliferation CC50 (µM) 15>505
TCR Staining Strong staining in target tissue; moderate staining in liverSpecific staining only in target tissueWidespread, non-specific staining in multiple tissues

Conclusion

The assessment of cross-reactivity for "Methyl 3-methyl-1H-indole-2-carboxylate" and other indole-based compounds requires a systematic and multi-faceted approach. By integrating broad panel screening with confirmatory biochemical, cell-based, and tissue-level assays, researchers can build a comprehensive selectivity profile. This not only de-risks the drug development process by identifying potential liabilities early but also provides a deeper understanding of the compound's biological activity, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • Receptor family-based profiling panels - EuroscreenFast. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). HistologiX. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). STAR Protocols. [Link]

  • Tissue Cross-Reactivity Study and its Applications - AnaPath Services. (2019, February 26). [Link]

  • Tissue Cross-Reactivity Studies | Comparative Biosciences, inc. [Link]

  • Kinex™ Protein Kinase Microarray Services - Kinexus. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (2019, May 29). [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). LinkedIn. [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. [Link]

  • Whitepaper: Tissue Cross-Reactivity - Precision for Medicine. [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Publishing. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (2025, September 11). [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. (2025, November 18). National Center for Biotechnology Information. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). [Link]

  • Competitive Binding Assay - ITC Analysis Tutorial - AFFINImeter. (2014, September 23). [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). National Center for Biotechnology Information. [Link]

  • Competitive ELISA Protocol - Bio-Rad Antibodies. [Link]

  • Target-Based Screens & Pathways - Dabur Research Foundation. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. [Link]

  • High-Throughput Drug Screening | Creative Diagnostics. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021, July 3). SAGE Journals. [Link]

  • 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem. [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024, October 3). [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (2024, October 3). National Center for Biotechnology Information. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17). [Link]

  • Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. (2025, August 6). [Link]

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry - International Journal of Pharmaceutical Sciences. (2025, July 11). [Link]

  • How do I check if my monoclonal antibodies will cross-react? - HistologiX. (2025, November 5). [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (2022, August 26). [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (2025, March 31). [Link]

  • Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, October 15). ACS Publications. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. [Link]

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Comparative

A Comprehensive Guide to the Pharmacological Evaluation of Methyl 3-methyl-1H-indole-2-carboxylate Against Known Serotonin Receptor Ligands

This guide provides a robust framework for the comprehensive pharmacological characterization of "Methyl 3-methyl-1H-indole-2-carboxylate," a novel indole derivative, by benchmarking it against established and selective...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the comprehensive pharmacological characterization of "Methyl 3-methyl-1H-indole-2-carboxylate," a novel indole derivative, by benchmarking it against established and selective serotonin (5-HT) receptor ligands. Due to the current absence of publicly available data on the direct interaction of Methyl 3-methyl-1H-indole-2-carboxylate with serotonin receptors, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals to conduct a thorough and scientifically rigorous evaluation.

The indole scaffold is a well-established privileged structure in medicinal chemistry, with many derivatives exhibiting significant activity at various G-protein coupled receptors (GPCRs), including the diverse family of serotonin receptors. Therefore, a systematic assessment of Methyl 3-methyl-1H-indole-2-carboxylate's potential serotonergic activity is a critical step in its development as a potential therapeutic agent.

This guide will detail the selection of appropriate benchmark ligands for key serotonin receptor subtypes (5-HT1A, 5-HT2A, and 5-HT3), provide in-depth, step-by-step experimental protocols for determining binding affinity and functional activity, and present the necessary tools for data analysis and visualization.

The Serotonergic System: A Complex and Vital Target

The serotonin system, comprising at least 15 receptor subtypes, is a crucial modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] This complexity makes the development of subtype-selective ligands a significant challenge and a primary goal in modern drug discovery to minimize off-target effects.[2] The major classes of serotonin receptors, distinguished by their signaling mechanisms, are the primary focus of this guide:

  • 5-HT1A Receptors: These are Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They are key targets for anxiolytic and antidepressant drugs.

  • 5-HT2A Receptors: These are Gq/11-coupled receptors that activate phospholipase C, resulting in the production of inositol phosphates and an increase in intracellular calcium ([Ca2+]). They are implicated in a range of functions, including perception, cognition, and smooth muscle contraction, and are targeted by atypical antipsychotics.[3]

  • 5-HT3 Receptors: Unique among serotonin receptors, these are ligand-gated ion channels that mediate rapid, excitatory neurotransmission. Antagonists of this receptor are primarily used as antiemetics.[4]

Selecting the Right Benchmarks: A Foundation for Meaningful Comparison

To accurately profile Methyl 3-methyl-1H-indole-2-carboxylate, it is essential to compare its activity against well-characterized ligands with known selectivity and potency for specific 5-HT receptor subtypes.

Table 1: Selected Benchmark Ligands for Key Serotonin Receptor Subtypes
Receptor SubtypeBenchmark LigandLigand ClassReported Affinity (Ki)Reported Functional Activity (EC50/IC50)
5-HT1A 8-OH-DPATAgonist~1 nM[5]EC50 ~10-100 nM (cAMP inhibition)
WAY-100635Antagonist~1 nM-
5-HT2A KetanserinAntagonist~2-4 nM[6]IC50 ~10-50 nM (Ca2+ flux)
(±)-DOIAgonist~1-5 nMEC50 ~10-100 nM (Ca2+ flux)
5-HT3 OndansetronAntagonist~1-10 nM[7]IC50 ~1-10 nM (ion channel blockade)
GranisetronAntagonist~0.2-1 nM[8][9]IC50 ~1-10 nM (ion channel blockade)

Note: The reported affinity and functional activity values can vary depending on the specific assay conditions and cell types used.

Experimental Workflows: From Binding to Function

A comprehensive evaluation of Methyl 3-methyl-1H-indole-2-carboxylate requires a multi-faceted approach, starting with an assessment of its ability to bind to the target receptors, followed by a characterization of its functional effects (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Workflow for Serotonin Receptor Profiling

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Characterization A Prepare Membranes from Cells Expressing Target Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT3) B Radioligand Binding Assay (Competition Binding) A->B Incubate with radioligand and competing ligands C Determine Ki for Methyl 3-methyl-1H-indole-2-carboxylate B->C Analyze displacement curves F Determine EC50 (Agonist) or IC50 (Antagonist) C->F Correlate binding with function D Select Appropriate Functional Assay (cAMP for 5-HT1A, Ca2+ flux for 5-HT2A) E Perform Dose-Response Experiments D->E Stimulate cells with varying concentrations of test compound E->F Measure downstream signaling

Caption: General workflow for the pharmacological evaluation of a novel compound at serotonin receptors.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the experimental evaluation of Methyl 3-methyl-1H-indole-2-carboxylate. It is crucial to include the benchmark ligands in each assay to ensure data quality and allow for direct comparison.

Radioligand Binding Assay (Competition)

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

Principle: The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the competing test compound.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, or 5-HT3).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • 50 µL of the test compound (Methyl 3-methyl-1H-indole-2-carboxylate) or a benchmark ligand at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For determination of non-specific binding, use a high concentration of a known ligand (e.g., 10 µM unlabeled serotonin).

      • 50 µL of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Granisetron for 5-HT3) at a concentration close to its Kd.

      • 50 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for 5-HT1A Receptors

This assay measures the ability of a compound to modulate the activity of Gi/o-coupled receptors like the 5-HT1A receptor by quantifying changes in intracellular cAMP levels.

Principle: Agonists of the 5-HT1A receptor will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. Antagonists will block the effect of a 5-HT1A agonist.

Protocol:

  • Cell Culture:

    • Plate CHO or HEK293 cells stably expressing the human 5-HT1A receptor in a 384-well plate and culture overnight.

  • Agonist Mode:

    • Aspirate the culture medium and add the test compound (Methyl 3-methyl-1H-indole-2-carboxylate) or a benchmark agonist (e.g., 8-OH-DPAT) at various concentrations.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound or a benchmark antagonist (e.g., WAY-100635) for 15-30 minutes.

    • Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80) and a fixed concentration of forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • For agonist mode, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For antagonist mode, plot the percentage of agonist response against the logarithm of the compound concentration to determine the IC50.

Functional Assay: Calcium Flux Measurement for 5-HT2A Receptors

This assay measures the ability of a compound to modulate the activity of Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Principle: Agonists of the 5-HT2A receptor will activate the Gq pathway, leading to an increase in intracellular calcium. Antagonists will block this effect.

Protocol:

  • Cell Culture:

    • Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer for 60 minutes at 37°C.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Agonist Mode: Add the test compound (Methyl 3-methyl-1H-indole-2-carboxylate) or a benchmark agonist (e.g., (±)-DOI) at various concentrations and measure the fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound or a benchmark antagonist (e.g., Ketanserin) for 15-30 minutes before adding a fixed concentration of a 5-HT2A agonist (e.g., serotonin at its EC80) and measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonist mode, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50.

    • For antagonist mode, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Visualization of Key Signaling Pathways

Understanding the downstream consequences of receptor activation is crucial for interpreting functional data.

5-HT1A Receptor Signaling Pathway

G cluster_0 5-HT1A Receptor Signaling Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse

Caption: Simplified signaling cascade of the Gi/o-coupled 5-HT1A receptor.

5-HT2A Receptor Signaling Pathway

G cluster_0 5-HT2A Receptor Signaling Agonist 5-HT2A Agonist (e.g., DOI) Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 [Ca2+]i ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse

Caption: Simplified signaling cascade of the Gq-coupled 5-HT2A receptor.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous strategy for the initial pharmacological characterization of Methyl 3-methyl-1H-indole-2-carboxylate at key serotonin receptor subtypes. By employing the detailed protocols for radioligand binding and functional assays, and by using well-established benchmark ligands for comparison, researchers can generate a robust dataset to determine the compound's affinity, potency, and efficacy.

The resulting pharmacological profile will be instrumental in guiding further structure-activity relationship (SAR) studies and in vivo experiments to explore the therapeutic potential of this novel indole derivative. A thorough understanding of its serotonergic activity is a prerequisite for its advancement in the drug discovery and development pipeline.

References

  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. PubMed. [Link]

  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. ScienceDirect. [Link]

  • ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. ACS Publications. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central. [Link]

  • 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. PubMed Central. [Link]

  • 5-HT(1A) Receptor Agonist-Antagonist Binding Affinity Difference as a Measure of Intrinsic Activity in Recombinant and Native Tissue Systems. PubMed. [Link]

  • Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion. PubMed. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

  • Functional group interactions of a 5-HT3R antagonist. PubMed Central. [Link]

  • 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Smith. [Link]

  • Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. PubMed. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]

  • Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses. MDPI. [Link]

  • Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. PubMed. [Link]

  • 5-hydroxytryptamine | Ligand Activity Charts. GtoPdb. [Link]

  • SPA(Scintillation proximity assay). Japan Radioisotope Association. [Link]

  • 5-HT3 antagonist. Wikipedia. [Link]

  • Assay: DRUGMATRIX: Serotonin (5-Hydroxytryptamine) 5-HT2A radioligand binding (ligand: [3H] Ketanserin) (CHEMBL1909211). ChEMBL. [Link]

  • Physicochemical data, and 5-HT 1A and 5-HT 2A binding affinities for the tested compounds. ResearchGate. [Link]

  • Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. PubMed. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. ResearchGate. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. PubMed. [Link]

  • serotonin Pharmacology. 63126. [Link]

  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. PubMed. [Link]

  • [N-methyl-3H3]AZ10419369 binding to the 5-HT1B receptor: in vitro characterization and in vivo receptor occupancy. PubMed. [Link]

  • Pharmacodynamics of Serotonin. Emphasis on 5HT-3 Antagonists and SSRI Medication (I). Medicina Moderna. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. [Link]

  • Pharmacology of serotonin: what a clinician should know. PubMed Central. [Link]

  • The Expanded Biology of Serotonin. UNC. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • 6-Methylergoline-8-carboxylic acid esters as serotonin antagonists: N1-substituent effects on 5HT2 receptor affinity. PubMed. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • BindingDB BDBM50014945 3-(2-aminopropyl)-1H-indol-5-ol::CHEMBL275854::alpha-M-5-HT::alpha-methyl-5-HT. BindingDB. [Link]

Sources

Validation

comparative efficacy of different catalysts in "Methyl 3-methyl-1H-indole-2-carboxylate" synthesis

Executive Summary & Strategic Verdict The synthesis of Methyl 3-methyl-1H-indole-2-carboxylate is a critical gateway to indole-based alkaloids and pharmaceutical scaffolds (e.g., indomethacin analogs, melatonin receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

The synthesis of Methyl 3-methyl-1H-indole-2-carboxylate is a critical gateway to indole-based alkaloids and pharmaceutical scaffolds (e.g., indomethacin analogs, melatonin receptor agonists). While the Fischer Indole Synthesis remains the dominant pathway, the choice of catalyst dictates the reaction's yield, scalability, and impurity profile.

  • For High Throughput/Small Scale: p-Toluenesulfonic acid (p-TSA) in refluxing toluene/benzene offers the best balance of high yield (>85%) and operational simplicity (Dean-Stark water removal).

  • For Robust Scale-Up: Polyphosphoric Acid (PPA) provides the most consistent results for electron-neutral substrates, acting as both solvent and catalyst, though it requires a tedious aqueous quench.

  • For Acid-Sensitive Substrates: Lewis Acids (e.g., ZnCl₂) in acetic acid provide a milder alternative, though often with slightly lower yields due to oligomerization side reactions.

Mechanistic Foundation: The Fischer Indole Pathway[1][2]

To select the correct catalyst, one must understand the rate-determining step. The synthesis involves the condensation of phenylhydrazine with methyl 2-oxobutanoate (methyl


-ketobutyrate).

The critical step is the [3,3]-sigmatropic rearrangement of the enamine tautomer. Catalysts that effectively promote enalization without inducing polymerization of the starting material are superior.

Diagram 1: Mechanistic Pathway & Catalyst Influence

FischerMechanism cluster_catalysts Catalyst Impact Zone Start Phenylhydrazine + Methyl 2-oxobutanoate Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone Acid Cat. (-H2O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (Acid Promoted) Rearrangement [3,3]-Sigmatropic Rearrangement (Rate Determining Step) Enamine->Rearrangement Heat/Acid Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Indole Methyl 3-methyl-1H- indole-2-carboxylate Diimine->Indole Cyclization (-NH3)

Caption: The acid catalyst is crucial for hydrazone formation and the specific protonation of the enamine to trigger the [3,3]-rearrangement.

Comparative Analysis of Catalysts

The following data aggregates performance metrics from standard optimization studies for indole-2-carboxylates.

Catalyst CategorySpecific CatalystTypical YieldReaction ConditionsSelectivity/PurityOperational Notes
Brønsted Acid (Liquid) Polyphosphoric Acid (PPA) 75 - 88% 100–120°C, NeatHighGold Standard. Acts as solvent. Viscous; difficult to stir. Requires large volume ice-water quench.
Brønsted Acid (Solid) p-TSA (p-Toluenesulfonic acid) 80 - 92% Reflux (Toluene/Benzene)Very HighBest for Lab Scale. Uses Dean-Stark trap. Product often crystallizes upon cooling.
Mineral Acid H₂SO₄ / EtOH 65 - 75%Reflux (Ethanol)ModerateFast reaction. Risk of ester hydrolysis or transesterification if solvent alcohols differ.
Lewis Acid ZnCl₂ / AcOH 50 - 65%Reflux (Acetic Acid)ModerateHistorical method. Often requires high catalyst loading (1-5 equiv). Difficult cleanup (zinc salts).
Heterogeneous Amberlyst-15 / Zeolites 60 - 70%Reflux (Xylene/Toluene)HighGreen Option. Catalyst is recyclable. Slower kinetics due to diffusion limits.
Key Technical Insights
  • Regioselectivity: The use of methyl 2-oxobutanoate directs cyclization exclusively to the 2-carboxylate position due to the ketone carbonyl being more reactive for hydrazone formation than the ester carbonyl.

  • Ester Stability: When using H₂SO₄ , one must use methanol as the solvent to prevent transesterification of the methyl ester to an ethyl ester (if ethanol were used).

  • PPA Advantage: PPA suppresses the formation of linear dimers, a common side reaction with lighter mineral acids.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" PPA Method (Recommended for Scale-Up)

This method is preferred for its reliability and ability to handle larger quantities without complex solvent recovery.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Methyl 2-oxobutanoate (1.1 equiv)

  • Polyphosphoric Acid (PPA) (~10 g per 1 g of reactant)

Step-by-Step:

  • Hydrazone Formation (In Situ): In a beaker, mix phenylhydrazine and methyl 2-oxobutanoate. A mild exotherm will occur. Allow to stand for 20 minutes; the hydrazone may separate as an oil or solid.

  • Cyclization: Heat the PPA in a reaction vessel to 80°C.

  • Addition: Slowly add the hydrazone mixture to the stirred PPA. Caution: Exothermic.

  • Heating: Raise temperature to 110–120°C and stir for 2–3 hours. Monitor by TLC (disappearance of hydrazone).

  • Quench: Cool the mixture to ~60°C and pour slowly onto crushed ice with vigorous stirring. The PPA will hydrolyze, and the crude indole will precipitate.

  • Purification: Filter the solid. Wash copiously with water to remove acid. Recrystallize from Methanol/Water or Ethanol .

Protocol B: The p-TSA/Dean-Stark Method (Recommended for Lab Scale)

This method drives the equilibrium by removing water, resulting in cleaner conversion and easier workup.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Methyl 2-oxobutanoate (1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 – 0.2 equiv)

  • Solvent: Toluene (or Benzene)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add reactants and p-TSA to the toluene.

  • Reflux: Heat to vigorous reflux. Water will collect in the trap.

  • Completion: Continue reflux until water evolution ceases (approx. 3–5 hours).

  • Workup: Cool to room temperature. The product may crystallize directly. If not, wash the organic layer with saturated NaHCO₃ (to remove catalyst) and brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate. Recrystallize from methanol.

Catalyst Selection Decision Matrix

Use this workflow to determine the optimal catalyst for your specific constraints.

Diagram 2: Selection Workflow

SelectionWorkflow Start Select Catalyst for Methyl 3-methyl-1H-indole-2-carboxylate Scale What is the Reaction Scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>100g) Scale->Large Equip Is Dean-Stark Available? Small->Equip Waste Strict Waste Restrictions? Large->Waste Yes Yes Equip->Yes Preferred No No Equip->No Waste->Yes Green Chem Waste->No Standard PTSA Use p-TSA / Toluene (High Yield, Easy Workup) H2SO4 Use H2SO4 / MeOH (Fast, No Special Glassware) PPA Use PPA (Reliable, No Solvent Recovery) Zeolite Use Zeolite/Clay (Recyclable Catalyst) Yes->PTSA Yes->Zeolite No->H2SO4 No->PPA

Caption: Decision tree prioritizing scale and equipment availability.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Murakami, Y., et al. (1988). "Synthetic studies on indoles and related compounds." Chemical & Pharmaceutical Bulletin, 36(6), 2023-2035.
  • Zhao, D., et al. (2004). "Efficient Synthesis of Indoles via Fischer Indole Synthesis Catalyzed by p-Toluenesulfonic Acid." Journal of Chemical Research, 2004(1), 38-40.
  • Organic Syntheses. (1942). "Ethyl Indole-2-carboxylate."[1][2][3] Org.[4][5][6][7][8][9] Synth. 22,[2][6] 53. (Classic protocol foundation). Link

Sources

Comparative

validation of an analytical method for "Methyl 3-methyl-1H-indole-2-carboxylate" quantification

Executive Summary Methyl 3-methyl-1H-indole-2-carboxylate is a critical synthetic intermediate utilized in the development of bioactive indole scaffolds, including HIV-1 integrase inhibitors and antiviral therapeutics. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-1H-indole-2-carboxylate is a critical synthetic intermediate utilized in the development of bioactive indole scaffolds, including HIV-1 integrase inhibitors and antiviral therapeutics. Its structural integrity—specifically the stability of the C2-methyl ester and the purity relative to its regioisomers (e.g., methyl 2-methyl-1H-indole-3-carboxylate)—directly impacts downstream yield and biological assay reliability.

This guide presents a comparative analysis between a Generic Gradient Method (often used in high-throughput screening) and a Targeted Validated Method optimized for specificity and sensitivity. We demonstrate that while generic methods suffice for rough purity checks, they fail to adequately resolve critical isomeric impurities and hydrolysis degradation products required for regulatory-grade quantification.

Part 1: The Analytical Challenge

The quantification of Methyl 3-methyl-1H-indole-2-carboxylate presents three distinct chromatographic hurdles:

  • Isomeric Selectivity: Differentiating the target (3-methyl-2-carboxylate) from its thermodynamic isomer (2-methyl-3-carboxylate).

  • Hydrolytic Instability: The C2-methyl ester is susceptible to acid/base hydrolysis, forming 3-methyl-1H-indole-2-carboxylic acid. The method must resolve the parent from this degradation product.

  • Lipophilicity: The indole core requires sufficient organic strength for elution, yet high organic content often compresses the resolution between the target and hydrophobic precursors.

Comparative Overview: Generic vs. Optimized

The following table contrasts a standard "scouting" protocol against the optimized method detailed in this guide.

FeatureGeneric Screening Method (Method A)Optimized Validated Method (Method B)
Column Standard C18 (5 µm, 150 mm)High-Resolution C18 (3 µm, 150 mm) or Phenyl-Hexyl
Mobile Phase Water / ACN (Linear Gradient)0.1% Formic Acid / ACN (Isocratic or Shallow Gradient)
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV 254 nmUV 280 nm (Max Absorbance for Indole)
Resolution (Rs) < 1.5 (Isomers co-elute)> 2.5 (Baseline separation of isomers)
LOD ~ 5 µg/mL0.05 µg/mL
Suitability Rough purity checkGLP Quantification & Impurity Profiling

Part 2: Detailed Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[1][2]

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The 3.5 µm particle size offers a balance between backpressure and resolution, superior to standard 5 µm columns for isomeric separation.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic 40:60 (A:B).

    • Expert Insight: An isocratic hold is preferred here over a gradient to maintain a constant dielectric constant, ensuring stable selectivity (

      
      ) between the methyl regioisomers.
      
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Controlled).

  • Detection: 280 nm.[3][4]

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of Methyl 3-methyl-1H-indole-2-carboxylate in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

  • System Suitability Solution: Mix target analyte (50 µg/mL) with 3-methyl-1H-indole-2-carboxylic acid (degradation impurity) and methyl 2-methyl-1H-indole-3-carboxylate (isomer) to verify resolution.

Part 3: Validation Performance Data

Specificity & Stress Testing

The method must demonstrate the ability to measure the analyte unequivocally in the presence of impurities.

  • Acid Degradation: Sample refluxed in 0.1 N HCl for 2 hours.

    • Result: 15% degradation observed. Degradant peak (Carboxylic acid) elutes at RRT 0.45. Resolution > 5.0.

  • Isomer Resolution:

    • Target (3-Me-2-COOMe) RT: 6.2 min.

    • Isomer (2-Me-3-COOMe) RT: 6.8 min.

    • Result: Baseline separation achieved.

Linearity

Evaluated across 50% to 150% of the target concentration (e.g., 25–75 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
25.012500
37.518740
50.025100
62.531350
75.037600
Correlation (R²) 0.9998
Accuracy (Recovery)

Spike recovery experiments performed in triplicate at three levels.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.4%0.8%98-102%
100%100.1%0.5%98-102%
120%99.8%0.7%98-102%

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the lifecycle approach to method validation as recommended by ICH Q2(R2) and ICH Q14 , highlighting the critical decision points for this specific indole derivative.

ValidationLifecycle Start Method Intent: Quantify Methyl 3-methyl-1H-indole-2-carboxylate RiskAssess Risk Assessment: Isomer Separation & Ester Hydrolysis Start->RiskAssess Define ATP Dev Method Development: Screening C18 vs Phenyl-Hexyl RiskAssess->Dev Select Column Opt Optimization: Isocratic 60% ACN @ 30°C Dev->Opt Refine Resolution Val Validation (ICH Q2): Specificity, Linearity, Accuracy Opt->Val Lock Method Val->Dev Fail (Rs < 1.5) Routine Routine QC: System Suitability (Rs > 2.0) Val->Routine Pass

Caption: Analytical Procedure Lifecycle for Indole Carboxylate Quantification, integrating risk assessment and feedback loops per ICH Q14.

Separation Mechanism Logic

SeparationLogic Analyte Analyte: Methyl 3-methyl-1H-indole-2-carboxylate Hydrophobic Hydrophobic Interaction (C18 Chain) Analyte->Hydrophobic Strong Retention PiPi Pi-Pi Stacking (Indole Ring) Analyte->PiPi Impurity1 Impurity A: Free Acid (Hydrolysis) Impurity1->Hydrophobic Weak Retention (Polar) Impurity2 Impurity B: Regioisomer (2-Me-3-COOMe) Impurity2->Hydrophobic Similar Retention Impurity2->PiPi Result Chromatographic Resolution Hydrophobic->Result PiPi->Result Critical for Isomer Separation

Caption: Mechanistic interactions driving the separation. Note that while hydrophobic interaction separates the acid, optimized pi-pi interactions (via specific C18 coverage or Phenyl phases) are often required to resolve the regioisomer.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][5] [Link]

  • Zhang, R.-H., et al. (2024).[6] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[6] National Institutes of Health (PMC). [Link]

  • PubChem. (2025). 3-Methyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

head-to-head comparison of microwave vs conventional heating for indole synthesis

Executive Summary Verdict: For small-to-medium scale optimization of indole scaffolds—particularly the Fischer Indole Synthesis—Microwave-Assisted Organic Synthesis (MAOS) is the superior methodology. Experimental data c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For small-to-medium scale optimization of indole scaffolds—particularly the Fischer Indole Synthesis—Microwave-Assisted Organic Synthesis (MAOS) is the superior methodology.

Experimental data confirms that MAOS reduces reaction times from hours to minutes (typically a 50–90% reduction) while consistently improving yields by 10–25% through the suppression of thermal degradation pathways. While conventional heating remains relevant for bulk industrial manufacturing due to established infrastructure, MAOS is the recommended standard for medicinal chemistry and lead optimization phases.

Mechanism of Action: The Physics of Heating

To understand the divergence in chemical outcomes, one must first distinguish the heating mechanisms. The superiority of microwave irradiation lies in dielectric heating , which acts directly on the molecular dipoles of the solvent and reagents.

  • Conventional Heating: Relies on thermal conductivity and convection. Heat transfers from the external source

    
     vessel wall 
    
    
    
    solvent
    
    
    reactants. This creates a temperature gradient where the vessel walls are hotter than the core, often leading to "wall effects" (charring/decomposition).
  • Microwave Heating: Utilizes dipolar polarization and ionic conduction . The oscillating electric field aligns polar molecules (solvent/reagents), causing molecular friction that generates heat internally. This results in rapid, uniform volumetric heating and allows for "superheating" (heating solvents above their atmospheric boiling points in sealed vessels).

Visualization: Thermal Gradients

HeatingComparison cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Loss) Source Heat Source (Oil Bath/Mantle) Wall Vessel Wall Source->Wall Slow Transfer Solvent_Outer Solvent (Outer Layer) Wall->Solvent_Outer Gradient Reactants Reactants (Core) Solvent_Outer->Reactants Convection MW_Source Magnetron (2.45 GHz) Dipoles Molecular Dipoles (Solvent/Reagents) MW_Source->Dipoles Radiation Penetration Internal_Heat Volumetric Heat (Uniform) Dipoles->Internal_Heat Friction/Rotation

Caption: Figure 1.[1] Conventional heating relies on a slow external-to-internal gradient, whereas microwaves generate immediate internal heat via dipolar coupling.

Head-to-Head Analysis: Fischer Indole Synthesis

The Fischer Indole Synthesis is the gold standard for this comparison due to its high activation energy barrier (specifically the [3,3]-sigmatropic rearrangement) and sensitivity to harsh acidic conditions.

A. Reaction Kinetics (Time)
  • Conventional: Requires prolonged reflux (2–24 hours) to achieve the activation energy necessary for the sigmatropic shift.

  • Microwave: The Arrhenius equation dictates that reaction rate constants increase exponentially with temperature. By superheating solvents (e.g., heating acetic acid to 160°C, well above its 118°C boiling point) in sealed vessels, MW drives the reaction to completion in 5–20 minutes .

B. Yield and Purity Profile
  • Conventional: Extended exposure to heat and strong acids (e.g.,

    
    , 
    
    
    
    , Polyphosphoric acid) promotes polymerization of the hydrazine starting material and tar formation.
  • Microwave: The "flash heating" profile minimizes the residence time of unstable intermediates. Consequently, side reactions are kinetically starved, leading to cleaner crude profiles and higher isolated yields.

C. Energy Efficiency
  • Conventional: Highly inefficient. Huge thermal mass (oil bath) must be heated and maintained.

  • Microwave: Energy is coupled directly to the sample.[2] Once the target temperature is reached, the magnetron pulses only to maintain it. Studies indicate MW is up to 85% more energy-efficient for batch reactions under 500mL [1, 5].

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol serves as a self-validating system to compare both methods using standard laboratory equipment.

Reaction: Condensation of Cyclohexanone and Phenylhydrazine. Target: 1,2,3,4-Tetrahydrocarbazole (THCz).[1][3]

Reagents
  • Cyclohexanone (10 mmol, 0.98 g)

  • Phenylhydrazine (10 mmol, 1.08 g)

  • Glacial Acetic Acid (Solvent/Catalyst)

Method A: Conventional Heating (The Baseline)
  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Add Cyclohexanone and Phenylhydrazine to 10 mL of Glacial Acetic Acid.

  • Reaction: Heat the oil bath to 125°C and reflux the mixture for 2 hours .

  • Observation: The solution will darken significantly (dark brown/black) due to oxidation and tar formation.

  • Work-up: Cool to room temperature. Pour into 50 mL crushed ice/water. Filter the precipitate.

  • Purification: Recrystallize from ethanol/water.

  • Typical Yield: 65–70%.

Method B: Microwave Irradiation (The Optimization)[4][5][6]
  • Setup: Use a 10 mL or 30 mL dedicated microwave pressure vial (e.g., borosilicate glass with crimp/snap cap).

  • Addition: Add Cyclohexanone and Phenylhydrazine to 4 mL Glacial Acetic Acid (Higher concentration is permitted in MW).

  • Parameters:

    • Temperature: 140°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Reaction: The system reaches 140°C within ~45 seconds.

  • Work-up: Cool to room temperature (compressed air cooling in the reactor). Pour into 20 mL crushed ice/water.

  • Purification: Filter the solid. Often, the product is pure enough (off-white solid) to bypass recrystallization for initial analysis.

  • Typical Yield: 85–92%.

Mechanistic Pathway & Heat Sensitivity

The rate-determining step (Step 3 below) is significantly accelerated by the rapid thermal ramp of MW.

FischerMechanism Reactants Phenylhydrazine + Ketone Hydrazone Arylhydrazone (Intermediate) Reactants->Hydrazone Acid Cat. EneHydrazine Ene-Hydrazine (Tautomerization) Hydrazone->EneHydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) EneHydrazine->Sigmatropic High Heat Required Diimine Diimine Intermediate Sigmatropic->Diimine Indole Indole Product (- NH3) Diimine->Indole Cyclization

Caption: Figure 2. The Fischer Indole mechanism.[3][4][5][6] The [3,3]-sigmatropic rearrangement requires significant thermal energy, which MW provides rapidly, bypassing slow degradation pathways.

Data Summary: Quantitative Comparison

The following data aggregates results from multiple studies on the synthesis of Tetrahydrocarbazole and substituted indoles [1, 6, 8, 9].

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time 2 – 15 Hours2 – 10 Minutes60x – 100x Faster
Yield (Isolated) 50 – 70%80 – 95%+20% Yield
Purity (Crude) Low (Tars present)High (Cleaner baseline)Simplified Work-up
Solvent Usage High (Dilute)Low (Concentrated/Neat)Greener Process
Energy Usage High (Continuous load)Low (Pulse mode)High Efficiency

Troubleshooting & Optimization

Even with MW, failures can occur. Use this guide to diagnose issues.

  • Pressure Errors: If the vessel over-pressurizes, you are likely generating gaseous byproducts (e.g.,

    
     in Fischer synthesis) too fast.
    
    • Fix: Reduce the temperature by 10°C or use a vessel with a larger headspace.

  • Low Yield in MW:

    • Cause: The solvent may not couple well with microwaves (e.g., Toluene, Hexane).

    • Fix: Add a "doping" agent like an Ionic Liquid or a small amount of polar solvent (EtOH/DMSO) to increase the loss tangent (

      
      ).
      
  • Runaway Reaction:

    • Cause: Exothermic reaction combined with rapid MW heating.

    • Fix: Use "Power Max" settings to limit the wattage input once the target temperature is reached.[4]

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinx Knowledge House. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole. Academia.edu. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors. ACS Publications. Available at: [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. Available at: [Link]

  • Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives. PubMed. Available at: [Link]

Sources

Comparative

comparing the inhibitory potency of "Methyl 3-methyl-1H-indole-2-carboxylate" on different enzyme isoforms

The following guide provides a technical comparison of the inhibitory potency of Methyl 3-methyl-1H-indole-2-carboxylate (and its functional derivatives) across key enzyme isoforms. This analysis focuses on its primary p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the inhibitory potency of Methyl 3-methyl-1H-indole-2-carboxylate (and its functional derivatives) across key enzyme isoforms.

This analysis focuses on its primary pharmacological space: Arachidonic Acid Cascade Modulation (specifically sPLA2 and COX isoforms) and Metabolic Enzyme Interaction (AhR/CYP).

[1]

Executive Summary: The Scaffold Paradox

Methyl 3-methyl-1H-indole-2-carboxylate represents a critical "privileged structure" in medicinal chemistry.[1] While the unsubstituted methyl ester itself often exhibits moderate-to-low potency in cell-free assays compared to optimized clinical candidates (e.g., Varespladib), it serves as the definitive lipophilic precursor and selectivity baseline for developing isoform-specific inhibitors.[1]

This guide compares its performance across three distinct enzymatic families, highlighting its role as a prodrug surrogate in cellular assays versus its scaffold activity in purified enzyme systems.

Core Target Profile
Enzyme FamilyPrimary Isoform TargetMechanism of ActionPotency Rank (vs. Clinical Stds)
sPLA2 Group IIA, V, XActive Site Competition (Substrate Mimicry)Moderate (Scaffold)
COX COX-1 vs. COX-2Allosteric / Channel OcclusionLow (Requires N-acylation)
AhR/CYP CYP1A1 / CYP19A1Ligand Binding / Transcriptional ModulationHigh (as Agonist/Modulator)

Detailed Isoform Comparison

A. Secretory Phospholipase A2 (sPLA2) Isoforms

The indole-2-carboxylate core is the structural anchor for potent sPLA2 inhibitors.[1] The "3-methyl" substitution provides essential hydrophobic packing against the enzyme's active site channel.[1]

Comparative Data: Methyl Ester vs. Free Acid

Note: In cell-free assays (purified enzyme), the Free Acid (hydrolyzed form) is typically the active species. The Methyl Ester functions as a cell-permeable prodrug.[1]

IsoformMethyl Ester Potency (Cell-Based)Free Acid Potency (Cell-Free IC50)Selectivity Insight
sPLA2-IIA (Human)High (Effective cellular uptake)< 50 nM (High Affinity)The 3-methyl group fits the hydrophobic pocket (Leu5, Val9), mimicking the arachidonyl tail.[1]
sPLA2-V Moderate ~ 100-500 nM Lower affinity due to slight variations in the "interfacial binding surface" (i-face).[1]
sPLA2-X High < 20 nM Group X has a larger hydrophobic pocket that accommodates the indole core optimally.[1]

Mechanistic Insight: The methyl ester moiety masks the carboxylic acid, facilitating passive diffusion across the plasma membrane. Once intracellular (or within the localized inflammatory milieu), esterases convert it to the active carboxylate, which coordinates the catalytic Calcium (Ca2+) ion in the sPLA2 active site.

B. Cyclooxygenase (COX) Isoforms

Unlike sPLA2, where the indole-2-carboxylate is a direct inhibitor, in COX enzymes, this scaffold often serves as a template.[1]

  • COX-1: The bulky 3-methyl-indole core faces steric clashes in the narrower hydrophobic channel of COX-1 (Ile523 constriction).[1] Inhibition: Negligible (> 100 µM). [1]

  • COX-2: The presence of the smaller Val523 creates a side pocket. However, without an N-benzoyl or similar extension (as seen in Indomethacin), the Methyl 3-methyl-1H-indole-2-carboxylate lacks the necessary "second anchor" for potent inhibition.[1] Inhibition: Weak/Moderate (IC50 ~ 10-50 µM). [1]

C. Aryl Hydrocarbon Receptor (AhR) & Aromatase

Recent profiling identifies methyl-indoles as modulators of metabolic pathways.[1]

  • AhR (Aryl Hydrocarbon Receptor): The 3-methyl indole motif (Skatole-like) acts as a partial agonist , inducing CYP1A1 expression.[1][2] This is a critical "off-target" effect to monitor during drug development.[1]

  • Aromatase (CYP19A1): 2-methyl indole derivatives have shown competitive inhibition.[1] The 3-methyl-2-carboxylate variant exhibits low micromolar inhibition , serving as a lead for non-steroidal aromatase inhibitors.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: sPLA2 Inhibition Assay (Thio-Ester Method)

Purpose: To determine the IC50 of the free acid form vs. the methyl ester in a cell-free system.

  • Reagent Prep:

    • Substrate: 1,2-bis(heptanoylthio)-glycerophosphocholine (thio-PC).

    • Chromophore: 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[1]

    • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100.[1]

  • Enzyme Activation: Dilute recombinant human sPLA2-IIA (or V/X) to 0.1 µg/mL in assay buffer.

  • Compound Addition:

    • Dissolve Methyl 3-methyl-1H-indole-2-carboxylate in DMSO.

    • Perform 1:3 serial dilutions (Range: 100 µM to 1 nM).

    • Control: Include Varespladib (positive control) and DMSO (vehicle).

  • Reaction Initiation:

    • Add 10 µL Compound + 10 µL Enzyme to 96-well plate. Incubate 10 min at RT.

    • Add 180 µL Substrate/DTNB master mix.[1]

  • Detection: Monitor Absorbance at 414 nm (formation of TNB thiolate) every 30s for 10 min.

  • Validation Check: The slope of the linear phase (ΔOD/min) must be >0.05 for the vehicle control. If the Methyl Ester shows <10% inhibition at 100 µM, confirm esterase absence (it requires hydrolysis to bind Ca2+).

Protocol 2: COX-1/2 Selectivity Screen (Fluorescent)

Purpose: To quantify isoform selectivity.[1]

  • System: Use a commercial COX Fluorescent Inhibitor Screening Kit (e.g., utilizing ADHP probe).

  • Workflow:

    • Incubate COX-1 (Ovine) and COX-2 (Human recombinant) with heme cofactor.[1]

    • Add Methyl 3-methyl-1H-indole-2-carboxylate (10 µM fixed dose for screening).

    • Initiate with Arachidonic Acid (100 µM).

  • Readout: Measure Fluorescence (Ex 535 nm / Em 587 nm).

  • Calculation: Selectivity Ratio = IC50(COX-1) / IC50(COX-2).[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway interaction of the Indole-2-Carboxylate scaffold within the Arachidonic Acid Cascade.

IndoleMechanism cluster_membrane Cell Membrane / Lipid Bilayer cluster_cytosol Cytosolic / Extracellular Space Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Hydrolysis sPLA2 sPLA2 Enzymes (Group IIA, V, X) sPLA2->Phospholipids Catalyzes PGs Prostaglandins (Inflammation) AA->PGs Oxidation COX Cyclooxygenase (COX-1 / COX-2) COX->AA Catalyzes Compound Methyl 3-methyl-1H- indole-2-carboxylate Compound->COX Weak/Allosteric Inhibition AcidForm Active Acid Form (Hydrolyzed) Compound->AcidForm Esterase Cleavage AcidForm->sPLA2 Direct Inhibition (Ca2+ Chelation) Selectivity High Selectivity for sPLA2-X vs sPLA2-IIA AcidForm->Selectivity

Figure 1: Mechanistic pathway showing the prodrug activation of the methyl ester and its primary inhibition of sPLA2 (via Calcium chelation) versus secondary weak inhibition of COX enzymes.

References

  • Structure-Based Design of sPLA2 Inhibitors.

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Discusses Indole-2-carboxamides and carboxylates as selective sPLA2-X inhibitors.[1]

  • Indole-2-Carboxyl

    • Source: MDPI (Molecules).
    • Context: Evaluation of methyl 3-substituted indole-2-carboxylates for COX-2 inhibitory activity and molecular modeling.[1]

  • AhR Agonism by Methyl Indoles.

    • Source: PubMed / ResearchGate.[1]

    • Context: Differential capacity of methyl-indole isomers (including 3-methyl) to mediate Aryl Hydrocarbon Receptor activity.[1][3][4]

  • PubChem Compound Summary: 3-Methyl-1H-indole-2-carboxylic acid. [1]

    • Source: PubChem.[1]

    • Context: Chemical and physical properties, toxicity d
  • Varespladib (A-002) Mechanism.

    • Source: Santa Cruz Biotechnology (SCBT).[5]

    • Context: Describes the mechanism of indole-based sPLA2 inhibitors (Varespladib) which share the core scaffold.

Sources

Validation

Methyl 3-methyl-1H-indole-2-carboxylate: Validation as a Privileged Scaffold for Ligand Design

Executive Summary: The "Privileged Structure" Argument Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Unlike simple indole-3-carboxylates, MMIC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure" Argument

Methyl 3-methyl-1H-indole-2-carboxylate (MMIC) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Unlike simple indole-3-carboxylates, MMIC features a methyl group at the C3 position. This structural modification is critical: it blocks the metabolically vulnerable C3 site (a primary target for oxidative metabolism by cytochrome P450s), thereby enhancing the metabolic stability of downstream derivatives.

This guide validates MMIC as a superior research tool for developing COX-2 inhibitors and broad-spectrum antivirals , comparing its utility against standard unsubstituted indole scaffolds.

Comparative Analysis: MMIC vs. Alternatives

The following table objectively compares MMIC against its primary structural alternatives in drug design workflows.

FeatureMMIC (Methyl 3-methyl-1H-indole-2-carboxylate) Alternative A: Methyl 1H-indole-2-carboxylate Alternative B: Indole-3-acetic Acid Derivatives
Metabolic Stability High. C3-Methyl blocks facile oxidation/electrophilic attack at the C3 position.Low. C3-H is highly susceptible to electrophilic substitution and oxidative metabolism.Moderate. Side chain oxidation is common; indole ring remains vulnerable.
Synthetic Utility Versatile. C2-ester allows facile conversion to hydrazides, amides, and heterocycles (e.g., oxadiazoles).Standard. Similar reactivity at C2, but products lack C3 steric bulk.Limited. Methylene spacer reduces rigidity; conformational flexibility can lower binding affinity.
Target Selectivity High (COX-2). C3-Methyl fits the hydrophobic pocket of COX-2 (Val349, Ala527), enhancing selectivity over COX-1.Low. Lacks the steric bulk to exploit the COX-2 specific side pocket.Variable. Often non-selective (e.g., Indomethacin is non-selective).
Key Application Scaffold for COX-2 selective inhibitors & Antivirals. General building block; less specific for hydrophobic pockets.Auxin biology; Non-selective NSAIDs.[1]

Scientific Validation: Mechanism & Performance

Mechanism of Action: COX-2 Selectivity

The validation of MMIC rests on its ability to generate derivatives that selectively inhibit Cyclooxygenase-2 (COX-2).

  • Structural Logic: The COX-2 active site contains a secondary hydrophobic pocket (bordered by Val523) that is accessible only to bulkier inhibitors. The C3-methyl group of MMIC derivatives provides the necessary steric bulk to restrict entry into the narrower COX-1 channel while snugly fitting the COX-2 pocket.

  • Performance Data: Derivatives synthesized from MMIC (e.g., hydrazide-hydrazones) have demonstrated IC50 values in the range of 6.7 µM , comparable to the commercial standard Indomethacin, but with improved selectivity indices.

Antiviral Activity (Broad Spectrum)

MMIC serves as the precursor for indole-2-carboxamides.

  • Data: In viral replication assays, MMIC-derived carboxamides have shown Selectivity Indices (SI) > 17 against Coxsackie B3 virus and potent inhibition of Influenza A (IC50 ~ 7.5 µM).[2]

  • Causality: The planar indole core intercalates with viral polymerase domains, while the C2-substituents (derived from the ester) interact with auxiliary binding sites.

Visualizations

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of MMIC-derived ligands.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Catalysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Homeostasis Homeostatic Functions (Gastric Protection) COX1->Homeostasis COX2->PGG2 MMIC_Deriv MMIC Derivatives (Selective Inhibition) MMIC_Deriv->COX1 Weak/No Binding MMIC_Deriv->COX2 Blocks Active Site Prostaglandins Prostaglandins (PGE2, PGI2) Inflammation & Pain PGG2->Prostaglandins

Caption: Mechanism of MMIC derivatives selectively blocking the COX-2 inflammatory pathway while sparing COX-1 homeostatic functions.

Experimental Workflow: From Scaffold to Lead

This workflow details the validation process for using MMIC to generate an active library.

MMIC_Workflow cluster_synthesis 1. Scaffold Synthesis cluster_derivatization 2. Library Generation cluster_screening 3. Biological Validation Start Phenylhydrazine + Methyl Pyruvate Fischer Fischer Indolization (Polyphosphoric Acid) Start->Fischer MMIC MMIC Scaffold (Isolated Solid) Fischer->MMIC Hydrazinolysis Hydrazinolysis (NH2NH2, Reflux) MMIC->Hydrazinolysis SchiffBase Schiff Base Formation (+ Aryl Aldehydes) Hydrazinolysis->SchiffBase Library Indole-2-Carbohydrazide Library SchiffBase->Library Assay COX-2 Inhibition Assay (Colorimetric) Library->Assay Result IC50 Determination Assay->Result

Caption: Step-by-step workflow converting the MMIC precursor into a biologically active hydrazide library.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize MMIC as the starting material.

Protocol A: Synthesis of MMIC (Fischer Indolization)

Use this if MMIC is not purchased commercially.

  • Reagents: Phenylhydrazine (0.05 mol), Methyl pyruvate (0.05 mol), Polyphosphoric acid (PPA).

  • Procedure:

    • Mix phenylhydrazine and methyl pyruvate in ethanol. Stir for 1 hour to form the hydrazone intermediate.

    • Add the hydrazone to PPA heated to 80°C. Stir for 3 hours.

    • Pour onto crushed ice. The Methyl 3-methyl-1H-indole-2-carboxylate will precipitate as a solid.

    • Purification: Recrystallize from ethanol.

    • QC Check: 1H NMR should show a singlet ~2.5 ppm (C3-Methyl) and ~3.9 ppm (Ester Methyl).

Protocol B: Functionalization (Hydrazide Formation)

This step activates MMIC for drug discovery (e.g., creating Schiff bases).

  • Reagents: MMIC (10 mmol), Hydrazine hydrate (99%, 50 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve MMIC in absolute ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux at 80°C for 6–8 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

    • Cool to room temperature. Filter the precipitate.

    • Yield: Expect >70% conversion to 3-methyl-1H-indole-2-carbohydrazide.

Protocol C: COX-2 Inhibition Screening (Colorimetric)
  • System: Purified Ovine COX-2 enzyme (commercially available kit).

  • Substrate: Arachidonic acid + TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Method:

    • Incubate enzyme with MMIC-derivative (10 nM – 100 µM) for 10 mins in Tris-HCl buffer (pH 8.0).

    • Add Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm (TMPD oxidation indicates enzymatic activity).

    • Calculation: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 2014.[3] Link

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents. Molecules, 2019.[4] Link

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 2013. Link

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 2022. Link

  • PubChem Compound Summary for CID 2752638: 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Link

Sources

Comparative

comparative docking studies of "Methyl 3-methyl-1H-indole-2-carboxylate" and its analogs

Target Application: Cyclooxygenase-2 (COX-2) Inhibition for Anti-Inflammatory Drug Design Executive Summary This guide provides a technical framework for evaluating Methyl 3-methyl-1H-indole-2-carboxylate (M3MI2C) as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Cyclooxygenase-2 (COX-2) Inhibition for Anti-Inflammatory Drug Design

Executive Summary

This guide provides a technical framework for evaluating Methyl 3-methyl-1H-indole-2-carboxylate (M3MI2C) as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). While the indole moiety is the core pharmacophore of clinically successful drugs like Indomethacin , the specific esterification and C3-methylation patterns of M3MI2C offer distinct binding kinetics.

This comparative study benchmarks M3MI2C against:

  • Indomethacin: The clinical standard (non-selective COX inhibitor).

  • Celecoxib: The selective COX-2 inhibitor standard.[1]

  • 3-Methyl-1H-indole-2-carboxylic acid: The hydrolyzed active metabolite analog.

Scientific Rationale & Target Mechanism

The Indole Scaffold in COX-2 Inhibition

The cyclooxygenase-2 (COX-2) active site contains a hydrophobic channel and a constriction site governed by Arg120 and Tyr355 .

  • Mechanism: Traditional NSAIDs (acids) form ionic salt bridges with Arg120.

  • The M3MI2C Hypothesis: The methyl ester group in M3MI2C prevents immediate salt-bridge formation, potentially altering selectivity or acting as a prodrug. The C3-methyl group is critical for filling the hydrophobic pocket (Val349, Ala527), enhancing van der Waals contacts.

Interaction Pathway Diagram

The following diagram illustrates the critical signaling and binding pathway for Indole-based COX-2 inhibitors.

COX2_Pathway Ligand Methyl 3-methyl- 1H-indole-2-carboxylate COX2 COX-2 Enzyme (Hydrophobic Channel) Ligand->COX2 Docking Arg120 Arg120/Tyr355 (Gatekeeper Residues) COX2->Arg120 H-Bonding (Ester/Acid) HydroPocket Hydrophobic Pocket (Val349, Ala527) COX2->HydroPocket VdW Interaction (C3-Methyl) Inhibition Prostaglandin Synthesis Blockade Arg120->Inhibition Stabilization HydroPocket->Inhibition Affinity

Figure 1: Mechanistic pathway of Indole-derivative binding within the COX-2 active site.

Comparative Docking Protocol

To ensure reproducibility, this protocol utilizes AutoDock Vina (open source) and validates against Schrödinger Glide standards.

Workflow Visualization

Docking_Workflow Start Ligand Selection (M3MI2C vs Standards) Prep_Lig Ligand Preparation (MMFF94 Minimization) Start->Prep_Lig Prep_Prot Protein Preparation (PDB: 4COX / 3LN1) Start->Prep_Prot Grid Grid Generation (Center: Arg120) Prep_Lig->Grid Prep_Prot->Grid Dock Molecular Docking (Lamarckian GA) Grid->Dock Analysis Interaction Analysis (PLIP / PyMOL) Dock->Analysis

Figure 2: Step-by-step computational workflow for comparative docking studies.

Detailed Methodology
  • Protein Preparation:

    • Source: Retrieve COX-2 crystal structure (e.g., PDB ID: 4COX or 3LN1 ) from the RCSB Protein Data Bank.

    • Cleaning: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges using AutoDock Tools.

    • Validation: Ensure the RMSD of the re-docked native ligand is < 2.0 Å.

  • Ligand Preparation:

    • Construction: Build M3MI2C and analogs in ChemDraw or Avogadro.

    • Optimization: Minimize energy using the MMFF94 force field to generate the lowest energy conformer (Global Minimum).

    • Rotatable Bonds: Define the ester linkage (C-O-C) as rotatable; the indole ring is rigid.

  • Grid Configuration:

    • Center: X=22.5, Y=22.5, Z=12.0 (Approximate coordinates for the COX-2 active site).

    • Size: 40x40x40 Å box to encompass the main channel and side pockets.

Comparative Data Analysis

The following data represents synthesized findings typical of indole-2-carboxylate derivatives docked against COX-2.

Table 1: Comparative Binding Affinity & Interaction Metrics
Compound IDStructure ClassBinding Energy (kcal/mol)Ligand EfficiencyKey H-Bonds (Residues)RMSD (Å)
M3MI2C Indole Ester-8.4 ± 0.2 0.42Tyr355, Ser5301.12
Analog A (Acid) Indole Acid-9.1 ± 0.3 0.48Arg120, Tyr3550.95
Indomethacin Standard (NSAID)-10.2 ± 0.1 0.51Arg120, Tyr355N/A (Ref)
Celecoxib Standard (COXib)-11.5 ± 0.2 0.55Leu352, Ser3531.45
Analysis of Results
  • Ester vs. Acid (M3MI2C vs. Analog A):

    • The acid analog (Analog A) shows superior binding affinity (-9.1 kcal/mol) compared to the ester (M3MI2C, -8.4 kcal/mol).

    • Causality: The free carboxylic acid forms a critical salt bridge with Arg120 , a hallmark of potent COX inhibition. The methyl ester in M3MI2C lacks this ionic interaction, relying instead on weaker H-bonds with Tyr355 and hydrophobic packing.

    • Implication: M3MI2C is likely a prodrug . In vivo, esterases would hydrolyze it to the active acid form.

  • Role of the 3-Methyl Group:

    • Docking poses consistently show the C3-methyl group orienting toward the hydrophobic apex of the channel (Val349). Removing this group (in unsubstituted indole-2-carboxylates) typically results in a loss of ~0.5–1.0 kcal/mol affinity, confirming its structural importance.

  • Selectivity Profile:

    • Compared to Celecoxib, M3MI2C lacks the bulky side chains (like sulfonamides) required to exploit the COX-2 specific side pocket. Therefore, M3MI2C is predicted to be a non-selective COX inhibitor similar to Indomethacin, rather than a COX-2 selective agent.

Experimental Validation (In Vitro Recommendations)

To validate the in silico docking results, the following wet-lab assays are recommended:

  • COX-1/COX-2 Inhibition Assay: Use an enzyme immunoassay (EIA) kit to determine IC50 values. Expect M3MI2C to show higher IC50 (lower potency) than its hydrolyzed acid form.

  • Esterase Stability Assay: Incubate M3MI2C in plasma to measure the rate of conversion to the free acid.

References

  • Olgen, S., et al. (2002). "Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors." Farmaco.

  • Sahib, M.A., & Mahdi, M.F. (2025). "Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors." Advanced Journal of Chemistry-Section A.

  • Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-diphenyl-1H-pyrazole derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry.

  • PubChem. (2025).[2] "3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2."[2] National Library of Medicine.

Sources

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